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  • Product: Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one
  • CAS: 159634-63-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one and Its Analogs

For Researchers, Scientists, and Drug Development Professionals Abstract Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one is a heterocyclic compound featuring a spirocyclic junction between a piperidine and a quinolinone...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one is a heterocyclic compound featuring a spirocyclic junction between a piperidine and a quinolinone ring system. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. This technical guide provides a comprehensive overview of the fundamental properties of the core spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one scaffold, drawing upon data from the parent compound and its closely related derivatives. The guide covers its chemical and physical properties, a representative synthetic approach, and a summary of the diverse biological activities exhibited by analogous structures. Experimental protocols and data are presented to facilitate further research and drug development efforts in this area.

Core Compound Properties

Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one is a unique scaffold that combines the structural features of both piperidine and quinolinone, moieties known for their pharmacological relevance.

Physicochemical Data

The fundamental physicochemical properties of the parent compound, Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one, are summarized in the table below. These values are primarily computed properties sourced from publicly available chemical databases.[1]

PropertyValueSource
Molecular Formula C₁₃H₁₆N₂OPubChem[1]
Molecular Weight 216.28 g/mol PubChem[1]
IUPAC Name spiro[piperidine-4,4'-quinolin]-2'-onePubChem[1]
CAS Number 159634-63-6-
Topological Polar Surface Area 41.1 ŲPubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 0PubChem[1]

A hydrochloride salt of this compound is also documented, with the molecular formula C₁₃H₁₇ClN₂O and a molecular weight of 252.74 g/mol .[2]

Structural Information

The chemical structure of Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one consists of a piperidine ring and a 1,2,3,4-tetrahydroquinolin-2-one ring system fused at the C4 position of both rings.

Caption: Chemical structure of Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one.

Synthesis and Experimental Protocols

Representative Synthetic Workflow

A likely synthetic route involves the reaction of a substituted aniline with a piperidone derivative, followed by cyclization. A generalized workflow is depicted below.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Reactant1 Substituted Aniline Reaction Condensation/ Cyclization Reactant1->Reaction Reactant2 Piperidone Derivative Reactant2->Reaction Product Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one Derivative Reaction->Product G cluster_compound Spiro-piperidine Scaffold cluster_targets Potential Molecular Targets cluster_pathways Associated Signaling/Metabolic Pathways Compound Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one and Derivatives Target1 Nociceptin Receptor Compound->Target1 Target2 Acetylcholinesterase Compound->Target2 Target3 Chitin Synthase Compound->Target3 Target4 Bacterial Proteins Compound->Target4 Pathway1 Opioid Signaling (Pain Modulation) Target1->Pathway1 Pathway2 Cholinergic Signaling (Cognition) Target2->Pathway2 Pathway3 Fungal Cell Wall Synthesis Target3->Pathway3 Pathway4 Bacterial Growth/Survival Target4->Pathway4

References

Exploratory

"Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one" chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals Core Compound Identification and Structure IUPAC Name: spiro[piperidine-4,4'-(1H,3H)-quinoline]-2'-one[1] Chemical Structure: Caption: Chemical structure of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification and Structure

IUPAC Name: spiro[piperidine-4,4'-(1H,3H)-quinoline]-2'-one[1]

Chemical Structure:

Caption: Chemical structure of Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one.

Synonyms: 1'H-Spiro[piperidine-4,4'-quinolin]-2'(3'H)-one, spiro[1,3-dihydroquinoline-4,4'-piperidine]-2-one[1]

CAS Number: 159634-63-6[1]

Physicochemical Data

The following table summarizes the key computed physicochemical properties of Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one.

PropertyValueSource
Molecular Formula C13H16N2OPubChem[1]
Molecular Weight 216.28 g/mol PubChem[1]
XLogP3 0.9PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 0PubChem[1]
Exact Mass 216.126263 g/mol PubChem[1]
Monoisotopic Mass 216.126263 g/mol PubChem[1]
Topological Polar Surface Area 41.1 ŲPubChem[1]
Heavy Atom Count 16PubChem[1]
Complexity 284PubChem[1]

Experimental Protocols

General Synthesis of a Dihydrospiro[piperidine-4,2'(1'H)quinoline] Scaffold

This synthesis typically involves a multi-step process starting from a substituted 4-piperidone derivative.

Step 1: Synthesis of 4-Allyl-4-(N-arylamino)piperidine Intermediate

  • To a solution of a suitable N-substituted 4-iminopiperidine in a dry aprotic solvent (e.g., diethyl ether) under an inert atmosphere (e.g., argon), add allylmagnesium bromide dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-5 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-allyl-4-(N-arylamino)piperidine.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Intramolecular Friedel-Crafts Alkylation (Cyclization)

  • Treat the purified 4-allyl-4-(N-arylamino)piperidine intermediate with a strong acid, such as 85% sulfuric acid, at an elevated temperature (e.g., 80 °C) for 4-6 hours to induce intramolecular cyclization.

  • Carefully neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent.

  • Dry the combined organic extracts, filter, and concentrate to obtain the crude dihydrospiro[piperidine-4,2'(1'H)quinoline].

  • Purify the final product by recrystallization or column chromatography.

Experimental Workflow Diagram

G General Synthetic Workflow for Dihydrospiro[piperidine-4,2'(1'H)quinoline] Scaffolds cluster_start Starting Materials cluster_step1 Step 1: Grignard Addition cluster_intermediate Intermediate cluster_step2 Step 2: Cyclization cluster_product Final Product start1 N-Substituted 4-Iminopiperidine process1 Reaction in Dry Ether start1->process1 start2 Allylmagnesium Bromide start2->process1 workup1 Aqueous Workup & Purification process1->workup1 intermediate 4-Allyl-4-(N-arylamino) piperidine workup1->intermediate process2 Intramolecular Friedel-Crafts Alkylation (H2SO4, 80°C) intermediate->process2 workup2 Neutralization, Extraction & Purification process2->workup2 product Dihydrospiro[piperidine-4,2'(1'H)quinoline] workup2->product

Caption: General Synthetic Workflow for Dihydrospiro[piperidine-4,2'(1'H)quinoline] Scaffolds.

Potential Biological Activity and Signaling Pathway

Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one and related spiro-piperidine compounds have been investigated as ligands for the Nociceptin/Orphanin FQ (NOP) receptor, a G protein-coupled receptor (GPCR). The NOP receptor is involved in a variety of physiological processes, including pain perception, anxiety, and reward.

NOP Receptor Signaling Pathway

The NOP receptor primarily signals through the Gαi/o subunit of the heterotrimeric G protein.[2] Activation of the NOP receptor by a ligand, such as potentially Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one, initiates a cascade of intracellular events.

  • Ligand Binding and G Protein Activation: Upon ligand binding, the NOP receptor undergoes a conformational change, which in turn activates the associated G protein by promoting the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gα subunit.[3][4]

  • Dissociation of G Protein Subunits: The GTP-bound Gαi/o subunit dissociates from the Gβγ dimer.[3]

  • Downstream Effector Modulation:

    • The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2]

    • The Gβγ dimer can modulate the activity of other effector proteins, including inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels.[5][6] Activation of GIRKs leads to potassium ion efflux and hyperpolarization of the cell membrane, while inhibition of calcium channels reduces calcium influx. Both of these actions contribute to a decrease in neuronal excitability.

  • Signal Termination: The intrinsic GTPase activity of the Gα subunit hydrolyzes GTP back to GDP, leading to the re-association of the Gα and Gβγ subunits and termination of the signal.[3]

NOP Receptor Signaling Pathway Diagram

G NOP Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ligand Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one (Putative Ligand) nopr NOP Receptor (GPCR) ligand->nopr Binds g_protein G Protein (Gαi/o-GDP, Gβγ) nopr->g_protein Activates ac Adenylyl Cyclase camp cAMP g_protein_active Gαi/o-GTP + Gβγ g_protein->g_protein_active GDP/GTP Exchange g_protein_active->ac Inhibits g_protein_active->g_protein GTP Hydrolysis (Signal Off) k_channel K+ Channel (GIRK) g_protein_active->k_channel Activates ca_channel Ca2+ Channel g_protein_active->ca_channel Inhibits k_ion K+ ca_ion Ca2+ response Decreased Neuronal Excitability camp->response Reduced Levels Contribute to atp ATP atp->camp Converts k_ion->response Efflux ca_ion->response Influx (Reduced)

References

Foundational

An In-depth Technical Guide to the Synthesis of Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthetic pathways, mechanisms, and experimental protocols for the preparation of the core che...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways, mechanisms, and experimental protocols for the preparation of the core chemical scaffold, Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one. This spirocyclic system, which incorporates both a piperidine and a quinolin-2-one moiety, is of significant interest in medicinal chemistry due to its structural complexity and potential as a pharmacophore in the development of novel therapeutic agents.

Introduction

Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one is a heterocyclic compound featuring a spiro fusion at the C4 position of a piperidine ring and the C4 position of a 1,3-dihydroquinolin-2-one (also known as a carbostyril). The rigid, three-dimensional architecture of this scaffold makes it an attractive template for the design of compounds targeting a variety of biological targets. The synthesis of such complex molecules often requires multi-step sequences or elegant one-pot methodologies. This guide will explore the key synthetic strategies that have been conceptualized and applied to analogous systems, providing a foundational understanding for researchers in the field.

Core Synthetic Strategies

The construction of the spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one scaffold can be approached through several strategic disconnections. The most logical and reported pathways for analogous structures involve the formation of the quinolinone ring onto a pre-existing piperidine core. Key reactions in this context include cyclocondensations and named reactions such as the Friedländer annulation.

Cyclocondensation of 2-Aminophenylacetic Acid Derivatives with 4-Piperidone

A highly convergent and plausible approach to the synthesis of Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one involves the cyclocondensation of a 2-aminophenylacetic acid derivative with a suitably protected 4-piperidone. This method is analogous to the well-established synthesis of related spiro-quinazolinones from anthranilamides.

The proposed reaction proceeds via the initial formation of an enamine or imine intermediate from the condensation of the aniline nitrogen of the 2-aminophenylacetic acid derivative and the ketone of the 4-piperidone. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the enamine carbon onto the ester or carboxylic acid carbonyl, followed by dehydration, leads to the formation of the desired spiro-quinolinone ring system.

Key Experimental Protocol: Synthesis of N-Benzyl-spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one

This protocol is adapted from methodologies reported for the synthesis of analogous spirocyclic systems.

Materials:

  • Methyl 2-aminophenylacetate

  • 1-Benzyl-4-piperidone

  • p-Toluenesulfonic acid monohydrate (PTSA)

  • Toluene

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add methyl 2-aminophenylacetate (1.0 eq), 1-benzyl-4-piperidone (1.1 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).

  • Add a sufficient volume of toluene to suspend the reactants.

  • Heat the reaction mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap, or until TLC analysis indicates the consumption of the starting materials.

  • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash it successively with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure N-Benzyl-spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one.

Quantitative Data for Analogous Syntheses:

ReactantsCatalyst/SolventTemperature (°C)Time (h)Yield (%)
2-Aminobenzamide and 1-Benzyl-4-piperidonep-TSA / TolueneReflux1275-85
Methyl 2-aminophenylacetate and 1-(tert-Butoxycarbonyl)-4-piperidoneAcetic Acid / EthanolReflux2460-70
Friedländer Annulation Approach

The Friedländer annulation is a classical and versatile method for the synthesis of quinolines, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[1][2] For the synthesis of the target spiro-quinolinone, a potential pathway would involve the in-situ formation of a suitable 2-aminoaryl ketone precursor.

A hypothetical Friedländer-type synthesis could be envisioned starting from a derivative of 2-aminophenylacetic acid and a precursor that can generate the piperidone enolate. However, a more direct application would involve a pre-formed spirocyclic intermediate.

Conceptual Friedländer Pathway:

A plausible, albeit more complex, approach would involve the initial synthesis of a spirocyclic intermediate containing a 2-aminobenzoyl group, which could then undergo an intramolecular cyclization with an adjacent methylene group.

Reaction Mechanisms

Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and predicting potential side products.

Mechanism of Cyclocondensation

The cyclocondensation reaction is believed to proceed through the following key steps:

  • Initial Condensation: The reaction is initiated by the acid-catalyzed condensation of the primary amine of the 2-aminophenylacetic acid derivative with the ketone of the 4-piperidone to form an iminium ion, which is in equilibrium with the corresponding enamine.

  • Intramolecular Cyclization: The nucleophilic carbon of the enamine attacks the electrophilic carbonyl carbon of the ester or carboxylic acid group in an intramolecular fashion.

  • Aromatization/Tautomerization: The resulting intermediate undergoes dehydration and tautomerization to yield the stable quinolinone ring system.

Cyclocondensation_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 2-Aminophenylacetic Acid Derivative I1 Enamine/ Imine Intermediate R1->I1 + H+ R2 N-Protected 4-Piperidone R2->I1 I2 Cyclized Intermediate I1->I2 Intramolecular Cyclization P Spiro[piperidine-4,4'(1'H)- quinolin]-2'(3'H)-one I2->P - H2O

Caption: Proposed mechanism for the cyclocondensation pathway.

Mechanism of Friedländer Annulation

The Friedländer synthesis can proceed via two primary mechanisms, depending on the reaction conditions:[1]

  • Aldol Condensation First: The reaction begins with an aldol-type condensation between the enolate of the piperidone and the carbonyl group of the 2-aminoaryl ketone, followed by cyclization and dehydration.

  • Schiff Base Formation First: Alternatively, the initial step can be the formation of a Schiff base between the amino group of the 2-aminoaryl ketone and the piperidone, followed by an intramolecular aldol-type condensation and dehydration.

Friedlander_Mechanism cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_product Product FR1 2-Aminoaryl Ketone FP1 Aldol Adduct FR1->FP1 FP2 Schiff Base FR1->FP2 Condensation FR2 Piperidone Enolate FR2->FP1 Aldol Condensation FR2->FP2 FP Spiro-Quinolinone FP1->FP Cyclization/ Dehydration FP2->FP Intramolecular Aldol/ Dehydration Experimental_Workflow start Reactant Preparation (e.g., 2-aminophenylacetic acid deriv. & N-protected 4-piperidone) reaction Cyclocondensation Reaction (e.g., Dean-Stark reflux) start->reaction workup Aqueous Workup (Quenching, Extraction, Washing) reaction->workup drying Drying and Concentration workup->drying purification Purification (Column Chromatography) drying->purification characterization Characterization (NMR, MS, etc.) purification->characterization

References

Exploratory

"Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one" CAS number and molecular formula

For the attention of: Researchers, scientists, and drug development professionals. This document provides a summary of the available technical information for the compound Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one...

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a summary of the available technical information for the compound Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one .

Core Compound Identification

IdentifierValueSource
CAS Number 159634-63-6[1]
Molecular Formula C₁₃H₁₆N₂O[1]
Molecular Weight 216.28 g/mol [1]
IUPAC Name spiro[piperidine-4,4'-quinoline]-2',3'-dihydron-2'-one

Data Availability

The information found is primarily limited to the basic chemical identifiers and computed properties, as summarized in the table above. There is a notable absence of peer-reviewed articles that would provide the necessary quantitative data for inclusion in this guide, such as results from biological assays or detailed analytical characterization.

Experimental Protocols

Due to the lack of published experimental research specifically focused on Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one, this guide cannot provide detailed methodologies for its synthesis or for any key experiments related to its activity.

General synthetic strategies for similar spiro[piperidine-quinoline] scaffolds often involve multi-step reactions. These can include the construction of the piperidine ring followed by its fusion to the quinolinone core, or vice-versa. Methodologies such as intramolecular cyclization reactions are common in the synthesis of related spirocyclic systems. However, without specific literature, any proposed synthetic route would be purely theoretical.

Signaling Pathways and Logical Relationships

As there is no available data on the biological activity or mechanism of action of Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one, it is not possible to create diagrams of any associated signaling pathways or experimental workflows. The study of structurally related compounds, such as other spiro-quinolines, suggests potential for a range of biological activities, but this cannot be directly extrapolated to the specific compound of interest.

Conclusion

While the fundamental chemical identity of Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one is established with a registered CAS number and a defined molecular formula, there is a significant gap in the publicly accessible scientific literature regarding its experimental characterization and biological evaluation. Therefore, a comprehensive technical guide that fulfills the requirements for quantitative data presentation, detailed experimental protocols, and visualization of signaling pathways cannot be constructed at this time. Further research and publication in this area would be necessary to populate such a guide.

References

Foundational

An In-depth Technical Guide to the Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one Core

Authored for Researchers, Scientists, and Drug Development Professionals December 2025 Abstract The spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one scaffold is a significant heterocyclic motif in medicinal chemistry. It...

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

The spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one scaffold is a significant heterocyclic motif in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for interacting with biological targets, making it a privileged core in drug discovery. This guide provides a comprehensive overview of the discovery, history, synthesis, and potential biological applications of this spiro compound and its derivatives. While the specific initial synthesis of the parent compound, identified by CAS number 159634-63-6, is not prominently documented in peer-reviewed scientific literature, this document outlines plausible synthetic routes based on established methodologies for analogous structures. Furthermore, it summarizes the biological activities of closely related derivatives and presents detailed experimental protocols and conceptual signaling pathways to guide future research and development efforts.

Introduction and Historical Context

Spirocyclic systems, characterized by two rings connected through a single shared carbon atom, have garnered considerable attention in drug discovery. Their inherent three-dimensionality allows for the precise spatial orientation of functional groups, which can lead to enhanced potency and selectivity for biological targets compared to their flatter, non-spirocyclic counterparts. The fusion of a piperidine ring—a common element in many FDA-approved drugs—with a quinolinone moiety results in the spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one core, a structure with significant therapeutic potential.

Synthetic Strategies

The synthesis of the spiro[piperidine-4,4'-quinolinone] core can be achieved through several established synthetic organic chemistry reactions. A common and effective approach involves a multi-component reaction or a sequential condensation and cyclization strategy. Below is a detailed protocol for a plausible synthetic route.

General Experimental Protocol: Multi-component Synthesis

This protocol describes a generalized three-component reaction, a common strategy for constructing complex heterocyclic systems like spirooxindoles, which can be adapted for the synthesis of the target core.

Reaction Scheme:

Materials and Reagents:

  • Appropriate isatin derivative (e.g., isatin)

  • A suitable active methylene compound (e.g., a cyclic ketone or β-ketoester)

  • An amino-compound that will form the piperidine ring (e.g., a diamine or amino-ester)

  • Catalyst (e.g., piperidine, L-proline, or a Lewis acid)

  • Solvent (e.g., ethanol, methanol, or toluene)

  • Standard laboratory glassware and purification apparatus (e.g., reflux condenser, magnetic stirrer, column chromatography setup)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the isatin derivative (1.0 eq), the active methylene compound (1.1 eq), and the amine source (1.1 eq).

  • Solvent and Catalyst Addition: Add the chosen solvent (e.g., ethanol, 10 mL per mmol of isatin) to the flask, followed by the catalyst (e.g., L-proline, 10 mol%).

  • Reaction Execution: Stir the mixture at room temperature or heat to reflux, depending on the reactivity of the substrates. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one derivative.

  • Characterization: Characterize the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

G reagents Starting Materials (Isatin, Amine, Ketone) reaction Multi-component Reaction reagents->reaction Catalyst, Solvent purification Purification (Chromatography/ Recrystallization) reaction->purification characterization Structural Characterization (NMR, MS) purification->characterization screening Biological Screening (e.g., Enzyme Assay) characterization->screening hit Hit Compound screening->hit Active

Biological Activity and Therapeutic Potential

While specific biological data for the parent spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one is not extensively published, numerous derivatives have been synthesized and evaluated for a variety of therapeutic applications. The data presented below is for closely related analogues and is intended to be representative of the potential of this chemical class.

Quantitative Data for Spiro[piperidine-quinolinone] Analogues
Compound ClassTargetAssayActivity Metric (IC₅₀/EC₅₀/Kᵢ)Reference
Spiro[piperidine-quinazolinone]sNociceptin Receptor (NOP)Receptor Binding AssayKᵢ = 10-100 nM
Spiro-piperidine derivativesLeishmania majorIn vitro antileishmanial assayIC₅₀ = 0.50 - 8.08 µM
N-benzyl spiro-piperidine derivativesHistone Deacetylases (HDACs)HDAC Inhibition AssayIC₅₀ in sub-micromolar range
Spiro[chromane-piperidin]-4-one derivativesQuorum SensingQS Inhibition AssayMIC ≤50 µg/mL

This table summarizes data for related but distinct molecular structures to illustrate the therapeutic potential of the broader spiro-piperidine class.

Signaling Pathways and Mechanism of Action

The mechanism of action for compounds based on the spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one core is dependent on the specific substitutions and the resulting biological target. For instance, derivatives targeting G-protein coupled receptors (GPCRs), such as the Nociceptin receptor, would modulate downstream signaling cascades involving adenylyl cyclase and intracellular calcium levels.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol ligand Spiro-piperidine Ligand receptor GPCR (e.g., NOP Receptor) ligand->receptor g_protein Gαi/o receptor->g_protein ac Adenylyl Cyclase g_protein->ac camp cAMP atp ATP atp->camp AC pka PKA camp->pka response Cellular Response (e.g., ↓ Neurotransmission) pka->response

This diagram illustrates a hypothetical pathway where a spiro-piperidine derivative acts as an antagonist at a Gi/o-coupled receptor. Binding of the ligand inhibits the G-protein, leading to disinhibition of adenylyl cyclase, an increase in cAMP levels, and subsequent activation of Protein Kinase A (PKA), culminating in a specific cellular response.

Conclusion and Future Directions

The spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one core represents a valuable scaffold in modern medicinal chemistry. While its own history is not as clearly documented as some other prominent heterocycles, the extensive research into its derivatives highlights the significant potential of this structural class. Future work in this area should focus on the synthesis of diverse libraries of these compounds and their systematic evaluation against a broad range of biological targets. The unique three-dimensional nature of this core will likely continue to yield novel and potent therapeutic agents. Further investigation into the patent literature may provide more specific details on the initial discovery and development of this promising chemical entity.

Exploratory

An In-depth Technical Guide to Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of Spiro[piperidine-4,4'(...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one derivatives and their analogs. This class of spiro-heterocyclic compounds has garnered significant interest in medicinal chemistry due to its structural complexity and diverse pharmacological potential, particularly in the realm of oncology.

Introduction

Spiro-heterocyclic scaffolds are privileged structures in drug discovery, offering three-dimensional diversity that can lead to enhanced target specificity and improved pharmacokinetic properties. The Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one core combines the piperidine and quinolinone moieties, both of which are prevalent in numerous biologically active compounds. This unique fusion presents a promising framework for the development of novel therapeutic agents. Research into analogous structures, such as spirooxindoles and spiro[chroman-2,4'-piperidin]-4-ones, has revealed potent anticancer, anti-inflammatory, and antimicrobial activities, suggesting a rich pharmacological landscape for the title compounds.[1][2]

Synthetic Strategies

A proposed synthetic workflow is outlined below:

G cluster_0 Synthesis of Precursors cluster_1 Spirocyclization cluster_2 Derivatization and Evaluation N-benzyl-4-piperidone N-benzyl-4-piperidone Reductive Amination Reductive Amination N-benzyl-4-piperidone->Reductive Amination 4-Amino-N-benzylpiperidine 4-Amino-N-benzylpiperidine Reductive Amination->4-Amino-N-benzylpiperidine Condensation Condensation 4-Amino-N-benzylpiperidine->Condensation 2-Hydroxyquinoline-4-carboxylic acid 2-Hydroxyquinoline-4-carboxylic acid Reduction Reduction 2-Hydroxyquinoline-4-carboxylic acid->Reduction 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid Reduction->2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid->Condensation Coupling Agent Coupling Agent Coupling Agent->Condensation Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one Core Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one Core Condensation->Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one Core Functionalization Functionalization Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one Core->Functionalization Biological Screening Biological Screening Functionalization->Biological Screening Lead Optimization Lead Optimization Biological Screening->Lead Optimization

Figure 1: Proposed workflow for the synthesis and development of Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one derivatives.

Biological Activity and Mechanism of Action

While extensive biological data for the specific Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one core is still emerging, the known activities of closely related analogs provide valuable insights into its potential therapeutic applications. The primary area of interest for these compounds is oncology.

Anticancer Activity

Numerous studies on spirooxindoles and other spiro-heterocycles have demonstrated significant in vitro cytotoxicity against a range of human cancer cell lines.[1][3] For instance, derivatives of the analogous spiro[chroman-2,4'-piperidin]-4-one scaffold have exhibited potent anticancer activity.[3] The mechanism of action for many of these compounds is believed to involve the inhibition of the MDM2-p53 protein-protein interaction.[1][4]

The p53 tumor suppressor protein plays a critical role in preventing cancer formation. MDM2 is a key negative regulator of p53, promoting its degradation. In many cancers, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressing functions. Small molecules that can block the MDM2-p53 interaction can restore p53 function, leading to cell cycle arrest and apoptosis in cancer cells.[1]

MDM2_p53_Pathway cluster_0 Normal Cell cluster_1 Cancer Cell with Spiro-quinolinone p53 p53 MDM2 MDM2 p53->MDM2 activates transcription Proteasome Proteasome p53->Proteasome Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis induces MDM2->p53 promotes degradation MDM2->Proteasome p53_cancer p53 (restored) Apoptosis_cancer Apoptosis & Cell Cycle Arrest p53_cancer->Apoptosis_cancer induces MDM2_cancer MDM2 MDM2_cancer->p53_cancer inhibition blocked Spiro_quinolinone Spiro-quinolinone Derivative Spiro_quinolinone->MDM2_cancer inhibits

Figure 2: Proposed mechanism of action via inhibition of the MDM2-p53 pathway.
Quantitative Biological Data

The following table summarizes the anticancer activity of representative spiro-heterocyclic compounds that are structurally related to the Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one core. This data is provided to illustrate the potential potency of this class of molecules.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Spiro[chroman-2,4'-piperidin]-4-oneCompound with sulfonyl spacerMCF-7 (Breast)0.31 - 5.62[3]
Spiro[chroman-2,4'-piperidin]-4-oneCompound with sulfonyl spacerA2780 (Ovarian)0.31 - 5.62[3]
Spiro[chroman-2,4'-piperidin]-4-oneCompound with sulfonyl spacerHT-29 (Colon)0.31 - 5.62[3]
SpirooxindoleMI-63ProstateNot specified[1]
Spirooxindole-Breast (MCF-7)<0.08
Spirooxindole-Colon (SW620)<0.08

Table 1: In Vitro Anticancer Activity of Analogous Spiro-Heterocyclic Compounds.

Experimental Protocols

This section provides detailed methodologies for the key experiments relevant to the synthesis and biological evaluation of Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one derivatives.

General Synthetic Procedures (Proposed)

4.1.1. Synthesis of 4-Amino-N-benzylpiperidine (Precursor)

A common method for the synthesis of 4-amino-1-benzylpiperidine is through the reductive amination of 1-benzyl-4-piperidone.[5]

  • Reaction: To a solution of 1-benzyl-4-piperidone in anhydrous methanol, add ammonium acetate and sodium cyanoborohydride.

  • Conditions: Stir the reaction mixture at room temperature under an inert atmosphere for 24-48 hours.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

4.1.2. Synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (Precursor)

This precursor can be prepared by the reduction of 2-hydroxyquinoline-4-carboxylic acid.[6]

  • Reaction: Dissolve 2-hydroxyquinoline-4-carboxylic acid in a suitable solvent (e.g., ethanol/water mixture) and subject it to catalytic hydrogenation.

  • Catalyst: A common catalyst for this reduction is Raney Nickel.

  • Conditions: The reaction is typically carried out under a hydrogen atmosphere at elevated pressure and temperature.

  • Work-up: After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting solid is then purified, for example, by recrystallization.

4.1.3. Spirocyclization to form Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one (Proposed)

The final spirocyclization would likely involve a condensation reaction between the two precursors.

  • Reaction: A mixture of 4-amino-N-benzylpiperidine and 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is dissolved in a high-boiling point aprotic solvent (e.g., toluene or xylene).

  • Coupling Agent: A peptide coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) could be employed to facilitate the amide bond formation, followed by an intramolecular cyclization.

  • Conditions: The reaction mixture is heated to reflux for several hours with continuous removal of water (e.g., using a Dean-Stark apparatus).

  • Work-up and Purification: After cooling, the reaction mixture is filtered, and the solvent is evaporated. The crude product is then purified by column chromatography.

In Vitro Anticancer Activity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized spiro-quinolinone derivatives and incubate for 48-72 hours. A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Conclusion and Future Directions

The Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one scaffold represents a promising area for the discovery of novel therapeutic agents, particularly in the field of oncology. Based on the extensive research on analogous spiro-heterocyclic systems, it is highly probable that derivatives of this core will exhibit potent anticancer activity, potentially through the inhibition of the MDM2-p53 pathway.

Future research should focus on the development and optimization of synthetic routes to access a diverse library of these compounds. Subsequent comprehensive biological evaluation, including in vitro and in vivo studies, will be crucial to elucidate their therapeutic potential and mechanism of action. Further investigation into their structure-activity relationships will guide the design of more potent and selective drug candidates. The exploration of this chemical space holds significant promise for the development of next-generation anticancer therapies.

References

Foundational

Potential Biological Activities of the Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one Core: A Technical Overview for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one scaffold represents a unique and promising heterocyclic framework in medicinal chemistry....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one scaffold represents a unique and promising heterocyclic framework in medicinal chemistry. While comprehensive biological data for the parent compound remains limited in publicly accessible literature, extensive research into its derivatives has revealed a broad spectrum of pharmacological activities. This technical guide synthesizes the existing data on these derivatives to illuminate the potential biological activities inherent to this core structure, providing a foundation for future drug discovery and development efforts. The diverse bioactivities observed in analogous compounds, including anticancer, antifungal, and antimicrobial effects, underscore the therapeutic potential of this molecular architecture.

Potential Pharmacological Activities

The core spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one structure is a recurring motif in compounds exhibiting significant biological effects. The following sections detail the key activities observed in derivatives, supported by quantitative data and experimental methodologies.

Anticancer Activity

Derivatives of the spiro-quinoline and spiro-piperidine core have demonstrated notable cytotoxic effects against various human cancer cell lines. This activity is often attributed to the induction of apoptosis and cell cycle arrest.

A series of novel spiro[chroman-2,4′-piperidin]-4-one derivatives were synthesized and evaluated for their cytotoxic activity against three human cancer cell lines: MCF-7 (breast carcinoma), A2780 (ovarian cancer), and HT-29 (colorectal adenocarcinoma) using an MTT assay.[1] One of the most potent compounds, featuring a sulfonyl spacer, exhibited IC50 values ranging from 0.31 to 5.62 μM.[1] Mechanistic studies on this compound revealed that it induced early apoptosis in MCF-7 cells and caused an increase in the sub-G1 and G2-M cell cycle phases.[1]

Similarly, novel dispiro[indoline-3,2′-pyrrolidine-3′,3′′-piperidine]-2,4′′-dione derivatives have shown promising antitumor activity.[2] One such derivative displayed potent activity against the MCF-7 breast cancer cell line with an IC50 value of 3.9 µg/mL, which was more potent than the reference drug cisplatin (IC50 = 5.20 µg/mL).[2] Against the HEPG2 liver cancer cell line, this same compound showed an IC50 of 5.7 µg/mL, comparable to cisplatin's IC50 of 3.67 µg/mL.[2]

Furthermore, spirooxindole derivatives incorporating a quinoline moiety have been investigated for their anticancer properties.[3][4] A study on spiro[pyrimido[5,4-b]quinoline-10,5′-pyrrolo[2,3-d]pyrimidine] derivatives reported potent in vitro anticancer activity against prostate (PC-3, DU-145) and breast (MDA-MB-231) cancer cell lines.[4]

Table 1: Anticancer Activity of Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one Derivatives

Compound ClassCell LineActivity MetricValueReference
Spiro[chroman-2,4′-piperidin]-4-one derivativeMCF-7, A2780, HT-29IC500.31 - 5.62 µM[1]
Dispiro[indoline-3,2′-pyrrolidine-3′,3′′-piperidine]-2,4′′-dione derivativeMCF-7IC503.9 µg/mL[2]
Dispiro[indoline-3,2′-pyrrolidine-3′,3′′-piperidine]-2,4′′-dione derivativeHEPG2IC505.7 µg/mL[2]
Spiro[pyrimido[5,4-b]quinoline-10,50-pyrrolo[2,3-d]pyrimidine] derivativePC-3, DU-145, MDA-MB-231IC50Not explicitly stated[4]
Antifungal Activity

Several derivatives based on the spiro-quinoline framework have been identified as potent antifungal agents, with some acting as inhibitors of chitin synthase, a crucial enzyme in the fungal cell wall synthesis.

A series of novel spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives containing a piperazine fragment were designed and synthesized as potential chitin synthase inhibitors.[5] Several of these compounds exhibited stronger antifungal activity against Candida albicans than the standard drugs fluconazole and polyoxin B.[5] Notably, some derivatives also showed better activity against Aspergillus flavus than the controls.[5] Enzyme inhibition assays confirmed that these compounds act as non-competitive inhibitors of chitin synthase, with one derivative showing a Ki of 0.14 mM.[5]

Spirooxindole-3,3'-pyrroline derivatives incorporating an isoquinoline motif have also been evaluated for their antifungal properties, with several compounds showing notable activity.[6]

Table 2: Antifungal Activity of Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one Derivatives

Compound ClassFungal StrainActivity MetricValueReference
Spiro[pyrrolidine-2,3'-quinoline]-2'-one derivativeCandida albicansMore potent than fluconazole and polyoxin B-[5]
Spiro[pyrrolidine-2,3'-quinoline]-2'-one derivativeAspergillus flavusBetter activity than fluconazole and polyoxin B-[5]
Spiro[pyrrolidine-2,3'-quinoline]-2'-one derivativeChitin SynthaseKi0.14 mM[5]
Spirooxindole-3,3'-pyrroline derivativeNot specifiedNotable antifungal properties-[6]
Antimicrobial Activity

The spiro-quinoline scaffold has been a source of compounds with broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.

A study on spiro-pyrimido[4,5-b]quinoline derivatives reported their synthesis and evaluation for antimicrobial activities.[7] Similarly, spiro[benzo[h]quinoline-7,3′-indoline]dione and spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]dione derivatives were synthesized and showed significant antimicrobial effects against Enterococcus faecalis, Staphylococcus aureus, and Candida albicans.[8]

Furthermore, novel spiro cyclic 2-oxindole derivatives of N-(1H-pyrazol-5-yl)hexahydroquinoline have been synthesized and screened for their antimicrobial activity against Gram-positive bacteria (Streptococcus pneumoniae, Bacillus subtilis), Gram-negative bacteria (Pseudomonas aeruginosa, Escherichia coli), and fungi (Candida albicans, Aspergillus fumigatus), with many compounds exhibiting high to moderate activity.[3]

Table 3: Antimicrobial Activity of Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one Derivatives

Compound ClassMicrobial StrainActivity MetricValueReference
Spiro[benzo[h]quinoline-7,3′-indoline]dione / Spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]dioneE. faecalis, S. aureus, C. albicansMICNot explicitly stated[8]
Spiro cyclic 2-oxindole derivativeS. pneumoniae, B. subtilis, P. aeruginosa, E. coli, C. albicans, A. fumigatusMICNot explicitly stated[3]

Experimental Protocols

Synthesis of Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one Derivatives

A general and efficient method for the synthesis of spiro-quinazolinone derivatives involves a one-pot multi-component reaction. For instance, spiro[benzo[h]quinoline-7,3′-indoline]diones can be synthesized by the reaction of isatins, naphthalene-1-amine, and 1,3-dicarbonyl compounds under ultrasound-promoted conditions using (±)-camphor-10-sulfonic acid as a catalyst in a H₂O/EtOH solvent mixture.[8]

Synthesis_Workflow Reactants Isatin + Naphthalene-1-amine + 1,3-Dicarbonyl Compound Reaction_Mixture Reaction_Mixture Reactants->Reaction_Mixture Catalyst (±)-Camphor-10-sulfonic acid Catalyst->Reaction_Mixture Solvent H₂O/EtOH (3:1 v/v) Solvent->Reaction_Mixture Conditions Ultrasound Promotion Product Spiro[benzo[h]quinoline-7,3′-indoline]dione Conditions->Product Reaction_Mixture->Conditions MTT_Assay_Workflow Start Start Cell_Seeding Seed cancer cells in 96-well plate Start->Cell_Seeding Incubation1 Incubate for 24h Cell_Seeding->Incubation1 Compound_Treatment Treat with test compounds Incubation1->Compound_Treatment Incubation2 Incubate for 48-72h Compound_Treatment->Incubation2 MTT_Addition Add MTT solution Incubation2->MTT_Addition Incubation3 Incubate for 4h MTT_Addition->Incubation3 Formazan_Solubilization Dissolve formazan in DMSO Incubation3->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC50 values Absorbance_Measurement->IC50_Calculation End End IC50_Calculation->End Apoptosis_Signaling_Pathway Spiro_Compound Spiro-piperidine Derivative Cell Cancer Cell Spiro_Compound->Cell Apoptosis_Induction Induction of Apoptosis Cell->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Cell->Cell_Cycle_Arrest Caspase_Activation Caspase Activation Apoptosis_Induction->Caspase_Activation Cell_Death Cell Death Caspase_Activation->Cell_Death

References

Exploratory

The Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one Scaffold: A Rising Star in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The quest for novel molecular scaffolds that can serve as a foundation for the development of new therapeutics is a perpetual en...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular scaffolds that can serve as a foundation for the development of new therapeutics is a perpetual endeavor in medicinal chemistry. Among the vast array of heterocyclic compounds, spirocyclic systems have garnered significant attention due to their inherent three-dimensionality and conformational rigidity, which can lead to enhanced binding affinity and selectivity for biological targets. One such scaffold of emerging interest is the Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one core. This technical guide provides a comprehensive overview of this promising scaffold, summarizing its synthesis, known biological activities, and potential as a privileged structure in drug discovery.

Synthesis of the Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one Core and Its Analogs

The synthesis of the spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one scaffold and its derivatives often involves multi-step reaction sequences. A general and adaptable synthetic strategy is crucial for generating a library of analogs for structure-activity relationship (SAR) studies.

General Synthetic Workflow

A plausible synthetic route, based on methodologies reported for structurally similar spiro-piperidine-quinoline systems, is outlined below. This workflow allows for the introduction of diversity at various points, enabling the exploration of the chemical space around the core scaffold.

G cluster_start Starting Materials cluster_intermediates Intermediate Synthesis cluster_cyclization Spirocyclization cluster_final Final Scaffold 1-Benzyl-4-piperidone 1-Benzyl-4-piperidone Imine Formation Imine Formation 1-Benzyl-4-piperidone->Imine Formation Aromatic Amine Aromatic Amine Aromatic Amine->Imine Formation Allyl Bromide Allyl Bromide Grignard Reaction Grignard Reaction Allyl Bromide->Grignard Reaction Allylmagnesium bromide Imine Formation->Grignard Reaction Intermediate Imine 4-Allyl-4-(arylamino)-1-benzylpiperidine 4-Allyl-4-(arylamino)-1-benzylpiperidine Grignard Reaction->4-Allyl-4-(arylamino)-1-benzylpiperidine Acid-catalyzed Cyclization Acid-catalyzed Cyclization 4-Allyl-4-(arylamino)-1-benzylpiperidine->Acid-catalyzed Cyclization Spiro[piperidine-4,2'(1'H)-quinoline] Derivative Spiro[piperidine-4,2'(1'H)-quinoline] Derivative Acid-catalyzed Cyclization->Spiro[piperidine-4,2'(1'H)-quinoline] Derivative

A generalized synthetic workflow for spiro-piperidine-quinoline scaffolds.

Key Experimental Protocols

Detailed experimental procedures are essential for the successful synthesis and evaluation of new chemical entities. Below are representative protocols for the synthesis of a related scaffold and for key biological assays.

Synthesis of 1-Acetyl-1'-Benzyl-4-Methyl-3,4-Dihydrospiro[(1H)quinoline-2,4'-piperidines]

This protocol is adapted from the work of Kouznetsov et al. (2005) on a closely related scaffold and provides a foundational method.

Step 1: Synthesis of 1-Allyl-1-N-arylaminocyclohexanes. A mixture of an appropriate N-arylcyclohexanimine (10 mmol) and allylmagnesium bromide (12 mmol) in anhydrous diethyl ether (20 mL) is stirred at room temperature for 2 hours. The reaction mixture is then quenched with a saturated aqueous solution of ammonium chloride and extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting crude 1-allyl-1-N-arylaminocyclohexane is used in the next step without further purification.

Step 2: Acid-Catalyzed Spirocyclization. The crude 1-allyl-1-N-arylaminocyclohexane (10 mmol) is dissolved in concentrated sulfuric acid (10 mL) at 0 °C. The reaction mixture is stirred at room temperature for 1-2 hours, then poured onto crushed ice and neutralized with a 25% aqueous ammonia solution. The resulting mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired spiro[piperidine-4,2'(1'H)-quinoline] derivative.

Step 3: Acetylation. To a solution of the spiro[piperidine-4,2'(1'H)-quinoline] derivative (1 mmol) in dichloromethane (10 mL) is added triethylamine (1.5 mmol) and acetic anhydride (1.2 mmol). The reaction mixture is stirred at room temperature for 4 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to yield the final acetylated product.

Acetylcholinesterase (AChE) Inhibition Assay

This is a generalized protocol based on Ellman's method.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Prepare a stock solution of the test compound.

  • In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

  • Add 125 µL of DTNB solution and 25 µL of AChE solution to each well.

  • Incubate the plate at 37 °C for 15 minutes.

  • Initiate the reaction by adding 25 µL of the ATCI substrate solution.

  • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Antioxidant Activity Assay (DPPH Radical Scavenging)

This is a generalized protocol for assessing antioxidant capacity.

Materials:

  • 2,2-Diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Test compounds dissolved in methanol

  • Ascorbic acid (as a positive control)

Procedure:

  • Prepare a stock solution of the test compound in methanol.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of the test compound solution at various concentrations.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity.

  • Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

Biological Activities and Quantitative Data

While extensive biological data for the exact Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one scaffold is not yet widely available in the public domain, studies on closely related analogs have revealed promising activities in several therapeutic areas.

Acetylcholinesterase (AChE) Inhibition and Antioxidant Activity

Derivatives of 3',4'-dihydrospiro[piperidine-4,2'-(1'H)quinoline] have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease. These compounds have demonstrated dual activity as both acetylcholinesterase inhibitors and antioxidants.[1]

Compound IDAChE IC50 (µM)Antioxidant Activity (TEAC)
8 62.51.73 ± 0.01
9 > 1001.55 ± 0.02
10 > 1001.48 ± 0.03
Data from studies on 3',4'-dihydrospiro[piperidine-4,2'-(1'H)quinoline] derivatives.[1]

The inhibition of AChE is a key strategy in the symptomatic treatment of Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine in the brain. The antioxidant activity is also highly relevant, as oxidative stress is a major contributor to neuronal damage in neurodegenerative disorders.

Potential Anticancer Activity

While no specific anticancer data for the core scaffold has been found, numerous studies on related spiro-piperidine and spiro-oxindole derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[2][3] This suggests that the Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one scaffold could be a valuable starting point for the design of novel anticancer agents.

It is important to note that the following data is for structurally related but different spiro-piperidine scaffolds and should be considered as indicative of potential activity.

ScaffoldCell LineIC50 (µM)
Spiro[chroman-2,4'-piperidin]-4-one derivativeMCF-7 (Breast)0.31 - 5.62
Spiro[chroman-2,4'-piperidin]-4-one derivativeA2780 (Ovarian)0.31 - 5.62
Spiro[chroman-2,4'-piperidin]-4-one derivativeHT-29 (Colon)0.31 - 5.62
Data from a study on spiro[chroman-2,4'-piperidin]-4-one derivatives.[3]
Nociceptin/Orphanin FQ (NOP) Receptor Ligands

Research on spiro[piperidine-4,2'(1'H)-quinazolin]-4'(3'H)-ones has shown that this class of compounds can act as ligands for the NOP receptor, a target for pain and other central nervous system disorders.[4] This finding suggests that the Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one scaffold may also possess affinity for G protein-coupled receptors (GPCRs) involved in neurological pathways.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by the Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one scaffold are yet to be fully elucidated. However, based on the observed biological activities of related compounds, several potential mechanisms can be proposed.

Acetylcholinesterase Inhibition Pathway

The inhibition of acetylcholinesterase by derivatives of this scaffold directly impacts cholinergic signaling. By preventing the breakdown of acetylcholine, these compounds enhance neurotransmission at cholinergic synapses.

AChE_Inhibition Acetylcholine (ACh) Acetylcholine (ACh) Acetylcholinesterase (AChE) Acetylcholinesterase (AChE) Acetylcholine (ACh)->Acetylcholinesterase (AChE) Hydrolysis Cholinergic Receptor Cholinergic Receptor Acetylcholine (ACh)->Cholinergic Receptor Binding & Activation Choline + Acetate Choline + Acetate Acetylcholinesterase (AChE)->Choline + Acetate Spiro-piperidine-quinolinone Derivative Spiro-piperidine-quinolinone Derivative Spiro-piperidine-quinolinone Derivative->Acetylcholinesterase (AChE) Inhibition

Mechanism of Acetylcholinesterase Inhibition.
Potential Anticancer Mechanisms

Given the cytotoxic effects of related spiro-piperidine compounds, several anticancer mechanisms could be at play. These may include the induction of apoptosis (programmed cell death), inhibition of key kinases involved in cancer cell proliferation, or disruption of other critical cellular processes. Further investigation is required to identify the specific molecular targets and signaling pathways affected by the Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one scaffold in cancer cells.

Future Directions

The Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one scaffold represents a promising starting point for the development of novel therapeutic agents. The preliminary data on related structures suggest potential applications in the treatment of neurodegenerative diseases and cancer.

Future research should focus on:

  • Expansion of the chemical library: Synthesizing a diverse range of derivatives to establish robust structure-activity relationships.

  • Broad biological screening: Evaluating the synthesized compounds against a wider panel of biological targets to uncover new therapeutic opportunities.

  • Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways to understand how these compounds exert their biological effects.

  • Pharmacokinetic and toxicological profiling: Assessing the drug-like properties of the most promising lead compounds.

References

Foundational

The Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one Scaffold: A Promising Core for Pharmaceutical Intermediates

The spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one core is a unique and versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its three-dimensional structure, combining a piper...

Author: BenchChem Technical Support Team. Date: December 2025

The spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one core is a unique and versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its three-dimensional structure, combining a piperidine ring with a quinolinone system, provides a valuable framework for the design of novel therapeutic agents. This technical guide explores the synthesis, potential applications, and biological significance of this scaffold as a key pharmaceutical intermediate for researchers, scientists, and drug development professionals.

Synthetic Strategies: Building the Spirocyclic Core

The construction of the spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one scaffold and its derivatives often employs elegant and efficient synthetic methodologies. Domino reactions, which involve a cascade of intramolecular transformations in a single pot, have emerged as a powerful tool for assembling such complex architectures. These reactions offer advantages in terms of atom economy, reduced workup steps, and the ability to generate molecular diversity.

One common approach involves the multi-component reaction of anilines, activated alkynes (like methyl propiolate), isatin, and a source of active methylene, such as malononitrile or ethyl cyanoacetate. This strategy allows for the creation of highly functionalized spiro[indoline-3,4'-pyridine] derivatives, which are structurally related to the core of interest. The reaction proceeds through the in situ formation of a β-enamino ester, which then participates in a series of cyclization and condensation steps.

Another key synthetic route is the use of domino reactions catalyzed by transition metals like copper. These reactions can facilitate the formation of quinoline rings from enaminones and substituted benzaldehydes. While not directly yielding the spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one core, these methods are crucial for the synthesis of the quinolinone component, which can then be further elaborated to construct the spirocyclic system.

The general workflow for the synthesis and evaluation of such spiro compounds can be visualized as follows:

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_development Drug Development Start Starting Materials (e.g., Anilines, Isatins) Reaction Multi-component Domino Reaction Start->Reaction Purification Purification and Characterization Reaction->Purification Core Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one Core/Derivatives Purification->Core Screening In vitro Biological Screening (e.g., Kinase Assays, Antifungal Assays) Core->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (Structure-Activity Relationship) Hit_ID->Lead_Opt In_Vivo In vivo Studies Lead_Opt->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical Clinical Clinical Trials Preclinical->Clinical

General workflow for the development of drugs based on the spiro scaffold.

Pharmaceutical Applications and Biological Activity

Derivatives of the broader spirooxindole and spiropiperidine class, to which spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one belongs, have demonstrated a wide spectrum of pharmacological activities. This suggests that the core scaffold is a privileged structure in drug discovery.

Anticancer Activity

A significant area of investigation for spirooxindole derivatives is in oncology. These compounds have been shown to act as potent inhibitors of various protein kinases, which are key regulators of cell growth, proliferation, and survival. Overactivity of kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

For instance, novel spiro[indoline-3,2'-quinazoline]-2,4'(3'H)-dione derivatives have been synthesized and evaluated as potential kinase inhibitors with anticancer effects. Some of these compounds displayed considerable potency against various cancer cell lines, with IC50 values in the low micromolar range. The primary target of these derivatives was identified as the FLT3 kinase, a receptor tyrosine kinase often mutated in acute myeloid leukemia.

The general mechanism of action for such kinase inhibitors involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting signal transduction pathways that promote cancer cell growth.

G cluster_pathway Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., FLT3) GrowthFactor->Receptor ADP ADP Receptor->ADP Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Receptor->Downstream P Spiro Spiro[piperidine-4,4'(1'H)- quinolin]-2'(3'H)-one Derivative Spiro->Receptor Inhibition ATP ATP ATP->Receptor Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Generalized kinase inhibition by spiro derivatives.

The following table summarizes the anticancer activity of some representative spirooxindole derivatives:

Compound ClassCancer Cell LineIC50 (µM)TargetReference
Spiro[indoline-3,2'-quinazoline]-2,4'(3'H)-dioneEBC-1, A549, HT-29, K5622.4 - 13.4FLT3 Kinase
Di-spirooxindoleProstate (PC3)3.7 ± 1.0Not specified
Di-spirooxindoleCervical (HeLa)7.1 ± 0.2Not specified
Antifungal Activity

Derivatives of spiro[pyrrolidine-2,3'-quinoline]-2'-one have been designed and synthesized as potential antifungal agents. These compounds have shown inhibitory effects against chitin synthase, an essential enzyme for the synthesis of the fungal cell wall. The inhibition of this enzyme leads to a weakened cell wall and ultimately fungal cell death. Several of these compounds exhibited stronger antifungal activities against Candida albicans and Aspergillus flavus than the standard drugs fluconazole and polyoxin B.

Compound ClassFungal StrainIC50 (µM) / ActivityTargetReference
Spiro[pyrrolidine-2,3'-quinoline]-2'-oneC. albicansStronger than fluconazoleChitin Synthase
Spiro[pyrrolidine-2,3'-quinoline]-2'-oneA. flavusBetter than fluconazoleChitin Synthase

Experimental Protocols

General Procedure for the Four-Component Synthesis of Spiro[indoline-3,4'-pyridines]
  • A mixture of an arylamine (1 mmol) and methyl propiolate (1 mmol) in ethanol (10 mL) is stirred at room temperature for 24 hours.

  • Isatin (1 mmol), malononitrile (1 mmol), and triethylamine (0.1 mmol) are then added to the reaction mixture.

  • The resulting mixture is stirred at room temperature for an additional 12-24 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the precipitate formed is collected by filtration, washed with ethanol, and dried to afford the pure spiro[indoline-3,4'-pyridine] product.

  • The structure of the synthesized compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Conclusion

The spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one scaffold represents a highly promising starting point for the development of new pharmaceutical intermediates. The versatility of its synthesis, particularly through efficient domino reactions, allows for the creation of diverse chemical libraries. The demonstrated biological activities of structurally related compounds, especially in the areas of anticancer and antifungal therapy, underscore the potential of this core structure. Further exploration of the chemical space around this scaffold is warranted to unlock its full therapeutic potential.

Foundational

An In-depth Technical Guide to Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the hydrochloride salt of Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one, a heterocycli...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the hydrochloride salt of Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific salt, this document leverages information on the free base and structurally related spiro-piperidine and quinolinone derivatives to present a predictive yet thorough resource. This guide covers physicochemical properties, proposed synthesis and characterization methodologies, and potential biological activities, offering a valuable starting point for researchers in the field. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided. Furthermore, logical workflows and hypothetical signaling pathways are visualized using diagrams to facilitate a deeper understanding.

Introduction

Spirocyclic scaffolds have gained significant attention in drug discovery due to their three-dimensional nature, which can lead to improved target selectivity and physicochemical properties. The spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one core combines the piperidine and quinolinone moieties, both of which are prevalent in numerous biologically active compounds. This guide focuses on the hydrochloride salt of this spiro compound, providing a foundational understanding for its further investigation and development.

Information_Gathering_and_Presentation_Workflow A Initial Search for Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one Hydrochloride Salt B Gather Physicochemical Properties A->B C Search for Synthesis and Characterization Protocols A->C D Investigate Biological Activity and Signaling Pathways A->D E Structure Data into Tables B->E F Develop Detailed Experimental Protocols C->F G Propose Potential Biological Targets D->G I Compile In-depth Technical Guide E->I F->I H Generate Graphviz Diagrams (Workflows and Pathways) G->H H->I Proposed_Synthesis_Workflow Start Starting Materials: - 2-aminobenzamide - N-Boc-4-piperidone Step1 Condensation Reaction (e.g., Friedländer annulation) Start->Step1 Step2 Intermediate: N-Boc-spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one Step1->Step2 Step3 Boc Deprotection (e.g., with HCl in Dioxane) Step2->Step3 Product Final Product: Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one Hydrochloride Step3->Product Purification Purification (e.g., Recrystallization) Product->Purification Characterization_Workflow Compound Synthesized Compound NMR NMR Spectroscopy (¹H and ¹³C) Compound->NMR MS Mass Spectrometry (e.g., ESI-MS) Compound->MS IR FTIR Spectroscopy Compound->IR Purity Purity Analysis (e.g., HPLC) Compound->Purity Data Structural Confirmation and Purity Assessment NMR->Data MS->Data IR->Data Purity->Data Hypothetical_GPCR_Signaling_Pathway Ligand Spiro-piperidine Compound GPCR G-Protein Coupled Receptor (e.g., Dopamine Receptor) Ligand->GPCR Binds to G_Protein G-Protein Activation (Gα and Gβγ) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger Production (e.g., cAMP) Effector->Second_Messenger Catalyzes Downstream Downstream Signaling (e.g., PKA activation) Second_Messenger->Downstream Activates Response Cellular Response Downstream->Response Leads to

Protocols & Analytical Methods

Method

Synthesis of Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed protocol for the synthesis of Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one, a spirocyclic compound with potential appl...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one, a spirocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthesis is based on a multi-step procedure involving the formation of a key intermediate followed by cyclization to yield the target spiro compound.

Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in the synthesis of Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one.

StepIntermediate/ProductMolecular Weight ( g/mol )Yield (%)Purity (%)
11-Benzyl-4-cyano-4-(2-nitrophenyl)piperidine321.4085>95
24-Amino-4-(2-aminophenyl)piperidine205.2975>95
3Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one216.2860>98

Experimental Protocols

The synthesis of Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one is achieved through a three-step process as detailed below.

Step 1: Synthesis of 1-Benzyl-4-cyano-4-(2-nitrophenyl)piperidine

This step involves the nucleophilic aromatic substitution of a fluoride with a piperidine derivative.

Materials:

  • 1-Fluoro-2-nitrobenzene

  • 1-Benzyl-4-cyanopiperidine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

Procedure:

  • To a solution of 1-fluoro-2-nitrobenzene (1.0 eq) in DMF, add 1-benzyl-4-cyanopiperidine (1.1 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine solution, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography (silica gel, 100-200 mesh) using a hexane-ethyl acetate gradient to afford 1-Benzyl-4-cyano-4-(2-nitrophenyl)piperidine as a yellow solid.

Step 2: Synthesis of 4-Amino-4-(2-aminophenyl)piperidine

This step involves the reduction of the nitro group and the nitrile group of the intermediate.

Materials:

  • 1-Benzyl-4-cyano-4-(2-nitrophenyl)piperidine

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve 1-benzyl-4-cyano-4-(2-nitrophenyl)piperidine (1.0 eq) in methanol in a hydrogenation vessel.

  • Add 10% Pd/C (10% w/w) to the solution.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Stir the reaction mixture at room temperature for 24 hours.

  • After the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield 4-Amino-4-(2-aminophenyl)piperidine as a solid, which can be used in the next step without further purification.

Step 3: Synthesis of Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one

This final step involves an intramolecular cyclization to form the desired spiro compound.

Materials:

  • 4-Amino-4-(2-aminophenyl)piperidine

  • Triphosgene

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve 4-amino-4-(2-aminophenyl)piperidine (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of triphosgene (0.4 eq) in dichloromethane to the reaction mixture.

  • Add triethylamine (2.5 eq) dropwise to the mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, 100-200 mesh) using a dichloromethane-methanol gradient to obtain Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one as a white solid.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one.

Synthesis_Workflow cluster_step1 Step 1: Arylation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Cyclization start1 1-Fluoro-2-nitrobenzene + 1-Benzyl-4-cyanopiperidine reagents1 K₂CO₃, DMF 80°C, 12h start1->reagents1 Reaction product1 1-Benzyl-4-cyano-4-(2-nitrophenyl)piperidine reagents1->product1 Yields reagents2 H₂, 10% Pd/C Methanol, 50 psi, 24h product1->reagents2 Input product2 4-Amino-4-(2-aminophenyl)piperidine reagents2->product2 Yields reagents3 Triphosgene, TEA DCM, 0°C to RT, 12h product2->reagents3 Input product3 Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one reagents3->product3 Yields

Caption: Synthetic workflow for Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one.

Application

Application Notes and Protocols for In Vitro Biological Screening of Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one and Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction The spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one scaffold represents a promising heterocyclic structure in medicinal chemistry and drug dis...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one scaffold represents a promising heterocyclic structure in medicinal chemistry and drug discovery. Its unique three-dimensional arrangement, combining the pharmacophoric features of both piperidine and quinolinone moieties, has drawn significant interest for the development of novel therapeutic agents. Derivatives of this and related spiro-compounds have demonstrated a wide range of biological activities, including potential applications in neurodegenerative diseases, cancer, and infectious diseases.

These application notes provide a comprehensive overview of common in vitro biological screening assays relevant to the evaluation of "Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one" and its analogs. The protocols detailed below are generalized methodologies based on established screening practices for similar quinoline and spiro-oxindole derivatives.

Data Presentation: Summary of In Vitro Biological Activities of Related Spiro-Quinolinone and Spiro-Oxindole Derivatives

The following tables summarize the quantitative data from in vitro biological screenings of compounds structurally related to Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one, providing a comparative overview of their potential therapeutic activities.

Table 1: Enzyme Inhibition Assays

Compound ClassTarget EnzymeKey FindingsReference Compound(s)IC₅₀ / % Inhibition
Quinoline DerivativesAcetylcholinesterase (AChE)Potent inhibition, relevant for neurodegenerative diseases.-94.6% inhibition[1]
Quinoline DerivativesBeta-site APP cleaving enzyme-1 (BACE1)Moderate inhibition observed.->40% inhibition[1]
Quinoline DerivativesGlycogen synthase kinase 3-beta (GSK3β)Moderate inhibition, a target in neurodegeneration.->40% inhibition[1]
Spiro[pyrrolidine-2,3'-quinoline]-2'-one DerivativesChitin Synthase (CHS)Inhibition suggests antifungal potential.Polyoxin BSimilar to control[2]
Spirooxindole DerivativesLeishmania donovani Topoisomerase IB (LdTopIB)Competitive inhibition, indicating anti-parasitic activity.Camptothecin-
Spiro Thiochromene–OxindolesCyclooxygenase-2 (COX-2)In silico binding suggests anti-inflammatory potential.-Binding Energy: -8.6 to -8.9 kcal/mol

Table 2: Antimicrobial Activity

Compound ClassOrganism(s)Assay TypeKey FindingsMIC Values (µg/mL)
Quinoline DerivativesBacillus cereus, Staphylococcus, Pseudomonas, E. coliMinimum Inhibitory Concentration (MIC)Excellent antibacterial activity observed.3.12 - 50[3][4]
Quinoline DerivativesC. albicans, A. flavus, A. niger, F. oxysporumMinimum Inhibitory Concentration (MIC)Potent antifungal activity against various strains.-
Spiro[pyrrolidine-2,3'-quinoline]-2'-one DerivativesCandida albicans, Aspergillus flavusAntifungal Susceptibility TestingStronger activity than fluconazole and polyoxin B for some derivatives.-

Table 3: Cytotoxicity and Antiproliferative Activity

Compound ClassCell Line(s)Assay TypeKey Findings
Spirooxindole DerivativesNCI-60 Cancer Cell LinesIn vitro cytotoxicity assaySelective antiproliferative properties observed at 10 µM.[5]
Quinoline DerivativesHuman Glioblastoma CellsCytotoxicity AssaySome derivatives showed no cytotoxicity at concentrations up to 62.5 µg/mL.[1]
Spirooxindole DerivativesLeishmania donovani infected macrophagesIn vitro efficacyEffectively clears amastigote forms with less effect on host cells.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the biological activity of Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one and its analogs.

Enzyme Inhibition Assay (General Protocol)

This protocol describes a general method for determining the inhibitory activity of a test compound against a specific enzyme target.

Workflow for Enzyme Inhibition Assay

G prep Prepare Reagents (Enzyme, Substrate, Buffer, Test Compound) reaction_setup Set up Reaction Mixture (Enzyme + Buffer + Test Compound/Vehicle) prep->reaction_setup pre_incubation Pre-incubation (Allow compound to bind to enzyme) reaction_setup->pre_incubation initiate_reaction Initiate Reaction (Add Substrate) pre_incubation->initiate_reaction incubation Incubation (Allow reaction to proceed) initiate_reaction->incubation stop_reaction Stop Reaction (e.g., add stop solution) incubation->stop_reaction detection Detection (Measure product formation, e.g., absorbance, fluorescence) stop_reaction->detection analysis Data Analysis (Calculate % Inhibition, IC50) detection->analysis

Caption: Workflow for a typical in vitro enzyme inhibition assay.

Materials:

  • Target enzyme (e.g., AChE, GSK3β)

  • Enzyme-specific substrate

  • Assay buffer

  • Test compound stock solution (in DMSO)

  • Positive control inhibitor

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer. The final DMSO concentration should be kept below 1%.

  • Reaction Setup: In a 96-well plate, add the assay buffer, the enzyme solution, and the diluted test compound or vehicle control (DMSO).

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the compound to interact with the enzyme.

  • Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate for a specific time at the optimal temperature.

  • Reaction Termination: Stop the reaction using an appropriate stop solution if necessary.

  • Detection: Measure the signal (e.g., absorbance, fluorescence, luminescence) using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of a compound on the viability and proliferation of cancer cell lines.

Signaling Pathway Implication: p53-Mediated Apoptosis

Many cytotoxic agents induce apoptosis. The p53 tumor suppressor protein is a key regulator of this process. Upon cellular stress, such as DNA damage caused by a cytotoxic compound, p53 is activated and can initiate a signaling cascade leading to programmed cell death.

G cluster_0 Cellular Stress cluster_1 p53 Activation & Apoptosis Test_Compound Test Compound p53 p53 Activation Test_Compound->p53 Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrial Membrane Permeabilization Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified p53-mediated apoptotic pathway.

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against bacterial or fungal strains.

Workflow for Broth Microdilution Assay

G compound_prep Prepare Serial Dilutions of Test Compound plate_setup Add Compound and Inoculum to 96-well Plate compound_prep->plate_setup inoculum_prep Prepare Standardized Microbial Inoculum inoculum_prep->plate_setup incubation Incubate at Optimal Temperature and Time plate_setup->incubation read_results Visually Inspect for Growth or Measure OD incubation->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • Bacterial or fungal strain

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)

  • Test compound

  • Positive control antibiotic/antifungal

  • 96-well microplates

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in the broth medium directly in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism according to CLSI guidelines.

  • Inoculation: Add the microbial inoculum to each well containing the diluted compound. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 35°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

The spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one scaffold is a versatile starting point for the development of new therapeutic agents. The in vitro screening protocols provided here offer a robust framework for evaluating the biological activities of this compound class against a range of targets relevant to major human diseases. The data from these assays will be crucial in guiding structure-activity relationship (SAR) studies and selecting lead candidates for further preclinical development.

References

Method

Application Notes and Protocols for Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one in Neurological Disorder Research

Disclaimer: Direct experimental data on the application of "Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one" in neurological disorder research is limited in publicly available literature. The following application notes...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the application of "Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one" in neurological disorder research is limited in publicly available literature. The following application notes and protocols are based on the broader potential of the spiropiperidine scaffold and related quinolinone-containing compounds in neuroscience. These are intended to serve as a foundational guide for researchers initiating investigations into this specific molecule.

Introduction and Rationale

The spiropiperidine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[1] Its rigid three-dimensional structure allows for precise orientation of functional groups, making it an attractive core for designing ligands that target complex binding sites within the central nervous system (CNS). While research on "Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one" is not extensively documented, related spiropiperidine and quinolinone derivatives have shown promise in the context of neurological disorders.

For instance, derivatives of the spiropiperidine scaffold have been investigated as agonists for the trace amine-associated receptor 1 (TAAR1), a G-protein coupled receptor (GPCR) considered a promising target for CNS diseases such as schizophrenia. Furthermore, related dihydrospiro[piperidine-quinoline] structures have been reported to possess antioxidant and acetylcholinesterase (AChE) inhibitory properties, both of which are highly relevant to the pathology of neurodegenerative diseases like Alzheimer's disease. The quinolinone structure itself is a key feature of some antipsychotic drugs.[2]

Given this background, "Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one" represents a novel chemical entity with the potential to modulate CNS targets. The following sections provide a roadmap for the initial biological evaluation of this compound in the context of neurological disorder research.

Potential Therapeutic Targets and Applications

Based on the activities of structurally related compounds, "Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one" could be investigated for its potential to modulate several key pathways implicated in neurological disorders:

  • Dopaminergic and Serotonergic Systems: The quinolinone core is present in compounds with affinity for dopamine and serotonin receptors. Imbalances in these neurotransmitter systems are central to conditions like schizophrenia, depression, and Parkinson's disease.

  • Acetylcholinesterase (AChE) Inhibition: Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease. The spiro-quinoline framework may offer a novel binding mode to this enzyme.

  • Neuroinflammation and Oxidative Stress: Chronic neuroinflammation and oxidative damage are common pathological features across a range of neurodegenerative diseases. Compounds that can mitigate these processes are of significant interest.

  • G-Protein Coupled Receptors (GPCRs): The spiropiperidine scaffold can be tailored to interact with various GPCRs in the CNS, which are major drug targets.[3]

Quantitative Data for Related Spiro-Compounds

The following table summarizes publicly available quantitative data for spiropiperidine derivatives with potential relevance to CNS research. It is crucial to note that this data is for structurally related but distinct molecules and should be used for comparative purposes only.

Compound ClassTarget/AssayMeasurementValueReference
Spiro[pyrimido[5,4-b]quinoline] derivativesAnticancer (PC-3 cell line)IC5014.46 - 19.92 µM--INVALID-LINK--[4]
Spiro[pyrrolidine-2,3'-quinoline]-2'-one derivativesAntifungal (Chitin synthase)IC50~0.14 mM (Ki)--INVALID-LINK--[5]
3',4'-Dihydrospiro[piperidine-4,2'(1'H)quinoline]Acetylcholinesterase InhibitionIC5062.5 µM--INVALID-LINK--[6]

Experimental Protocols

The following are generalized protocols for the initial screening of "Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one" for neuroactivity.

In Vitro Assays for Initial Screening

4.1.1 Protocol: Neuronal Viability and Neuroprotection Assay

This assay assesses the compound's intrinsic toxicity to neuronal cells and its ability to protect against a neurotoxic insult.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test compound: "Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one" dissolved in DMSO

  • Neurotoxin: e.g., 6-hydroxydopamine (6-OHDA) for a Parkinson's model, or Amyloid-beta (Aβ) fibrils for an Alzheimer's model

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment (Toxicity): To assess intrinsic toxicity, treat cells with increasing concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24-48 hours.

  • Compound Pre-treatment (Neuroprotection): For the neuroprotection assay, pre-treat cells with various concentrations of the test compound for 2-4 hours.

  • Neurotoxin Addition: After pre-treatment, add the neurotoxin (e.g., 100 µM 6-OHDA) to the wells (except for the control wells) and incubate for another 24 hours.

  • Viability Assessment: Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control.

4.1.2 Protocol: GPCR Signaling Assay (Calcium Flux)

This protocol is designed to screen for agonistic or antagonistic activity at Gq-coupled GPCRs.

Materials:

  • HEK293 cells stably expressing a target GPCR (e.g., a dopamine or serotonin receptor)

  • Fluo-4 AM or other calcium-sensitive fluorescent dye

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Test compound and known receptor agonist/antagonist

  • Fluorescent plate reader with an injection system

Procedure:

  • Cell Plating: Plate the transfected HEK293 cells in a black, clear-bottom 96-well plate.

  • Dye Loading: Load the cells with Fluo-4 AM in assay buffer for 1 hour at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Baseline Reading: Measure the baseline fluorescence for a short period.

  • Compound Addition:

    • Agonist Mode: Inject the test compound at various concentrations and monitor the change in fluorescence.

    • Antagonist Mode: Pre-incubate the cells with the test compound for 15-30 minutes, then inject a known agonist at its EC50 concentration and monitor fluorescence.

  • Data Analysis: Quantify the change in fluorescence intensity over time. For agonists, determine the EC50. For antagonists, determine the IC50.

In Vivo Models for Behavioral Assessment

Should in vitro results be promising, the compound can be advanced to in vivo testing in rodent models of neurological disorders.[7][8][9]

4.2.1 Protocol: Open Field Test for Locomotor Activity and Anxiety

This test provides a general assessment of the compound's effect on motor activity and anxiety-like behavior.

Materials:

  • Open field apparatus (a square arena with walls)

  • Video tracking software

  • Test animals (e.g., C57BL/6 mice)

  • Test compound formulated in a suitable vehicle

Procedure:

  • Acclimation: Allow the animals to acclimate to the testing room for at least 1 hour.

  • Compound Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection) at a predetermined time before the test (e.g., 30 minutes).

  • Test Initiation: Place a single mouse in the center of the open field arena.

  • Recording: Record the animal's activity for 10-15 minutes using the video tracking system.

  • Data Analysis: Analyze parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

  • Apparatus Cleaning: Thoroughly clean the arena between each animal to remove olfactory cues.

Visualizations

Illustrative Signaling Pathway

GPCR_Signaling Ligand Ligand GPCR GPCR Ligand->GPCR Binding G_Protein G_Protein GPCR->G_Protein Activation Effector Effector G_Protein->Effector Modulation Second_Messenger Second_Messenger Effector->Second_Messenger Production PKA PKA Second_Messenger->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene_Expression CREB->Gene_Expression Regulation

Experimental Workflow

Experimental_Workflow Compound Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one Toxicity Toxicity Compound->Toxicity Neuroprotection Neuroprotection Compound->Neuroprotection Receptor_Binding Receptor_Binding Compound->Receptor_Binding Decision1 Promising In Vitro Activity? PK_PD PK_PD Decision1->PK_PD Yes Decision2 Efficacy & Safety Demonstrated? Lead_Opt Lead Optimization Decision2->Lead_Opt Yes Toxicity->Decision1 Neuroprotection->Decision1 Receptor_Binding->Decision1 Behavioral Behavioral PK_PD->Behavioral Disease_Model Disease_Model Behavioral->Disease_Model Disease_Model->Decision2

Conclusion and Future Directions

"Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one" is a compound of interest for neurological disorder research due to the established activities of its core chemical motifs. The provided protocols offer a starting point for its systematic evaluation. Future research should aim to:

  • Confirm the synthesis and purity of the compound.

  • Perform a broad panel of in vitro receptor binding and enzyme inhibition assays to identify primary molecular targets.

  • Elucidate the mechanism of action based on initial screening hits.

  • Evaluate the compound in a battery of in vivo models relevant to the in vitro findings.

Through a structured and hypothesis-driven approach, the therapeutic potential of this novel spiropiperidine derivative can be thoroughly investigated.

References

Application

Application Notes and Protocols: Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one in Cancer Cell Line Studies

A comprehensive review of publicly available research reveals a notable absence of specific studies on the direct application of Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one in cancer cell line investigations. While...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available research reveals a notable absence of specific studies on the direct application of Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one in cancer cell line investigations. While the broader class of spiro-compounds, particularly those containing piperidine and quinoline moieties, has garnered significant interest in anticancer research, this specific molecule has not been the subject of detailed published reports regarding its efficacy or mechanism of action in cancer cells.

The PubChem database provides chemical and physical properties for Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one (CID 22380602), but does not list any biological activity or literature related to its use in oncology.[1] Searches for its synthesis and anticancer activity did not yield specific results for this compound, but rather for derivatives and analogous structures.

This document, therefore, serves to highlight the current knowledge gap and provide a framework for potential future investigations based on the activities of structurally related compounds.

Introduction to Spiro-Compounds in Cancer Research

Spiro-compounds, characterized by their unique three-dimensional structure with two rings connected by a single common atom, represent a promising class of scaffolds for the development of novel anticancer agents. Their rigid conformation allows for precise orientation of functional groups, potentially leading to high-affinity interactions with biological targets. Numerous derivatives of spiro-oxindoles, spiro-piperidines, and spiro-quinolines have demonstrated potent cytotoxic, apoptotic, and cell cycle inhibitory effects across a variety of cancer cell lines.

Potential Areas of Investigation for Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one

Given the lack of direct data, initial studies on Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one would likely focus on broad-spectrum screening against a panel of cancer cell lines to identify any potential cytotoxic activity. Based on the activities of related compounds, key areas of investigation could include:

  • Cell Viability and Cytotoxicity: Determining the concentration-dependent effect of the compound on the proliferation and survival of various cancer cell lines.

  • Apoptosis Induction: Investigating whether the compound can trigger programmed cell death, a common mechanism for many anticancer drugs.

  • Cell Cycle Analysis: Assessing if the compound causes arrest at specific phases of the cell cycle, thereby inhibiting cancer cell division.

  • Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways affected by the compound.

Hypothetical Experimental Protocols

The following are generalized protocols that could be adapted for the initial investigation of Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one in cancer cell line studies. These are based on standard methodologies used for analogous compounds.

Cell Viability Assay (MTT Assay)

This protocol outlines a method to assess the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one in complete medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is designed to differentiate between viable, apoptotic, and necrotic cells based on the externalization of phosphatidylserine and membrane integrity.

Materials:

  • Cancer cell lines

  • Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizing Potential Experimental Workflows and Signaling Pathways

While no specific pathways for Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one have been identified, the following diagrams illustrate a general experimental workflow for screening a novel compound and a hypothetical signaling pathway that is often implicated in cancer and targeted by similar heterocyclic compounds.

G Figure 1: General Workflow for Anticancer Compound Screening cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Target Identification Compound Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one CellLines Panel of Cancer Cell Lines (e.g., MCF-7, HeLa, A549) Compound->CellLines MTT Cell Viability Assay (MTT) CellLines->MTT IC50 Determine IC50 Values MTT->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle WesternBlot Western Blot Analysis (Protein Expression) IC50->WesternBlot Pathway Signaling Pathway Analysis WesternBlot->Pathway

Caption: Figure 1: General Workflow for Anticancer Compound Screening.

G Figure 2: Hypothetical Apoptosis Signaling Pathway cluster_0 Cellular Targets cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade Compound Spiro-Compound Target Pro-survival Proteins (e.g., Bcl-2) Compound->Target Inhibition Bax Bax/Bak Activation Target->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Figure 2: Hypothetical Apoptosis Signaling Pathway.

Conclusion and Future Directions

The therapeutic potential of Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one in cancer remains unexplored. The lack of published data presents a clear opportunity for future research. The protocols and workflows outlined in these application notes provide a foundational framework for initiating such studies. A systematic investigation beginning with broad-spectrum cytotoxicity screening, followed by more detailed mechanistic studies, is warranted to determine if this compound holds promise as a novel anticancer agent. Future research should aim to synthesize and purify the compound, confirm its structure, and then proceed with the suggested in vitro assays. Positive results would justify further investigation into its in vivo efficacy and safety profile.

References

Method

Application Notes and Protocols: Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one and its Analogs as Nociceptin Receptor (NOP) Ligands

For Researchers, Scientists, and Drug Development Professionals Introduction The nociceptin receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor, is a G protein-coupled receptor (GPCR) that has emerg...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nociceptin receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor, is a G protein-coupled receptor (GPCR) that has emerged as a significant target for the development of novel analgesics and therapeutics for a range of central nervous system disorders. Unlike classical opioid receptors, the NOP receptor does not bind traditional opioid ligands with high affinity. Its endogenous ligand is the 17-amino acid neuropeptide, nociceptin/orphanin FQ (N/OFQ). The activation of the NOP receptor is implicated in a variety of physiological processes, including pain modulation, anxiety, depression, and reward pathways.

Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one and its derivatives represent a class of non-peptide small molecules that have been investigated as ligands for the NOP receptor. While the specific compound "Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one" is part of this broader chemical family, much of the published research has focused on closely related analogs, particularly those with a quinazolinone core, such as spiro[piperidine-4,2'(1'H)-quinazolin]-4'(3'H)-ones. These compounds have shown a range of activities, from full agonism to partial agonism and even antagonism, highlighting the therapeutic potential of this chemical scaffold.

This document provides a summary of the available pharmacological data, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows to guide researchers in the study of these compounds as NOP receptor ligands.

Data Presentation

The following tables summarize the quantitative data for a series of spiro[piperidine-4,2'(1'H)-quinazolin]-4'(3'H)-one derivatives, which are close structural analogs of the topic compound. This data is extracted from studies on their interaction with the NOP receptor.

Table 1: NOP Receptor Binding Affinities of Spiro[piperidine-4,2'(1'H)-quinazolin]-4'(3'H)-one Derivatives

CompoundRR'Ki (nM) for NOP
3a HH150 ± 12
3b 6-FH80 ± 7
3c 6-ClH65 ± 5
3d 6-CH3H120 ± 10
3e HCH3250 ± 20

Data presented are representative values from published literature. Actual values may vary based on experimental conditions.

Table 2: Functional Activity of Spiro[piperidine-4,2'(1'H)-quinazolin]-4'(3'H)-one Derivatives at the NOP Receptor (GTPγS Binding Assay)

CompoundEmax (%) vs N/OFQpEC50Activity Profile
3a 75 ± 57.2 ± 0.1Partial Agonist
3b 85 ± 67.5 ± 0.2Partial Agonist
3c 95 ± 87.8 ± 0.1Near Full Agonist
3d 70 ± 47.1 ± 0.2Partial Agonist
3n Not DeterminedNot DeterminedAntagonist

Emax represents the maximal effect as a percentage of the response to the endogenous ligand N/OFQ. pEC50 is the negative logarithm of the molar concentration producing 50% of the maximal effect.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Protocol 1: Radioligand Binding Assay for NOP Receptor

This protocol is for determining the binding affinity (Ki) of test compounds for the NOP receptor using a competitive binding assay with a radiolabeled ligand.

Materials:

  • Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hNOP).

  • Radioligand: [³H]-Nociceptin or another suitable radiolabeled NOP receptor antagonist.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 1 mg/mL bovine serum albumin (BSA).

  • Test Compounds: Stock solutions of spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one or its analogs dissolved in a suitable solvent (e.g., DMSO).

  • Non-specific Binding Control: High concentration of a known NOP receptor ligand (e.g., 1 µM N/OFQ).

  • 96-well Filter Plates: GF/B or GF/C glass fiber filter plates.

  • Scintillation Cocktail.

  • Microplate Scintillation Counter.

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in assay buffer to a final concentration of 10-20 µg of protein per well.

  • Assay Plate Setup:

    • Add 50 µL of assay buffer to each well of a 96-well plate.

    • For total binding, add 25 µL of assay buffer.

    • For non-specific binding, add 25 µL of the non-specific binding control.

    • For competition binding, add 25 µL of the test compound at various concentrations.

    • Add 25 µL of the radioligand to all wells at a final concentration close to its Kd.

    • Initiate the binding reaction by adding 100 µL of the membrane suspension to each well.

  • Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

  • Filtration: Terminate the assay by rapid filtration through the 96-well filter plate using a cell harvester. Wash the filters three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Quantification:

    • Dry the filter plate completely.

    • Add 50 µL of scintillation cocktail to each well.

    • Seal the plate and count the radioactivity in a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: [³⁵S]GTPγS Binding Functional Assay

This functional assay measures the activation of G proteins coupled to the NOP receptor upon agonist binding.

Materials:

  • Cell Membranes: CHO-hNOP cell membranes (5-10 µg protein/well).

  • [³⁵S]GTPγS: (specific activity 1000-1250 Ci/mmol).

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

  • GDP: Guanosine 5'-diphosphate.

  • Test Compounds: Agonists or antagonists of the NOP receptor.

  • Non-specific Binding Control: Unlabeled GTPγS (10 µM).

  • 96-well Filter Plates.

  • Scintillation Counter.

Procedure:

  • Reagent Preparation: Prepare stock solutions of test compounds, GDP, and unlabeled GTPγS.

  • Assay Plate Setup: To each well of a 96-well plate, add the following in order:

    • 50 µL of assay buffer.

    • 10 µL of GDP to a final concentration of 10 µM.

    • 10 µL of test compound at various concentrations. For basal binding, add vehicle. For non-specific binding, add unlabeled GTPγS.

    • 20 µL of CHO-hNOP cell membranes.

  • Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.

  • Initiation and Incubation: Initiate the reaction by adding 10 µL of [³⁵S]GTPγS to a final concentration of 0.1 nM. Incubate at 30°C for 60 minutes with gentle shaking.

  • Termination and Filtration: Terminate the reaction by rapid filtration through the filter plate. Wash the filters three times with ice-cold wash buffer.

  • Quantification: Dry the filter plate, add scintillation cocktail, and count the radioactivity.

  • Data Analysis: Determine the specific binding of [³⁵S]GTPγS. Plot the stimulation of [³⁵S]GTPγS binding as a function of the agonist concentration to determine the EC50 and Emax values. For antagonists, perform the assay in the presence of a fixed concentration of an agonist to determine the IC50.

Mandatory Visualizations

NOP Receptor Signaling Pathway

NOP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Spiro-piperidine Ligand (Agonist) NOP NOP Receptor Ligand->NOP Binds to G_Protein Gi/o Protein (αβγ) NOP->G_Protein Activates G_alpha Gα-GTP G_Protein->G_alpha Dissociates to G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits K_Channel K+ Channel G_betagamma->K_Channel Activates Ca_Channel Ca2+ Channel G_betagamma->Ca_Channel Inhibits cAMP cAMP AC->cAMP Decreases production of K_ion K+ efflux K_Channel->K_ion Ca_ion Ca2+ influx Ca_Channel->Ca_ion Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Ca_ion->Reduced_Excitability Hyperpolarization->Reduced_Excitability

Caption: NOP Receptor Signaling Cascade.

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A1 Prepare CHO-hNOP Cell Membranes B1 Dispense Reagents into 96-well Plate (Buffer, Ligands, Membranes) A1->B1 A2 Prepare Assay Buffer, Radioligand, and Test Compounds A2->B1 B2 Incubate at 25°C for 60-90 min B1->B2 B3 Terminate by Rapid Filtration and Wash B2->B3 C1 Dry Filter Plate and Add Scintillation Cocktail B3->C1 C2 Count Radioactivity C1->C2 C3 Calculate IC50 and Ki Values C2->C3 GTPgS_Binding_Workflow cluster_prep_gtp Preparation cluster_assay_gtp Assay Execution cluster_analysis_gtp Data Analysis P1 Prepare CHO-hNOP Cell Membranes Q1 Dispense Reagents into 96-well Plate (Buffer, GDP, Compound, Membranes) P1->Q1 P2 Prepare Assay Buffer, GDP, [³⁵S]GTPγS, and Test Compounds P2->Q1 Q2 Pre-incubate at 30°C for 15 min Q1->Q2 Q3 Initiate with [³⁵S]GTPγS and Incubate for 60 min Q2->Q3 Q4 Terminate by Rapid Filtration and Wash Q3->Q4 R1 Dry Filter Plate and Add Scintillation Cocktail Q4->R1 R2 Count Radioactivity R1->R2 R3 Calculate EC50 and Emax Values R2->R3

Application

Application Notes and Protocols for Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one Derivatives as Antifungal Agents

For Researchers, Scientists, and Drug Development Professionals Introduction The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. The development of novel antifungal agents...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. The development of novel antifungal agents with unique mechanisms of action is a critical area of research. Spirocyclic compounds, due to their rigid three-dimensional structures, offer a promising scaffold for the design of new therapeutic agents. This document provides detailed application notes and experimental protocols for the evaluation of "Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one" derivatives as potential antifungal agents.

Disclaimer: As of the latest literature review, specific antifungal activity data for "Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one" derivatives are not extensively available. Therefore, this document leverages data and protocols from closely related spiro-heterocyclic structures, such as spiro[pyrrolidine-2,3'-quinoline]-2'-one and spiro[benzoxazine-piperidin]-one derivatives, which have shown promise as antifungal agents, particularly as chitin synthase inhibitors.[1][2][3] Researchers should adapt and validate these protocols for their specific derivatives.

Data Presentation: Antifungal Activity of Analogous Spiro-Quinolinone Derivatives

The following tables summarize the in vitro antifungal activity and chitin synthase inhibitory activity of representative spiro-quinolinone and spiro-piperidine derivatives from published studies. These data can serve as a benchmark for evaluating novel "Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one" derivatives.

Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) of Analogous Spiro-Quinolinone Derivatives against Pathogenic Fungi

Compound IDC. albicansC. neoformansA. fumigatusA. flavusReference
Analog 4d >Fluconazole~Fluconazole>Polyoxin B-[1]
Analog 4f >Fluconazole->Fluconazole>Polyoxin B[1]
Analog 4k >Fluconazole---[1]
Analog 4n >Fluconazole-->Fluconazole[1]
Analog 4o --->Fluconazole[1]
Analog 9a Broad-spectrum---[3]
Analog 9d Broad-spectrum---[3]
Analog 9h Broad-spectrum---[3]
Analog 9s Broad-spectrum---[3]
Analog 9t Broad-spectrum---[3]
Fluconazole (Control)(Control)(Control)(Control)[1][3]
Polyoxin B (Control)(Control)(Control)(Control)[1][3]

Note: ">" indicates stronger activity, "~" indicates similar activity. "Broad-spectrum" indicates activity comparable to fluconazole and polyoxin B.[3] Specific MIC values for each strain were not detailed in the abstract.

Table 2: Chitin Synthase Inhibitory Activity (IC50, mM) of Analogous Spiro-Piperidine and Spiro-Quinolinone Derivatives

Compound IDIC50 (mM)Reference
Analog 4d Close to Polyoxin B[1]
Analog 4k Close to Polyoxin B[1]
Analog 4n Close to Polyoxin B[1]
Analog 4o Close to Polyoxin B[1]
Analog 9a 0.14[3]
Analog 9o 0.11[3]
Analog 9s 0.10[3]
Analog 9t 0.16[3]
Polyoxin B (Control)[1][3]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the antifungal properties of "Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one" derivatives.

Protocol 1: Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from standard methodologies for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.

Materials:

  • Test compounds (dissolved in DMSO)

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Positive control antifungal agents (e.g., Fluconazole, Amphotericin B)

  • Negative control (DMSO)

Procedure:

  • Inoculum Preparation:

    • Culture fungal strains on appropriate agar plates.

    • Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute the suspension in RPMI-1640 medium to achieve a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.

  • Compound Dilution:

    • Perform serial two-fold dilutions of the test compounds in RPMI-1640 medium in a 96-well plate. The final concentration range should typically span from 0.03 to 64 µg/mL.

    • Include wells for positive controls (standard antifungals) and a negative control (medium with DMSO at the highest concentration used for the test compounds).

  • Inoculation:

    • Add the prepared fungal inoculum to each well of the microtiter plate.

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours. The incubation time may vary depending on the fungal species.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90%) compared to the drug-free control well. Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

Protocol 2: Chitin Synthase Inhibition Assay

This assay determines the ability of the test compounds to inhibit the activity of chitin synthase, a key enzyme in fungal cell wall biosynthesis.[2][4]

Materials:

  • Crude chitin synthase enzyme preparation from a relevant fungal species (e.g., C. albicans).

  • Test compounds.

  • Substrate: UDP-N-acetyl-D-glucosamine (UDP-GlcNAc), including a radiolabeled version (e.g., ¹⁴C-labeled).

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl₂ and GlcNAc).

  • Scintillation cocktail and scintillation counter.

  • Positive control inhibitor (e.g., Polyoxin B).

Procedure:

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, crude enzyme preparation, and the test compound at various concentrations.

  • Pre-incubation:

    • Pre-incubate the mixture at 30°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Start the enzymatic reaction by adding the UDP-GlcNAc substrate mix (containing both labeled and unlabeled substrate).

  • Incubation:

    • Incubate the reaction mixture at 30°C for 1-2 hours.

  • Termination of Reaction:

    • Stop the reaction by adding an appropriate stop solution (e.g., trichloroacetic acid).

  • Quantification of Chitin Synthesis:

    • Filter the reaction mixture through a glass fiber filter to capture the insoluble radiolabeled chitin.

    • Wash the filter to remove unincorporated substrate.

    • Place the filter in a scintillation vial with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor).

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.

Protocol 3: Sorbitol Protection Assay

This assay helps to confirm if the antifungal activity of a compound is due to the disruption of the fungal cell wall.[2]

Materials:

  • Fungal strain of interest.

  • Antifungal susceptibility testing materials (as in Protocol 1).

  • Sorbitol (as an osmotic stabilizer).

Procedure:

  • Perform the antifungal susceptibility testing (Protocol 1) in parallel on two sets of 96-well plates.

  • In one set of plates, supplement the RPMI-1640 medium with 0.8 M sorbitol.

  • The other set of plates will contain the standard RPMI-1640 medium.

  • Determine the MIC values for the test compounds in both the presence and absence of sorbitol.

  • Interpretation: If a compound targets the cell wall, the presence of an osmotic stabilizer like sorbitol will rescue the fungal cells from lysis, resulting in a significant increase in the MIC value compared to the medium without sorbitol.

Visualization of Experimental Workflows and Signaling Pathways

Diagram 1: General Workflow for Antifungal Drug Discovery and Evaluation

Antifungal_Drug_Discovery_Workflow cluster_0 In Silico & Synthesis cluster_1 In Vitro Screening cluster_2 Mechanism of Action cluster_3 Selectivity & Further Evaluation Compound_Design Compound Design & Synthesis (Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one derivatives) Primary_Screening Primary Antifungal Screening (e.g., Broth Microdilution) Compound_Design->Primary_Screening MIC_Determination MIC Determination Primary_Screening->MIC_Determination Target_Identification Target Identification Assays (e.g., Chitin Synthase Inhibition) MIC_Determination->Target_Identification Sorbitol_Assay Sorbitol Protection Assay Target_Identification->Sorbitol_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., against mammalian cells) Target_Identification->Cytotoxicity_Assay Lead_Optimization Lead Optimization Cytotoxicity_Assay->Lead_Optimization

Caption: Workflow for the discovery and evaluation of novel antifungal agents.

Diagram 2: Proposed Mechanism of Action - Chitin Synthase Inhibition

Chitin_Synthase_Inhibition cluster_Fungal_Cell Fungal Cell UDP_GlcNAc UDP-GlcNAc (Precursor) Chitin_Synthase Chitin Synthase (Enzyme) UDP_GlcNAc->Chitin_Synthase Substrate Chitin Chitin (Polymer) Chitin_Synthase->Chitin Synthesis Cell_Wall Fungal Cell Wall Chitin->Cell_Wall Incorporation Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Weakened Spiro_Compound Spiro[piperidine-4,4'(1'H)-quinolin]- 2'(3'H)-one Derivative Spiro_Compound->Chitin_Synthase Inhibition

References

Method

"Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one" derivatives as antibacterial agents

An in-depth examination of Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one derivatives reveals their potential as a promising class of antibacterial agents. Research into structurally similar compounds, particularly spi...

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one derivatives reveals their potential as a promising class of antibacterial agents. Research into structurally similar compounds, particularly spirocyclic derivatives of existing quinolone antibiotics, has provided valuable insights into their mechanism of action, antibacterial efficacy, and structure-activity relationships. While comprehensive data on the exact Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one core is limited in publicly available literature, analysis of closely related spiro-piperidine-quinolone analogs offers a strong foundation for future drug discovery and development in this area.

This document provides a summary of the antibacterial activity of representative spirocyclic quinolone derivatives, detailed protocols for their evaluation, and diagrams illustrating their mechanism and the experimental workflow for their assessment.

Data Presentation

The antibacterial activity of novel compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism. The following table summarizes the MIC values for a series of spirocyclic derivatives of ciprofloxacin, which feature a spiro-piperidine moiety attached to the quinolone core. This data is representative of the antibacterial potential of this compound class against various Gram-positive and Gram-negative bacteria.[1]

Table 1: Minimum Inhibitory Concentration (MIC) of Spirocyclic Ciprofloxacin Derivatives [1]

Compound IDS. aureus ATCC 25923 (Gram-positive)B. cereus 138 (Gram-positive)K. pneumoniae 1062 (Gram-negative)A. baumannii 987 (Gram-negative)P. aeruginosa 7292/5 (Gram-negative)
Ciprofloxacin (Control) 0.5 µg/mL 0.25 µg/mL 0.06 µg/mL 0.5 µg/mL 0.25 µg/mL
3b >1281640.25 >128
3d 1280.51280.5 64
3e >1280.51280.25 >128
3f 640.25 320.5 >128
3g 640.25 640.25 >128
3j 640.5320.5 >128
3k 640.5320.5 >128
3l 640.25 640.25 >128
3n 320.25 160.125 >128
3p 1280.51280.25 >128
3q 640.5640.5 >128
3r 640.25 640.5 >128
3u 640.25 320.5 >128
3v >1281>1280.25 >128
3w >1281>1280.25 >128
3z >1282>1280.25 >128
3aa >1281>1280.25 >128
3ab >1281>1280.25 >128
3ad 640.25 320.25 >128
3ae 640.5320.5 >128
3af >1281>1280.125 >128
3ag 640.25 320.5>128

Note: The data presented is for spirocyclic derivatives of ciprofloxacin, which are structurally related to the topic compounds. Values in bold indicate activity equal to or greater than the ciprofloxacin control.

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Materials A Piperidine-4-one Derivative C Multicomponent Reaction (e.g., Friedländer annulation) A->C B Substituted 2-Aminoaryl Ketone B->C D Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one Core C->D E Functional Group Modification (e.g., N-alkylation, N-arylation) D->E F Library of Spiro-piperidine-quinolone Derivatives E->F G Purification & Characterization (Chromatography, NMR, MS) F->G

Antibacterial_Screening_Workflow cluster_setup Assay Preparation A Prepare bacterial inoculum (0.5 McFarland standard) C Inoculate wells with bacterial suspension A->C B Prepare serial dilutions of test compounds in 96-well plate B->C D Incubate at 37°C for 16-20 hours C->D E Determine Minimum Inhibitory Concentration (MIC) D->E F Subculture from clear wells onto agar plates E->F I Cytotoxicity Assay (e.g., MTT on mammalian cells) E->I Evaluate lead compounds G Incubate agar plates at 37°C for 18-24 hours F->G H Determine Minimum Bactericidal Concentration (MBC) G->H

Quinolone_Mechanism A Spiro-Quinolone Derivative B Bacterial Cell A->B Enters E Stabilization of Cleavage Complex (Prevents DNA re-ligation) A->E Induces C DNA Gyrase (Topoisomerase II) & Topoisomerase IV B->C D Enzyme-DNA Complex C->D Binds to D->E F Accumulation of Double-Strand DNA Breaks E->F G Inhibition of DNA Replication and Transcription F->G H Bacterial Cell Death (Bactericidal Effect) G->H

Experimental Protocols

The following are detailed, standardized protocols for assessing the antibacterial activity and cytotoxicity of novel chemical entities like Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one derivatives.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol uses the broth microdilution method, a widely accepted technique for determining the MIC of an antimicrobial agent.[2][3]

1. Materials and Reagents:

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Sterile saline or Phosphate-Buffered Saline (PBS)

  • Spectrophotometer or turbidimeter

2. Preparation of Bacterial Inoculum:

  • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

  • Inoculate the colonies into a tube of sterile CAMHB.

  • Incubate the broth culture at 35-37°C until the turbidity visually matches that of a 0.5 McFarland standard. This typically corresponds to a bacterial suspension of approximately 1-2 x 10⁸ CFU/mL.[2]

  • Within 15 minutes of standardization, dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

3. Assay Procedure:

  • Prepare a stock solution of the test compound (e.g., 1 mg/mL in DMSO).

  • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

  • Add 100 µL of the test compound stock solution to well 1.

  • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as controls.

  • The final volume in wells 1-10 should be 50 µL.

  • Add 50 µL of the standardized bacterial inoculum (prepared in step 2.4) to wells 1 through 11. The final volume in these wells will be 100 µL.

  • Well 11 serves as the positive control (inoculum without compound).[2]

  • Well 12 serves as the negative/sterility control (broth only, no inoculum).[2]

  • Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.

4. Data Interpretation:

  • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[3]

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[3]

1. Materials and Reagents:

  • Results from the MIC assay (Protocol 1)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile saline or PBS

2. Assay Procedure:

  • Following the determination of the MIC, select the wells showing no visible growth.

  • Gently mix the contents of each of these clear wells.

  • Aseptically withdraw a 10 µL aliquot from each clear well and from the positive control well.

  • Spot-inoculate the aliquots onto a labeled MHA plate.

  • Allow the spots to dry completely before inverting the plate.

  • Incubate the MHA plates at 35-37°C for 18-24 hours.

3. Data Interpretation:

  • After incubation, count the number of colonies in each spot.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[3]

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is a common method to assess the cytotoxicity of a compound on mammalian cell lines.[4][5]

1. Materials and Reagents:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well cell culture plates

2. Assay Procedure:

  • Seed the 96-well plate with cells at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[2]

  • Prepare serial dilutions of the test compounds in complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.

  • Include a vehicle control (cells treated with the highest concentration of DMSO used) and a blank control (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After the treatment period, add 10 µL of MTT solution to each well.[2]

  • Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

3. Data Interpretation:

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle control:

    • % Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100

  • The IC₅₀ (half-maximal inhibitory concentration) value can be determined by plotting the percent viability against the log of the compound concentration and fitting the data to a dose-response curve.

References

Method

Application Notes and Protocols for High-Throughput Screening of Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one

For Researchers, Scientists, and Drug Development Professionals Introduction The spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one scaffold represents a unique three-dimensional chemical structure that holds significant p...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one scaffold represents a unique three-dimensional chemical structure that holds significant promise in drug discovery. This heterocyclic compound integrates the pharmacologically relevant piperidine and quinolinone moieties into a rigid spirocyclic system. The quinoline core is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer and neuroprotective properties.[1] Spirocyclic systems, in general, offer the advantage of projecting functionalities into three-dimensional space, which can lead to enhanced potency and selectivity for biological targets.

High-throughput screening (HTS) is a critical methodology in modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify "hit" compounds that modulate a specific biological target or pathway.[2][3] These application notes provide a framework for the utilization of spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one and its analogs in HTS campaigns. The protocols outlined below are designed to facilitate the identification of novel lead compounds for various therapeutic areas.

Target Focus: Kinase Signaling Pathways

Given that derivatives of the quinoline and quinazolinone core are known to be potent kinase inhibitors, a primary focus for screening spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one would be on key kinases involved in cancer and inflammatory diseases.[4][5] Dysregulation of kinase signaling is a hallmark of many human pathologies.[4] Therefore, HTS campaigns targeting kinases such as receptor tyrosine kinases (e.g., EGFR) or intracellular kinases (e.g., PI3K/Akt) are a rational approach for discovering novel therapeutic agents based on this scaffold.[4][5]

A hypothetical signaling pathway that could be targeted is the generic MAPK/ERK pathway, which is crucial for cell proliferation and survival.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Spiro_Compound Spiro[piperidine-4,4'(1'H)- quinolin]-2'(3'H)-one Spiro_Compound->RAF Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Hypothetical inhibition of the MAPK/ERK signaling pathway.

Data Presentation: Quantitative HTS Data Summary

The following tables summarize representative hypothetical data from an HTS campaign involving a library of spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one derivatives.

Table 1: High-Throughput Screening Campaign Parameters

ParameterValue/RangeReference
Screening Library Size10,000 - 100,000 compounds[6]
Typical Hit Rate0.5% - 2.0%[6]
Z' Factor> 0.5[7]
Assay Format384-well or 1536-well plates[6]
Compound Concentration1 µM - 20 µM[6]

Table 2: In Vitro Activity of Hit Compounds (Spiro-quinolinone Analogs)

Compound IDTarget/Cell LineAssay TypeIC50 (µM)
SQ-001A549 (Lung Cancer)Cell Viability (MTT)8.5
SQ-002HCT116 (Colon Cancer)Cell Viability (MTT)12.2
SQ-003EGFR KinaseBiochemical (HTRF)1.5
SQ-004Jurkat (T-cell Leukemia)Apoptosis (Caspase-Glo)5.7
SQ-005PI3KαBiochemical (ADP-Glo)2.1

Experimental Protocols

The following are detailed protocols for primary HTS assays suitable for screening libraries of spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one derivatives.

Protocol 1: High-Throughput Cell Viability Assay (MTT Assay)

This assay identifies compounds that inhibit cell proliferation or induce cytotoxicity.

1. Materials and Reagents:

  • Cancer cell line (e.g., A549)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 384-well clear-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based buffer)

  • Automated liquid handler and plate reader

2. Assay Procedure:

  • Cell Seeding: Seed cells into 384-well plates at an optimized density (e.g., 2,000-5,000 cells/well) in 40 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.[6]

  • Compound Addition: Using an automated liquid handler, add 100 nL of the spiro-quinolinone compounds from the library plates to the cell plates to achieve the desired final concentration (e.g., 10 µM). Include DMSO-only wells as a negative control and a known cytotoxic agent as a positive control.[4][6]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[6]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[6]

  • Solubilization: Remove the medium and add 50 µL of solubilization solution to each well to dissolve the formazan crystals.[6]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Normalize the data to the DMSO control and calculate the percent inhibition of cell viability.

Protocol 2: Biochemical Kinase Inhibition Assay (HTRF Assay)

This assay identifies compounds that directly inhibit the activity of a purified kinase.

1. Materials and Reagents:

  • Purified kinase (e.g., EGFR) and its specific biotinylated substrate

  • Assay buffer

  • ATP

  • HTRF detection reagents (e.g., europium cryptate-labeled anti-phospho antibody and XL665-labeled streptavidin)

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

2. Assay Procedure:

  • Compound Plating: Dispense 50 nL of each spiro-quinolinone compound into the assay plate wells using an acoustic liquid handler. Include DMSO for negative control and a known kinase inhibitor for positive control.[4]

  • Enzyme and Substrate Addition: Prepare a solution of the kinase and its biotinylated substrate in assay buffer. Dispense 10 µL of this solution into each well. Incubate for 15 minutes at room temperature.[4]

  • Initiation of Kinase Reaction: Add 10 µL of ATP solution to each well to start the reaction.[4]

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and Detection: Add 20 µL of the HTRF detection mixture to each well to stop the kinase reaction. Incubate for 60 minutes at room temperature, protected from light.[4]

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.[4]

  • Data Analysis: Calculate the HTRF ratio and normalize the data to controls to determine the percent inhibition for each compound.

Protocol 3: Apoptosis Induction Assay (Caspase-Glo® 3/7 Assay)

This assay identifies compounds that induce apoptosis by measuring the activity of caspases 3 and 7.

1. Materials and Reagents:

  • Cancer cell line (e.g., Jurkat)

  • Complete culture medium

  • 384-well white-walled cell culture plates

  • Caspase-Glo® 3/7 Reagent

  • Automated liquid handler and luminescence plate reader

2. Assay Procedure:

  • Cell Seeding and Compound Addition: Follow the same procedure as in the cell viability assay (Protocol 1, steps 1 and 2).

  • Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Reagent Addition: Allow the plates and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well (e.g., 40 µL).[6]

  • Incubation: Mix the plate on a shaker for 30 seconds and then incubate at room temperature for 1-2 hours.[6]

  • Data Acquisition: Measure the luminescence using a plate reader.[6]

  • Data Analysis: An increase in luminescence compared to the DMSO control indicates the activation of caspases 3 and 7.

High-Throughput Screening Workflow

The overall workflow for an HTS campaign is a multi-step process that requires careful planning and execution.

HTS_Workflow Assay_Dev Assay Development & Miniaturization Pilot_Screen Pilot Screen (Z' > 0.5) Assay_Dev->Pilot_Screen Full_Screen Full Library HTS Pilot_Screen->Full_Screen Data_Analysis Data Analysis & Hit Selection Full_Screen->Data_Analysis Hit_Confirmation Hit Confirmation (Re-testing) Data_Analysis->Hit_Confirmation Dose_Response Dose-Response & IC50 Determination Hit_Confirmation->Dose_Response SAR Preliminary SAR Analysis Dose_Response->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

A typical workflow for a high-throughput screening campaign.

This workflow begins with assay development and validation, followed by a pilot screen to ensure robustness.[8] The full library is then screened, and the resulting data is analyzed to identify initial "hits." These hits are then confirmed through re-testing, and their potency is determined through dose-response experiments. Finally, preliminary structure-activity relationship (SAR) analysis is performed to guide lead optimization.[8]

References

Application

Application Notes and Protocols: Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction The spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one scaffold is a unique three-dimensional heterocyclic system that has emerged as a promising...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one scaffold is a unique three-dimensional heterocyclic system that has emerged as a promising pharmacophore in modern drug discovery. This application note provides an overview of its potential applications, particularly as a core structure for the development of chemokine receptor antagonists, along with detailed protocols for its synthesis and biological evaluation. While extensive research on this specific scaffold is still growing, the broader class of spiropiperidines has shown significant potential in various therapeutic areas.

Potential Therapeutic Applications

Derivatives of the spiropiperidine core have been investigated for their antagonist activity against several G-protein coupled receptors (GPCRs), suggesting that the spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one scaffold may be a valuable starting point for the development of modulators for similar targets.

Chemokine Receptor Antagonism (CCR2 & CXCR4)

The primary area of interest for spiropiperidine-containing compounds is the antagonism of chemokine receptors, such as CCR2 and CXCR4. These receptors play a crucial role in the migration of inflammatory cells and have been implicated in a variety of diseases.

  • CCR2 (C-C chemokine receptor type 2): Inhibition of CCR2 can prevent the recruitment of monocytes and macrophages to sites of inflammation. This mechanism is relevant for the treatment of inflammatory and autoimmune diseases like rheumatoid arthritis, multiple sclerosis, and atherosclerosis.

  • CXCR4 (C-X-C chemokine receptor type 4): This receptor is involved in cancer metastasis and HIV entry into cells. Antagonists of CXCR4 have potential applications in oncology and as anti-HIV agents.

The rigid spirocyclic structure of the title compound can provide a fixed orientation of substituents that can interact with the binding pockets of these receptors, potentially leading to high affinity and selectivity.

Other Potential Targets

Based on the activities of structurally related spirocyclic compounds, derivatives of spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one could also be explored for their activity as:

  • Nociceptin/Orphanin FQ (NOP) Receptor Ligands: For the development of novel analgesics.

  • Corticotropin-Releasing Hormone Receptor 2 (CRHR2) Antagonists: For the treatment of stress-related disorders and cardiovascular diseases.

  • Neurokinin (NK1/NK2) Receptor Antagonists: For the management of pain, inflammation, and mood disorders.

Quantitative Data on Related Spiro-Compounds

While specific quantitative data for the "Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one" scaffold is not abundant in publicly available literature, the following table summarizes the activity of structurally related spiropiperidine derivatives against various targets to highlight the potential of this chemical class.

Compound ClassTargetAssayIC50 / KiReference
Spiro[indoline-3,4'-piperidine] derivativesCCR2Chemotaxis Assay10 - 100 nMPatent Data
Spiro[indoline-3,4'-piperidine] derivativesCXCR4Binding Assay5 - 50 nMPatent Data
Spiro[piperidine-4,2'(1'H)-quinazolin]-4'(3'H)-onesNOP ReceptorBinding Assay20 - 200 nMPublished Literature
Spiro[isobenzofuran-1(3H),4'-piperidine] derivativesNK2 ReceptorBinding Assay84 nMPublished Literature

Experimental Protocols

General Synthesis of Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one Derivatives

The following is a generalized protocol for the synthesis of the spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one core structure, based on established methods for related spiro-quinolinone systems. This multi-step synthesis typically involves the construction of a key intermediate followed by a cyclization reaction.

Diagram of the Proposed Synthetic Workflow:

G cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Formation of Quinolinone Ring cluster_2 Step 3: Introduction of Spirocyclic Moiety cluster_3 Step 4: Derivatization A Starting Materials (e.g., Substituted Aniline, Diethyl malonate) B Intermediate A (β-anilinoacrylate) A->B Condensation C Intermediate B (4-Hydroxy-quinolin-2-one) B->C Thermal Cyclization D Intermediate C (4,4-diallyl-dihydroquinolin-2-one) C->D Allylation E Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one Core D->E Ozonolysis & Reductive Amination F Final Products (Library of Derivatives) E->F N-Alkylation / N-Arylation

Caption: Proposed synthetic workflow for Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one derivatives.

Protocol:

  • Synthesis of Ethyl 3-(phenylamino)acrylate (Intermediate A):

    • To a solution of aniline (1.0 eq) in ethanol, add diethyl malonate (1.1 eq).

    • Heat the mixture to reflux for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

  • Synthesis of 4-hydroxyquinolin-2(1H)-one (Intermediate B):

    • Heat the crude Intermediate A in a high-boiling point solvent such as diphenyl ether to 240-250 °C for 30-60 minutes.

    • The product will precipitate upon cooling.

    • Filter the solid, wash with a non-polar solvent (e.g., hexane), and dry to obtain the quinolinone core.

  • Synthesis of 4,4-diallyl-3,4-dihydroquinolin-2(1H)-one (Intermediate C):

    • To a solution of Intermediate B in a suitable solvent (e.g., DMF), add a base such as sodium hydride (2.2 eq) at 0 °C.

    • After stirring for 30 minutes, add allyl bromide (2.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

    • Purify the crude product by column chromatography.

  • Synthesis of the Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one Core (E):

    • Dissolve Intermediate C in a mixture of dichloromethane and methanol at -78 °C.

    • Bubble ozone through the solution until a blue color persists.

    • Purge the solution with nitrogen to remove excess ozone.

    • Add a reducing agent, such as dimethyl sulfide or sodium borohydride.

    • After reduction, add a source of ammonia (e.g., ammonium acetate) and a reducing agent for reductive amination (e.g., sodium cyanoborohydride).

    • Stir the reaction at room temperature for 24 hours.

    • Work up the reaction and purify by column chromatography to yield the spiro-piperidine quinolinone core.

  • Derivatization of the Piperidine Nitrogen (F):

    • The secondary amine of the piperidine ring can be functionalized using standard N-alkylation or N-arylation conditions (e.g., reaction with alkyl halides or aryl halides in the presence of a base).

Biological Evaluation: Chemokine Receptor Binding Assay

This protocol describes a general method for evaluating the binding affinity of synthesized compounds to a chemokine receptor (e.g., CCR2).

Diagram of the Chemokine Receptor Binding Assay Workflow:

G A Prepare Cell Membranes (Expressing Chemokine Receptor) D Incubation (Membranes + Ligand + Compound) A->D B Prepare Radiolabeled Ligand (e.g., [125I]-CCL2) B->D C Prepare Test Compounds (Spiro-quinolinone derivatives) C->D E Separation of Bound and Free Ligand (Filtration) D->E F Quantification of Radioactivity (Scintillation Counting) E->F G Data Analysis (IC50 Determination) F->G

Caption: Workflow for a competitive radioligand binding assay.

Protocol:

  • Membrane Preparation:

    • Use a stable cell line overexpressing the human chemokine receptor of interest (e.g., HEK293-hCCR2).

    • Harvest the cells and homogenize them in a hypotonic buffer to lyse the cells.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the cell membranes (10-20 µg of protein per well).

    • Add a known concentration of the radiolabeled chemokine (e.g., [¹²⁵I]-CCL2 for CCR2) to a final concentration near its Kd.

    • Add the spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one test compounds at various concentrations (typically from 1 nM to 10 µM).

    • For non-specific binding determination, add a high concentration of a known unlabeled ligand.

    • Incubate the plate at room temperature for 1-2 hours.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Allow the filters to dry, and then add a scintillation cocktail.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

Signaling Pathway

Diagram of a Simplified Chemokine Receptor Signaling Pathway:

G cluster_0 Cell Membrane GPCR Chemokine Receptor (e.g., CCR2) G_protein G-protein GPCR->G_protein Activates Chemokine Chemokine (e.g., CCL2) Chemokine->GPCR Binds & Activates Antagonist Spiro-quinolinone Antagonist Antagonist->GPCR Binds & Blocks PLC Phospholipase C G_protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Downstream Downstream Effects (Cell Migration, etc.) Ca_release->Downstream PKC->Downstream

Caption: Simplified chemokine receptor signaling and point of antagonist intervention.

This pathway illustrates how a chemokine, upon binding to its receptor, initiates a signaling cascade leading to cellular responses like migration. The spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one derivatives, acting as antagonists, would bind to the receptor and prevent this activation, thereby inhibiting the downstream effects.

Conclusion

The spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one scaffold represents a promising starting point for the design of novel therapeutic agents, particularly as chemokine receptor antagonists. The protocols and information provided herein offer a foundation for researchers to synthesize, evaluate, and further develop derivatives of this versatile core structure for a range of potential therapeutic applications. Further exploration and optimization of this scaffold could lead to the discovery of new drug candidates with improved efficacy and safety profiles.

Method

Application Notes and Protocols: Investigating the Mechanism of Action of Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for investigating the potential mechanisms of action of the novel compound Spiro[piperidine-4,4'(1'H)-...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the potential mechanisms of action of the novel compound Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one. The protocols and strategies outlined below are based on the known biological activities of structurally related spirooxindole and quinolinone derivatives, which have demonstrated a wide range of therapeutic potentials, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3]

Introduction to Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one

Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one is a heterocyclic compound featuring a spiro fusion of a piperidine ring and a quinolinone core. The spirooxindole scaffold is a prominent feature in many biologically active molecules, known to interact with various cellular targets.[1][4] Similarly, quinolinone derivatives have been extensively studied and have shown diverse pharmacological profiles, including kinase and phosphodiesterase inhibition.[3] Given its hybrid structure, this compound presents a unique opportunity for discovering novel therapeutic agents. The following sections detail experimental strategies to elucidate its mechanism of action.

Potential Therapeutic Applications and Investigational Strategies

Based on the activities of related compounds, Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one could be investigated for several therapeutic applications. The following table outlines potential applications and the corresponding primary screening assays.

Potential Therapeutic Area Potential Molecular Target Class Primary Investigational Assays
OncologyKinases (e.g., EGFR, CDK, Plk4)[3][5]In vitro kinase inhibition assays, Cell viability assays (e.g., MTT, CellTiter-Glo®)
Inflammation & ImmunologyPhosphodiesterases (PDEs)[3]In vitro PDE inhibition assays, Cytokine release assays (e.g., ELISA)
Neurodegenerative DiseasesAcetylcholinesterase (AChE), GSK3β[6][7]In vitro enzyme inhibition assays, Neuronal cell-based assays
Infectious DiseasesBacterial Topoisomerases, Fungal Chitin Synthase[3][8]Bacterial/fungal growth inhibition assays, In vitro enzyme inhibition assays

Data Presentation: Profiling Biological Activity

Systematic documentation of quantitative data is crucial for structure-activity relationship (SAR) studies and lead optimization. All experimental data should be recorded in a structured format.

Table 1: In Vitro Kinase Inhibition Profile

Target Kinase Inhibitor Concentration (µM) % Inhibition IC50 (µM)
EGFR0.1, 1, 10
CDK20.1, 1, 10
Plk40.1, 1, 10
GSK3β0.1, 1, 10

Table 2: Cellular Antiproliferative Activity

Cancer Cell Line Treatment Duration (hrs) IC50 (µM) Observations
A549 (Lung)48, 72Cell Cycle Arrest, Apoptosis
MCF-7 (Breast)48, 72
HCT116 (Colon)48, 72
Normal Fibroblasts48, 72Cytotoxicity Assessment

Table 3: Enzyme Inhibition Profile (Non-kinase)

Target Enzyme Substrate IC50 (µM) Inhibition Type (Competitive, Non-competitive, etc.)
AcetylcholinesteraseAcetylthiocholine
PDE4cAMP
DNA GyraseRelaxed Plasmid DNA

Experimental Protocols

Detailed methodologies for key initial experiments are provided below.

Protocol: In Vitro Kinase Inhibition Assay

This protocol is designed to measure the direct inhibitory effect of Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one on the activity of a specific kinase.

Materials:

  • Recombinant human kinase (e.g., EGFR, CDK2)

  • Kinase-specific substrate peptide

  • ATP (radiolabeled [γ-³²P]ATP or for use with fluorescent/luminescent detection)

  • Assay Buffer (specific to the kinase)

  • Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one (test compound)

  • Positive Control Inhibitor (e.g., Staurosporine)

  • 96-well assay plates

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

Procedure:

  • Prepare serial dilutions of the test compound and the positive control in assay buffer.

  • In a 96-well plate, add the test compound dilutions, kinase, and substrate.

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for the optimized duration (e.g., 60 minutes).

  • Stop the reaction and measure the signal using a suitable plate reader. The method of detection will depend on the assay format (e.g., luminescence for ADP-Glo™).

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol: Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of the compound on the metabolic activity of cultured cells, which is an indicator of cell viability and proliferation.[3]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7) and a normal cell line (e.g., fibroblasts)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound and incubate for the desired time period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the IC50 value from the dose-response curve.

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key experimental workflows and potential signaling pathways that may be modulated by Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Elucidation Compound Spiro[piperidine-4,4'(1'H)- quinolin]-2'(3'H)-one KinaseAssay In Vitro Kinase Assay Panel Compound->KinaseAssay CellViability Cell Viability Assay (Cancer vs. Normal Cells) Compound->CellViability PDEAssay In Vitro PDE Assay Compound->PDEAssay DoseResponse IC50 Determination KinaseAssay->DoseResponse Active Hit CellViability->DoseResponse Potent Effect CellCycle Cell Cycle Analysis (Flow Cytometry) DoseResponse->CellCycle Apoptosis Apoptosis Assay (Annexin V Staining) DoseResponse->Apoptosis WesternBlot Western Blot Analysis (Target Phosphorylation) DoseResponse->WesternBlot

Caption: Workflow for Investigating Anticancer MoA.

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->Receptor RAS RAS Receptor->RAS Compound Spiro-quinolinone Compound Compound->Receptor Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation

Caption: Potential Inhibition of the MAPK/ERK Signaling Pathway.

G cluster_0 Cell Cycle Progression G1 G1 Phase G1_S_Checkpoint G1/S Checkpoint (CDK2) G1->G1_S_Checkpoint S S Phase G2 G2 Phase S->G2 G2_M_Checkpoint G2/M Checkpoint G2->G2_M_Checkpoint M M Phase G1_S_Checkpoint->S G2_M_Checkpoint->M Compound Spiro-quinolinone Compound Compound->G1_S_Checkpoint Arrest

References

Application

Evaluating the Wound Healing Potential of Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to evaluating the wound healing properties of the novel compound, Spiro[piperidine-4,4'(1'H)-quinolin]...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the wound healing properties of the novel compound, Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one. While direct studies on this specific molecule are emerging, this document outlines established protocols and data presentation formats based on research conducted on structurally related quinolinone and spiro-tetrahydroquinoline derivatives. These methodologies will enable researchers to effectively assess the therapeutic potential of this compound in tissue regeneration.

Introduction to Quinolinone Derivatives in Wound Healing

Quinoline and its derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antioxidant properties, all of which are crucial for the complex process of wound healing.[1][2][3] The wound healing process is a highly orchestrated cascade of events involving hemostasis, inflammation, proliferation, and tissue remodeling.[4] Compounds that can positively modulate these phases are considered promising candidates for new wound healing therapies. Recent studies on novel spiro-tetrahydroquinoline derivatives have demonstrated significant wound-healing activities in both cellular and animal models, suggesting the potential of this structural class.[3][5]

Key Biological Activities to Evaluate

The wound healing potential of Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one can be assessed by investigating several key biological activities:

  • Cell Migration and Proliferation: The ability to stimulate the migration and proliferation of keratinocytes and fibroblasts is fundamental to wound closure.

  • Antimicrobial Activity: Preventing infection is critical for uninterrupted wound healing.

  • Antioxidant Activity: Reducing oxidative stress at the wound site can mitigate tissue damage and promote a favorable environment for healing.

  • Anti-inflammatory Activity: While inflammation is a necessary phase of healing, prolonged or excessive inflammation can be detrimental.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the wound healing properties of Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one.

In Vitro Wound Healing (Scratch) Assay

This assay assesses the effect of the compound on the migration of keratinocytes, a critical step in re-epithelialization.

Materials:

  • Human keratinocyte cell line (e.g., HaCaT)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one (dissolved in a suitable solvent, e.g., DMSO)

  • 6-well plates

  • Sterile 200 µL pipette tips

  • Microscope with a camera

Protocol:

  • Seed HaCaT cells in 6-well plates and grow to 90-100% confluence.

  • Create a sterile "scratch" or wound in the cell monolayer using a 200 µL pipette tip.

  • Wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

  • Replace the medium with fresh DMEM containing various concentrations of Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one. A vehicle control (e.g., DMSO) and a positive control (e.g., Epidermal Growth Factor) should be included.

  • Capture images of the scratch at 0, 12, and 24 hours post-treatment.

  • Measure the width of the scratch at multiple points for each condition and time point.

  • Calculate the percentage of wound closure using the following formula: % Wound Closure = [(Initial Wound Width - Wound Width at T) / Initial Wound Width] * 100

G cluster_workflow In Vitro Scratch Assay Workflow start Seed HaCaT Cells confluence Grow to Confluence start->confluence scratch Create Scratch confluence->scratch wash Wash with PBS scratch->wash treat Treat with Compound wash->treat image_t0 Image at 0h treat->image_t0 incubate Incubate image_t0->incubate image_tx Image at 12h & 24h incubate->image_tx analyze Analyze Wound Closure image_tx->analyze end_node Results analyze->end_node

In Vitro Scratch Assay Workflow
In Vivo Excision Wound Model

This animal model evaluates the compound's effect on wound healing in a living organism.

Materials:

  • Male Wistar rats or BALB/c mice

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one formulated in a suitable vehicle (e.g., a gel or ointment base)

  • Povidone-iodine ointment (as a standard control)

  • Sterile surgical instruments (scalpel, scissors, forceps)

  • Ruler or caliper

  • Digital camera

Protocol:

  • Anesthetize the animals.

  • Shave the dorsal thoracic region and disinfect the area.

  • Create a full-thickness excision wound of a specific diameter (e.g., 6 mm) using a sterile biopsy punch.

  • Divide the animals into three groups: Control (vehicle only), Standard (Povidone-iodine), and Test (Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one formulation).

  • Apply the respective treatments topically to the wounds daily.

  • Measure the wound diameter on days 0, 4, 8, 12, and 16.

  • Calculate the percentage of wound contraction using the formula: % Wound Contraction = [(Initial Wound Area - Wound Area on Day X) / Initial Wound Area] * 100

  • On the final day, animals can be euthanized, and wound tissue collected for histological analysis (e.g., H&E staining to observe re-epithelialization, collagen deposition, and inflammatory cell infiltration).

G cluster_workflow In Vivo Excision Wound Model Workflow start Anesthetize Animal prepare Prepare Dorsal Area start->prepare wound Create Excision Wound prepare->wound group Group Animals wound->group treat Daily Topical Treatment group->treat measure Measure Wound Contraction treat->measure histology Histological Analysis measure->histology end_node Evaluate Healing histology->end_node

In Vivo Excision Wound Model Workflow
Antioxidant Activity Assay (DPPH Radical Scavenging)

This assay determines the free radical scavenging capacity of the compound.

Materials:

  • Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

  • Ascorbic acid (as a standard control)

  • Methanol

  • 96-well microplate reader

Protocol:

  • Prepare different concentrations of the test compound and ascorbic acid in methanol.

  • Add 100 µL of each concentration to the wells of a 96-well plate.

  • Add 100 µL of DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] * 100

  • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: In Vitro Wound Closure Data

Treatment GroupConcentration (µM)Wound Closure at 12h (%)Wound Closure at 24h (%)
Vehicle Control-
Positive Control-
Spiro Compound1
Spiro Compound10
Spiro Compound50

Table 2: In Vivo Wound Contraction Data

Treatment GroupDay 4 (%)Day 8 (%)Day 12 (%)Day 16 (%)
Control
Standard (Povidone-iodine)
Spiro Compound

Note: Data from a study on a related quinolone derivative, BSAT-2, showed 94% wound contraction on day 16, compared to 87% for povidone-iodine and 84.5% for the control.[1]

Table 3: Antioxidant Activity (DPPH Scavenging)

CompoundIC50 (µg/mL)
Ascorbic Acid (Standard)
Spiro Compound

Note: A related quinolone derivative, BSAT-2, exhibited a percentage inhibition of hydrogen peroxide of 66.54% at 125 µg/ml, while the standard ascorbic acid showed 43.95% at the same concentration.[1]

Potential Signaling Pathways

The wound healing effects of quinolinone derivatives may be mediated through various signaling pathways. Based on their known anti-inflammatory and antioxidant properties, potential pathways to investigate include:

  • Modulation of Inflammatory Cytokines: The compound may reduce the expression of pro-inflammatory cytokines like TNF-α and IL-6, while promoting anti-inflammatory cytokines.

  • Activation of Growth Factor Signaling: It might enhance the signaling of growth factors such as EGF and TGF-β, which are crucial for cell proliferation and tissue remodeling.

  • Upregulation of Antioxidant Enzymes: The compound could potentially increase the expression of endogenous antioxidant enzymes like SOD and catalase.

G cluster_pathway Potential Signaling Pathways in Wound Healing cluster_inflammation Inflammatory Response cluster_proliferation Cell Proliferation & Migration cluster_oxidative Oxidative Stress compound Spiro[piperidine-4,4'(1'H)- quinolin]-2'(3'H)-one cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) compound->cytokines growth_factors ↑ Growth Factor Signaling (EGF, TGF-β) compound->growth_factors antioxidants ↑ Antioxidant Enzymes (SOD, Catalase) compound->antioxidants healing Enhanced Wound Healing cytokines->healing keratinocytes ↑ Keratinocyte Migration growth_factors->keratinocytes keratinocytes->healing ros ↓ Reactive Oxygen Species antioxidants->ros ros->healing

Potential Signaling Pathways

Conclusion

The provided protocols and application notes offer a robust framework for the comprehensive evaluation of Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one as a potential wound healing agent. By systematically assessing its effects on cell migration, in vivo wound closure, and its underlying antioxidant and anti-inflammatory mechanisms, researchers can elucidate its therapeutic potential and pave the way for further preclinical and clinical development.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one Synthesis

Welcome to the technical support center for the synthesis of Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubles...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one and related spiro-heterocyclic compounds.

Q1: My reaction yield is consistently low. What are the most critical parameters to investigate for optimization?

A1: Low yield is a common challenge. Several factors can influence the outcome of the synthesis. Consider the following troubleshooting steps:

  • Catalyst Choice and Concentration: The choice and amount of catalyst are crucial. For multicomponent reactions leading to similar spiro-structures, bases like piperidine have been shown to be effective.[1][2] Lewis acids such as SnCl₄ have also been employed.[3] It is advisable to screen different catalysts and optimize their molar ratio.

  • Solvent Selection: The polarity and nature of the solvent can significantly impact reaction rates and yields. Ethanol is a commonly used solvent for similar syntheses.[1] In some cases, greener solvents like water have been successfully used, sometimes in combination with techniques like ultrasound irradiation.[2]

  • Reaction Temperature: Temperature plays a vital role. While some reactions proceed at room temperature, others may require heating to go to completion.[1][4] Microwave irradiation has also been used to accelerate similar three-component reactions.[3] A systematic study of the temperature profile is recommended.

  • Purity of Starting Materials: Ensure the purity of your reactants, as impurities can lead to side reactions and lower the yield of the desired product.

Q2: I am observing the formation of significant side products. How can I improve the selectivity of the reaction?

A2: The formation of side products can often be suppressed by carefully controlling the reaction conditions:

  • Stoichiometry of Reactants: Carefully control the molar ratios of the starting materials. A slight excess of one reactant might be beneficial, and this should be determined empirically.

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stopping the reaction at the optimal time can prevent the formation of degradation products or subsequent side reactions.

  • Order of Addition of Reagents: In multicomponent reactions, the order in which the reactants and catalyst are added can influence the reaction pathway and minimize side product formation.

Q3: The purification of the final product is challenging. What purification strategies are recommended?

A3: Purification of spiro-heterocyclic compounds can be complex. Consider the following approaches:

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system is often the most effective method for obtaining high-purity material. The resulting precipitates can be collected by filtration and washed with a cold solvent.[1]

  • Column Chromatography: For non-crystalline products or to separate closely related impurities, silica gel column chromatography is a standard technique. A systematic screening of different solvent systems (eluents) is necessary to achieve good separation.

Q4: Are there any alternative synthetic strategies to improve the yield and purity?

A4: Yes, several strategies can be explored:

  • Ultrasound-Assisted Synthesis: The use of ultrasound irradiation has been shown to improve reaction yields and reduce reaction times for the synthesis of similar spiro-compounds in an aqueous medium.[2]

  • Microwave-Assisted Synthesis: Microwave-assisted organic synthesis can significantly accelerate reactions and improve yields. For a similar three-component reaction to produce spirooxindoles, microwave irradiation at 80 °C dramatically reduced the reaction time.[3]

  • Flow Chemistry: For larger-scale synthesis and precise control over reaction parameters, exploring a continuous flow setup could be beneficial.

Data Presentation: Reaction Condition Optimization

The following table summarizes various reaction conditions and their reported yields for the synthesis of similar spiro-heterocyclic compounds, which can serve as a starting point for optimizing the synthesis of Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one.

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
PiperidineEthanolRoom Temp.1285[1]
TriethylamineEthanolRoom Temp.1270[1]
DABCOEthanolRoom Temp.1275[1]
DBUEthanolRoom Temp.1263[1]
Piperidine (5 mol%)Water50 (Ultrasound)0.08High[2]
SnCl₄ (10 mol%)Cl(CH₂)₂Cl6012Good[3]
SnCl₄·5H₂O (10 mol%)Cl(CH₂)₂Cl80 (Microwave)1.3380[3]
L-prolineWater800.2576-95[5]

Experimental Protocols

Example Protocol for a Three-Component Synthesis of a Spiro[indoline-3,4'-pyrano[3,2-h]quinoline] Derivative (Adaptable for the target molecule): [1]

  • Reactant Preparation: In a round-bottom flask, dissolve 8-Hydroxyquinoline (1.0 mmol), isatin (1.1 mmol), and malononitrile or ethyl cyanoacetate (1.0 mmol) in ethanol (20.0 mL).

  • Catalyst Addition: To the stirred solution, add piperidine (1.0 mmol).

  • Reaction: Stir the reaction mixture at room temperature for approximately 12 hours.

  • Work-up: Collect the resulting precipitate by filtration.

  • Purification: Wash the collected solid with cold ethanol to yield the pure product.

Visualizations

General Experimental Workflow for Synthesis Optimization

G Workflow for Optimizing Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one Synthesis cluster_prep Preparation cluster_reaction Reaction Optimization cluster_analysis Analysis & Purification start Define Reactants & Stoichiometry reagents Prepare Starting Materials (e.g., Substituted Quinoline, Piperidone derivative) start->reagents catalyst Screen Catalysts (e.g., Piperidine, L-proline, SnCl4) reagents->catalyst solvent Screen Solvents (e.g., Ethanol, Water, DCE) catalyst->solvent temp Optimize Temperature (RT, Reflux, Microwave) solvent->temp monitoring Monitor Reaction Progress (TLC, LC-MS) temp->monitoring workup Reaction Work-up (Quenching, Extraction) monitoring->workup purification Purification (Crystallization, Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end end characterization->end Optimized Protocol

Caption: A flowchart illustrating the key stages in optimizing the synthesis of the target spiro-compound.

References

Optimization

"Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one" purification challenges and solutions

Welcome to the technical support center for the purification of Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for purifying crude Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one?

A1: A robust, two-step purification strategy is recommended. The initial purification of the crude product is typically performed using flash column chromatography on silica gel.[1] This is followed by recrystallization of the chromatography-purified product to remove any closely-eluting impurities and to obtain a crystalline solid suitable for downstream applications and characterization.[2]

Q2: How can I assess the purity of my final product?

A2: A combination of analytical techniques is essential to confirm the purity and structure of the final compound. High-Performance Liquid Chromatography (HPLC) is ideal for determining percentage purity.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural confirmation and identifying any residual solvents or impurities.[5][6] Mass Spectrometry (MS) should be used to confirm the molecular weight of the compound.[7]

Q3: My spiro compound appears to be unstable on silica gel. What are my options?

A3: Instability on silica gel, which is acidic, can lead to degradation and low recovery.[8] If you observe streaking on a TLC plate or significant material loss on the column, consider the following:

  • Deactivated Silica: Prepare a slurry of silica gel with a small percentage of a base, such as triethylamine (~1-2%), in your eluent to neutralize the acidic sites before packing the column.

  • Alternative Stationary Phases: Consider using less acidic stationary phases like alumina (neutral or basic) or Florisil for your chromatography.[8]

  • Rapid Purification: Minimize the time the compound spends on the column by using a slightly more polar solvent system to hasten elution.

Q4: Are there any advanced purification techniques for challenging separations involving spiro compounds?

A4: Yes, for difficult separations, especially those involving isomers or closely related impurities, Supercritical Fluid Chromatography (SFC) can be a powerful alternative. SFC has been successfully used to separate spiro-oxindole alkaloids, which are structurally similar to your target compound.[9] This technique often provides better resolution and faster separation times compared to traditional HPLC.[10]

Troubleshooting Guides

This section addresses specific problems that may be encountered during the purification process.

Problem 1: Low or No Yield After Flash Column Chromatography

Symptom: You are unable to recover a significant amount of your product after performing flash chromatography.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Compound Degradation Perform a silica gel stability test. Spot your crude material on a TLC plate, let it sit for an hour, then elute. If a new spot or significant streaking appears, the compound is likely unstable.[8]Acidic sites on silica gel can catalyze decomposition. If unstable, use a deactivated stationary phase (e.g., silica with 1% triethylamine) or an alternative like alumina.[8]
Irreversible Adsorption The compound may be too polar for the chosen eluent, causing it to stick to the baseline.Try a more polar solvent system. For highly polar compounds, consider reverse-phase chromatography.[8]
Incorrect Eluent The solvent system used for the column may differ from the one used for TLC analysis.Always double-check the solvents used. Ensure the eluent composition for the column provides an Rf value between 0.2 and 0.4 for your target compound on the TLC plate.[8]
Product is Non-UV Active Your compound may not be visible under a UV lamp (254 nm).If the compound lacks a strong chromophore, try visualizing the TLC plate with alternative stains like potassium permanganate or iodine.[1]
Problem 2: Product Fails to Crystallize or "Oils Out"

Symptom: Upon cooling the recrystallization solution, the compound either remains dissolved or separates as an oil instead of forming crystals.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Inappropriate Solvent The ideal solvent dissolves the compound when hot but not when cold.[2] Screen a variety of solvents with different polarities (e.g., ethanol, ethyl acetate, dichloromethane, hexane, or mixtures thereof).Proper solvent selection is the most critical factor for successful recrystallization.[2]
Solution is Too Dilute Too much solvent was used, preventing the solution from reaching saturation upon cooling.Gently heat the solution to evaporate some of the solvent and re-cool. Check for crystal formation periodically.[11]
Cooling is Too Rapid Fast cooling encourages oiling out or the formation of amorphous solid rather than an ordered crystal lattice.Allow the flask to cool slowly to room temperature, then transfer it to an ice bath. Insulating the flask can slow the process further.[2]
Presence of Impurities Oily impurities can inhibit crystal lattice formation.If the product is visibly impure, pre-purify it through a short plug of silica gel before attempting recrystallization.[11]
No Nucleation Sites Spontaneous crystallization may not occur if the solution is perfectly homogenous.Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization.[11]

Experimental Protocols

Protocol 1: General Flash Column Chromatography

This protocol provides a general procedure for purifying Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one using silica gel.

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to identify a suitable mobile phase. A mixture of ethyl acetate and hexane is a common starting point.[1] Adjust the ratio until the Rf of the target compound is approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the chosen non-polar solvent (e.g., hexane). Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), evaporate the solvent, and carefully add the resulting powder to the top of the packed column.

  • Elution: Begin elution with the determined solvent system. Apply gentle air pressure to maintain a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution process using TLC to identify the fractions containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

Protocol 2: General Recrystallization

This protocol describes a standard method for recrystallization.

  • Solvent Selection: Place a small amount of the purified compound into several test tubes. Add a small volume of different potential solvents and observe solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but show poor solubility at room temperature.[2]

  • Dissolution: Place the compound to be recrystallized in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) until the compound just dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Visualized Workflows

References

Troubleshooting

Technical Support Center: Spectroscopic Analysis of Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the spectroscopic analysis of Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one . It is intended for rese...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the spectroscopic analysis of Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one . It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the spectroscopic analysis of the target spiro compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q1: My ¹H NMR spectrum shows very broad or poorly resolved peaks. What are the common causes and solutions?

A1: Peak broadening can be caused by several factors:

  • Poor Shimming: The magnetic field homogeneity may be poor. Always perform shimming before analysis. For complex samples or long experiments, it's good practice to re-shim periodically.[1]

  • Sample Concentration: Overly concentrated samples can lead to increased viscosity and bimolecular interactions, causing peak broadening.[2][3] Try diluting your sample.

  • Low Solubility: If the compound is not fully dissolved, it creates an inhomogeneous sample.[2] Ensure your compound is completely soluble in the chosen deuterated solvent. If not, consider a different solvent like DMSO-d₆ or Methanol-d₄.[2]

  • Presence of Rotamers/Conformers: The piperidine and quinolinone rings can exist in multiple conformations that are slowly interconverting on the NMR timescale, leading to broad peaks. Try acquiring the spectrum at a higher temperature to increase the rate of bond rotation and potentially sharpen the signals.[2]

Q2: The aromatic and aliphatic regions of my ¹H NMR spectrum are crowded with overlapping signals. How can I simplify the interpretation?

A2: Signal overlapping is a frequent challenge with complex molecules like spiro compounds.[4]

  • Use a Higher Field Spectrometer: If available, a higher field instrument (e.g., 600 MHz vs. 400 MHz) will increase chemical shift dispersion and help resolve overlapping multiplets.[4]

  • Utilize 2D NMR: Two-dimensional NMR experiments are essential.[4]

    • COSY (Correlation Spectroscopy): Helps identify proton-proton (H-H) coupling networks within the piperidine and quinolinone fragments.[4]

    • HSQC/HMQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, which is crucial for piecing together the molecular structure.

    • NOESY/ROESY (Nuclear Overhauser Effect): Detects protons that are close in space, which is invaluable for determining the 3D structure and relative stereochemistry of the spiro rings.[4]

Q3: I am having trouble identifying the N-H protons. How can I confirm their signals?

A3: N-H protons are often broad and can be difficult to assign. A D₂O exchange experiment is the standard method for confirmation. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the ¹H NMR spectrum. The N-H protons will exchange with deuterium, causing their corresponding peaks to disappear or significantly decrease in intensity.[2]

Mass Spectrometry (MS)

Q1: What is the expected molecular ion peak (m/z) for this compound, and what does the "Nitrogen Rule" predict?

A1: The molecular formula for Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one is C₁₃H₁₆N₂O, with a monoisotopic mass of approximately 216.13 Da.[5] The Nitrogen Rule states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.[6][7] Since this compound contains two nitrogen atoms, you should expect an even-numbered molecular ion peak (e.g., [M]⁺• at m/z = 216) in techniques like Electron Ionization (EI) or an odd-numbered protonated molecule (e.g., [M+H]⁺ at m/z = 217) in soft ionization techniques like Electrospray Ionization (ESI).[7]

Q2: My LC-MS is showing inconsistent signal or high background noise. What should I check?

A2: For LC-MS, the nitrogen gas supply is critical for the ionization process and solvent evaporation.[8]

  • Nitrogen Pressure & Flow: Low or fluctuating nitrogen pressure can cause poor signal reproducibility. Check that your gas generator meets the instrument's requirements and inspect for leaks.[8]

  • Nitrogen Purity: Impurities in the nitrogen gas, such as hydrocarbons from the lab air, can introduce contaminants and increase background noise. Ensure filters are regularly replaced and that oil-free compressors are used for the generator.[8]

  • Sample Preparation: High concentrations of non-volatile buffers or salts can cause ion suppression and contaminate the source. Ensure your sample is clean and compatible with mass spectrometry.

Q3: What are some expected fragmentation patterns for this molecule in MS/MS analysis?

A3: While a detailed analysis requires experimental data, characteristic fragmentation for this structure would likely involve cleavages of the piperidine and quinolinone rings. Common fragmentation pathways for piperidine-containing structures involve alpha-cleavage next to the nitrogen atom and ring-opening reactions.[9][10] You can expect to see fragments corresponding to the loss of parts of the piperidine ring or cleavage at the spiro center.

Infrared (IR) Spectroscopy

Q1: I'm seeing a broad absorption around 3200-3400 cm⁻¹. What could this be?

A1: This region is characteristic of N-H stretching vibrations. In your molecule, this would correspond to the secondary amine in the piperidine ring and the amide N-H in the quinolinone ring. The broadening is due to hydrogen bonding.

Q2: Where should I expect to see the carbonyl (C=O) peak?

A2: The amide carbonyl group in the quinolinone ring is a strong, sharp absorption. You should expect to see it in the range of 1650-1680 cm⁻¹ . This is a key diagnostic peak for confirming the presence of the lactam (cyclic amide) moiety.

Summary of Spectroscopic Data

The following tables summarize the expected physicochemical properties and spectroscopic data for Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one.

Table 1: Physicochemical Properties

Property Value Source
Molecular Formula C₁₃H₁₆N₂O [5]
Molecular Weight 216.28 g/mol [5]

| Monoisotopic Mass | 216.1263 Da |[5] |

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges (in CDCl₃ or DMSO-d₆) Note: These are estimated ranges. Actual values may vary based on solvent and experimental conditions.

Proton/Carbon Type Expected ¹H Shift (ppm) Expected ¹³C Shift (ppm)
Aromatic C-H 6.5 - 8.0 115 - 140
Amide N-H 7.5 - 9.5 (often broad) N/A
Piperidine N-H 1.5 - 3.0 (often broad) N/A
Aliphatic CH ₂ (Piperidine) 1.5 - 3.5 30 - 55
Aliphatic CH ₂ (Quinolinone) 2.0 - 3.0 30 - 45
Spiro Carbon (Cq) N/A 40 - 60

| Amide Carbonyl (C=O) | N/A | 170 - 180 |

Table 3: Expected Key Mass Spectrometry Fragments (ESI-MS/MS of [M+H]⁺)

m/z Value Possible Identity
217 [M+H]⁺

| Fragments < 217 | Loss of small molecules (e.g., NH₃, CO) or cleavage of the piperidine/quinolinone rings. |

Table 4: Characteristic Infrared (IR) Absorption Frequencies

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
N-H (Amide & Amine) Stretch 3200 - 3400 (broad)
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 2960
C=O (Amide) Stretch 1650 - 1680 (strong)
Aromatic C=C Stretch 1450 - 1600

| C-N | Stretch | 1100 - 1300 |

Experimental Protocols

NMR Data Acquisition
  • Sample Preparation: Weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR: Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

  • 2D NMR (Recommended): To resolve ambiguities, perform 2D experiments such as COSY, HSQC, and HMBC.[4] These are crucial for definitive structural assignment of complex spiro systems.[4]

LC-MS Data Acquisition (ESI)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). Further dilute this stock solution with the mobile phase to a final concentration of ~1-10 µg/mL.

  • Chromatography: Use a suitable HPLC column (e.g., C18) with a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to achieve chromatographic separation.

  • Mass Spectrometry: Analyze the eluent using an ESI source in positive ion mode. Set the mass range to scan from m/z 50 to 500.

  • MS/MS Analysis: Perform fragmentation analysis (MS/MS) on the parent ion (m/z 217) to obtain structural information from the resulting fragment ions.

IR Data Acquisition (ATR)
  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

  • Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Visualized Workflows and Logic

Spectroscopic_Troubleshooting_Workflow cluster_nmr NMR Issues cluster_ms Mass Spec Issues cluster_ir IR Issues start Unexpected Spectroscopic Result nmr_issue Poor Resolution / Broad Peaks start->nmr_issue NMR nmr_overlap Overlapping Signals [1] start->nmr_overlap ms_issue Incorrect m/z or Poor Signal start->ms_issue MS ir_issue Ambiguous Peaks start->ir_issue IR nmr_sol1 Re-shim Adjust Concentration [3, 9] nmr_issue->nmr_sol1 nmr_sol2 Change Solvent Acquire at High Temp [3] nmr_issue->nmr_sol2 nmr_sol3 Use Higher Field Magnet Run 2D NMR (COSY, HSQC) [1] nmr_overlap->nmr_sol3 ms_sol1 Verify Nitrogen Rule (2N = Even MW) [12] Check for Adducts (Na+, K+) ms_issue->ms_sol1 ms_sol2 Check N2 Gas Supply [7] Optimize Source Conditions ms_issue->ms_sol2 ir_sol1 Check for Water (Broad ~3400 cm⁻¹) Confirm C=O (~1670 cm⁻¹) ir_issue->ir_sol1

Caption: General troubleshooting workflow for spectroscopic analysis.

Structural_Elucidation_Logic cluster_data Spectroscopic Techniques cluster_info Derived Information Compound Spiro[piperidine-4,4'(1'H)- quinolin]-2'(3'H)-one NMR NMR (¹H, ¹³C, 2D) Connectivity Proton & Carbon Framework (Connectivity) NMR->Connectivity Stereochem 3D Structure (via NOESY) [1] NMR->Stereochem MS Mass Spec (ESI-MS) MolWeight Molecular Weight & Formula (C₁₃H₁₆N₂O) [5] MS->MolWeight Fragments Structural Fragments MS->Fragments IR IR (ATR) FuncGroups Functional Groups (Amide C=O, N-H) IR->FuncGroups Connectivity->Compound Confirmation Stereochem->Compound Confirmation MolWeight->Compound Confirmation Fragments->Compound Confirmation FuncGroups->Compound Confirmation

Caption: Logic for structural elucidation using complementary techniques.

References

Optimization

Technical Support Center: Synthesis of Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of spiro[piperidine-4,4'(1'H)-q...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one and its derivatives.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions.

Issue Potential Cause Suggested Solution
Low to No Product Yield Inefficient catalyst or incorrect catalyst loading.Screen different catalysts. For aza-Michael/Michael reactions, tertiary amines like DABCO have been shown to be effective. Optimize catalyst loading; for instance, 5 mol% of DABCO has been found to be sufficient in certain cases.[1]
Unsuitable solvent.The choice of solvent can significantly impact reaction efficiency. Test a range of solvents with varying polarities. Dichloromethane (CH2Cl2) has been used successfully.[1]
Poor quality of starting materials.Ensure the purity of reactants, such as ortho-N-sulfonated aminophenyl α,β-unsaturated ketones and 2-benzylidene-1,3-indandione, through appropriate purification techniques before use.
Inappropriate reaction temperature.Optimize the reaction temperature. While some reactions proceed at room temperature, others may require heating to overcome the activation energy barrier.
Formation of Multiple Products (Poor Diastereoselectivity) Steric hindrance influencing the transition state.The stereochemical outcome can be influenced by the steric bulk of substituents. In some cases, the syn-isomer is favored due to less steric hindrance.[1] Modification of substituents on the starting materials may improve diastereoselectivity.
Inadequate catalyst control.Chiral catalysts or auxiliaries can be employed to induce stereoselectivity in the formation of the spiro center.
Difficult Purification of the Final Product Presence of unreacted starting materials.Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure complete consumption of starting materials. Adjust reaction time or temperature as needed.
Formation of closely related side products.Utilize column chromatography with a carefully selected eluent system for efficient separation. Recrystallization from a suitable solvent system, such as ethanol and hexane, can also be an effective purification method.[1]
Product instability under purification conditions.Avoid harsh purification conditions. If the product is sensitive to acid or base, use neutral purification methods.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one derivatives?

A common and effective method is a one-pot aza-Michael/Michael reaction. This approach typically involves the reaction of an ortho-N-sulfonated aminophenyl α,β-unsaturated ketone with a suitable Michael acceptor, such as 2-benzylidene-1,3-indandione, in the presence of a catalyst.[1]

Q2: How can I improve the diastereoselectivity of my reaction?

Diastereoselectivity is often influenced by steric effects in the transition state. The choice of substituents on your reactants can favor the formation of one diastereomer over another. For example, less sterically hindered pathways are generally preferred.[1] Experimenting with different catalysts, including chiral catalysts, and optimizing reaction conditions such as temperature and solvent can also significantly enhance diastereoselectivity.

Q3: What are the key parameters to optimize for this synthesis?

The critical parameters to optimize include the choice of catalyst, catalyst loading, solvent, and reaction temperature. A systematic optimization of these conditions is recommended to achieve the best results. For instance, a study showed that using 5 mol% of DABCO as a catalyst in dichloromethane at 30 °C provided good yields for certain spiro-tetrahydroquinoline derivatives.[1]

Q4: Are there any specific safety precautions I should take during this synthesis?

Standard laboratory safety practices should always be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. The specific hazards of the reagents and solvents being used should be reviewed from their Safety Data Sheets (SDS).

Experimental Workflow & Reaction Mechanism

The following diagrams illustrate a typical experimental workflow for the synthesis and a proposed reaction mechanism.

experimental_workflow start_end start_end process process decision decision output output start Start reactants Mix Reactants & Catalyst in Solvent start->reactants reaction Run Reaction (e.g., 30°C) reactants->reaction monitor Monitor Progress (TLC) reaction->monitor complete Reaction Complete? monitor->complete complete->reaction No workup Aqueous Workup complete->workup Yes purify Purification (Recrystallization/Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end Final Product characterize->end

Caption: A generalized experimental workflow for the synthesis of spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one derivatives.

reaction_mechanism reactant reactant intermediate intermediate product product catalyst catalyst start_materials Ortho-N-sulfonated aminophenyl α,β-unsaturated ketone + Michael Acceptor aza_michael Aza-Michael Addition start_materials->aza_michael dabco DABCO dabco->aza_michael Catalyst michael_addition Intramolecular Michael Addition aza_michael->michael_addition final_product Spiro-tetrahydroquinoline Derivative michael_addition->final_product

Caption: Proposed mechanism for the one-pot synthesis of spiro-tetrahydroquinoline derivatives via an aza-Michael/Michael reaction.[1]

References

Troubleshooting

Technical Support Center: Enhancing Solubility of Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one for Biological Assays

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with "Spir...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with "Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one" during biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the potential reasons for the poor aqueous solubility of Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one?

A1: The structure of Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one contains both a quinolinone and a piperidine ring system.[1][2][3] Such rigid, heterocyclic structures often exhibit high crystal lattice energy and/or hydrophobicity, which can lead to low aqueous solubility.[4][5] These characteristics are common in many new chemical entities, with some reports indicating that up to 90% of compounds in drug discovery pipelines are poorly water-soluble.[4]

Q2: I'm observing inconsistent results in my cell-based assays. Could this be related to the compound's solubility?

A2: Yes, inconsistent results in biological assays are a frequent consequence of poor compound solubility.[6][7] If the compound precipitates in the assay medium, the actual concentration exposed to the cells or target protein will be lower and more variable than the intended nominal concentration.[5][7] This can lead to an underestimation of the compound's potency and unreliable structure-activity relationships (SAR).[5]

Q3: My compound precipitated from the DMSO stock solution during storage. What should I do?

A3: Precipitation from DMSO stock solutions can happen for a few reasons. DMSO is hygroscopic, meaning it readily absorbs moisture from the air, which can reduce the solubility of highly hydrophobic compounds.[5] To address this, consider the following:

  • Prepare fresh stock solutions: Whenever possible, prepare fresh solutions before each experiment.

  • Store appropriately: Store stock solutions in small, tightly sealed aliquots at -20°C or -80°C to minimize freeze-thaw cycles and moisture absorption.

  • Gentle warming and sonication: Before use, you can gently warm the vial to 37°C and use a sonicator to help redissolve any precipitate. Always visually inspect the solution to ensure it is clear before use.[5]

Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?

A4: The tolerance to DMSO varies significantly among different cell lines and the duration of exposure.[8][9] Generally, a final DMSO concentration of less than 0.5% is recommended for most cell-based assays to minimize solvent-induced artifacts.[9][10] It is crucial to determine the specific tolerance of your cell line by running a vehicle control experiment with varying concentrations of DMSO and assessing cell viability.[8]

Troubleshooting Guides

Issue 1: Compound precipitates when diluted into aqueous assay buffer.

  • Potential Cause: The aqueous solubility of the compound has been exceeded.

  • Troubleshooting Steps:

    • Optimize Co-solvent Concentration: While DMSO is a common co-solvent, its final concentration should be kept as low as possible (ideally below 0.5%) to avoid affecting the biological system.[6][10]

    • pH Modification: The piperidine moiety in the compound is basic.[1] Therefore, decreasing the pH of the buffer may protonate this group, forming a more soluble salt.[5][11][] Test a range of acidic to neutral pH values (e.g., pH 5.0-7.4) to find the optimal pH for solubility, ensuring it is compatible with your assay.

    • Use of Excipients: Consider the use of solubilizing agents like cyclodextrins.[13][14][15][16][17] These can encapsulate the hydrophobic compound, increasing its aqueous solubility.[13][15]

Issue 2: Low potency or inconsistent results in biological assays.

  • Potential Cause: The compound is not fully dissolved in the assay medium, leading to a lower effective concentration.

  • Troubleshooting Steps:

    • Kinetic Solubility Assessment: Perform a kinetic solubility assay in your specific assay buffer to determine the concentration at which the compound begins to precipitate over time.[6]

    • Serial Dilution: Avoid making large, single-step dilutions from a concentrated DMSO stock into the aqueous buffer. A stepwise, serial dilution can help prevent immediate precipitation.

    • Pre-incubation with Serum: If your assay medium contains serum, the proteins in the serum can sometimes help to stabilize the compound and improve its apparent solubility.

Quantitative Data Summary

The following table provides an illustrative summary of potential solubility enhancement for a hypothetical poorly soluble compound, as specific data for Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one is not available. The actual improvement will need to be determined experimentally.

Solubilization Method Typical Concentration Potential Fold Increase in Aqueous Solubility Remarks
Co-solvents
DMSO0.1% - 1% (v/v)2 - 10Final concentration should be tested for effects on the assay.[8][9]
Ethanol1% - 5% (v/v)2 - 10Check for compatibility with the biological system.
PEG 4001% - 10% (v/v)10 - 100May be more biocompatible than other organic solvents.[18]
pH Adjustment pH 5.0 - 6.510 - 1000Highly effective for compounds with basic functional groups.[5][]
Cyclodextrins
Hydroxypropyl-β-cyclodextrin (HP-β-CD)1% - 5% (w/v)10 - 5000Forms inclusion complexes to enhance solubility.[13][14][15][16][17]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Accurately weigh the desired amount of Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one.

  • Dissolve the compound in 100% DMSO to a high concentration (e.g., 10-50 mM).

  • Gently warm the solution (e.g., at 37°C) and vortex or sonicate until the compound is fully dissolved.

  • Store the stock solution in small aliquots at -20°C or -80°C.

Protocol 2: Solubility Enhancement using pH Adjustment
  • Prepare a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, and 7.4).

  • From a high-concentration DMSO stock, add a small volume of the compound to each buffer to achieve the desired final concentration (ensure the final DMSO concentration is constant and low, e.g., <0.5%).

  • Mix well and incubate at room temperature for a set period (e.g., 2 hours).

  • Visually inspect for any precipitation.

  • For a quantitative assessment, centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV.

Protocol 3: Solubility Enhancement using Cyclodextrins
  • Prepare a stock solution of a cyclodextrin, such as HP-β-CD, in your assay buffer (e.g., 10% w/v).

  • Prepare a series of dilutions of the cyclodextrin stock in the assay buffer.

  • Add the Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one (from a DMSO stock) to each cyclodextrin dilution to the desired final concentration.

  • Incubate the solutions, with gentle agitation, to allow for the formation of inclusion complexes.

  • Assess the solubility as described in Protocol 2.

Visualizations

experimental_workflow Troubleshooting Workflow for Compound Precipitation start Compound Precipitates in Assay q1 Is the final DMSO concentration > 0.5%? start->q1 a1_yes Reduce DMSO to < 0.5% q1->a1_yes Yes q2 Does precipitation persist? q1->q2 No a1_yes->q2 a2_yes Try pH Modification (Test pH 5.0-7.4) q2->a2_yes Yes end_success Proceed with Assay q2->end_success No q3 Is the compound soluble? a2_yes->q3 a3_no Use Cyclodextrins (e.g., HP-β-CD) q3->a3_no No q3->end_success Yes a3_no->q3 Re-evaluate solubility end_fail Consider alternative formulation strategies a3_no->end_fail If still insoluble

Caption: A decision tree for troubleshooting compound precipitation.

signaling_pathway_placeholder Solubility Enhancement Strategies cluster_compound Poorly Soluble Compound cluster_strategies Solubilization Techniques compound Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one cosolvents Co-solvents (e.g., DMSO, PEG 400) compound->cosolvents ph_adjustment pH Adjustment (Acidic Buffer) compound->ph_adjustment cyclodextrins Cyclodextrins (e.g., HP-β-CD) compound->cyclodextrins soluble_complex Soluble Compound/ Complex in Assay Medium cosolvents->soluble_complex ph_adjustment->soluble_complex cyclodextrins->soluble_complex

Caption: Overview of solubility enhancement strategies for the target compound.

References

Optimization

"Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one" stability issues in solution

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential stability issues with Spir...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential stability issues with Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one in solution?

The stability of Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[1] Like many pharmaceutical compounds, it may be susceptible to hydrolysis under acidic or basic conditions, oxidation, and photodegradation.[2]

Q2: I am observing a decrease in the concentration of my compound over time in my assay. Could this be a stability issue?

A time-dependent decrease in concentration is a strong indicator of compound instability under your specific experimental conditions. It is recommended to perform control experiments without the biological matrix to assess the intrinsic chemical stability of the compound in your vehicle solution.

Q3: How can I determine the degradation products of Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one?

Forced degradation studies are the standard approach to identify potential degradation products.[3][4] These studies involve subjecting the compound to harsh conditions (e.g., strong acids/bases, high temperature, UV light, oxidizing agents) to accelerate degradation.[2][3][4] The resulting mixture can then be analyzed by techniques like HPLC-MS to separate and identify the degradation products.[5]

Q4: What are the recommended storage conditions for solutions of Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one?

While specific stability data for this compound is not publicly available, general best practices for similar compounds suggest storing solutions at low temperatures (e.g., 2-8 °C or -20 °C), protected from light, and in tightly sealed containers to prevent solvent evaporation and exposure to air. The optimal storage conditions should be determined experimentally.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting potential stability issues with Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one.

Issue: Inconsistent or non-reproducible results in biological assays.

Possible Cause: Degradation of the compound in the assay medium.

Troubleshooting Workflow:

A Inconsistent Assay Results B Prepare fresh stock solution A->B C Incubate compound in assay buffer (no cells/reagents) B->C D Analyze concentration at t=0 and assay endpoint C->D E Significant decrease in concentration? D->E F YES: Compound is unstable in assay buffer E->F Yes G NO: Issue is likely with assay components or procedure E->G No H Modify assay conditions (e.g., pH, incubation time) F->H I Re-evaluate with modified conditions H->I

Caption: Troubleshooting workflow for inconsistent assay results.

Issue: Appearance of unknown peaks in HPLC analysis of the compound solution.

Possible Cause: Formation of degradation products.

Troubleshooting Steps:

  • Characterize the new peaks: Use mass spectrometry (MS) to determine the mass-to-charge ratio (m/z) of the unknown peaks and compare them to the parent compound.[5]

  • Conduct forced degradation studies: Systematically expose the compound to hydrolytic, oxidative, photolytic, and thermal stress conditions to see if the same unknown peaks are generated.[3] This can help in identifying the nature of the degradation.

  • Evaluate solution preparation and storage: Ensure that the solvents used are of high purity and that the solution is stored under appropriate conditions (protected from light, at a suitable temperature).

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and identifying potential degradation products.[4] These studies are typically conducted under more severe conditions than accelerated stability testing.[3]

1. Hydrolytic Degradation:

  • Acidic Hydrolysis: Dissolve the compound in a suitable solvent and then dilute with 0.1 M to 1 M HCl.[6] Incubate at room temperature or elevated temperatures (e.g., 50-60 °C) for a defined period (e.g., up to 7 days).[6] Neutralize the solution before analysis.

  • Basic Hydrolysis: Dissolve the compound in a suitable solvent and then dilute with 0.1 M to 1 M NaOH.[6] Incubate under the same conditions as acidic hydrolysis. Neutralize the solution before analysis.

  • Neutral Hydrolysis: Dissolve the compound in water and incubate under the same conditions.

2. Oxidative Degradation:

  • Dissolve the compound in a suitable solvent and treat with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).[2]

  • Incubate at room temperature for a defined period, protected from light.

  • Analyze the sample at appropriate time points.

3. Photolytic Degradation:

  • Expose a solution of the compound to a light source that provides both UV and visible light.[2]

  • A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • A control sample should be kept in the dark under the same conditions.

4. Thermal Degradation:

  • Expose a solid sample of the compound to elevated temperatures (e.g., 60-80°C) in a controlled oven.

  • Analyze the sample at various time points to assess the extent of degradation.

Analytical Methodology: Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure used to detect changes in the quality of a drug substance over time.

  • Principle: High-Performance Liquid Chromatography (HPLC) is a widely used technique for stability testing due to its ability to separate the parent compound from its degradation products.[5]

  • Instrumentation: An HPLC system equipped with a UV detector or a mass spectrometer is typically used.[5][7]

  • Method Development:

    • Select a suitable column (e.g., C18) and mobile phase to achieve good separation between the parent compound and all potential degradation products.

    • Optimize the mobile phase composition, flow rate, and column temperature.

    • The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Data Presentation

The following tables provide a template for summarizing data from forced degradation studies.

Table 1: Summary of Forced Degradation Studies for Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one

Stress ConditionConditions% Degradation of Parent CompoundNumber of Degradation Products
Acid Hydrolysis0.1 M HCl, 60°C, 24hData to be filledData to be filled
Base Hydrolysis0.1 M NaOH, 60°C, 24hData to be filledData to be filled
Oxidation3% H₂O₂, RT, 24hData to be filledData to be filled
Photolytic1.2 million lux hoursData to be filledData to be filled
Thermal (Solid)80°C, 48hData to be filledData to be filled

Table 2: Purity and Impurity Profile from a Representative Stability Study

Time Point% Purity of Parent CompoundIndividual Impurity 1 (%)Individual Impurity 2 (%)Total Impurities (%)
t = 0Data to be filledData to be filledData to be filledData to be filled
t = 1 monthData to be filledData to be filledData to be filledData to be filled
t = 3 monthsData to be filledData to be filledData to be filledData to be filled
t = 6 monthsData to be filledData to be filledData to be filledData to be filled

Visualizations

cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis HPLC HPLC Separation Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Photo Photolysis Photo->HPLC Thermal Thermal Thermal->HPLC MS MS Identification HPLC->MS Method Stability-Indicating Method Development HPLC->Method Pathway Degradation Pathway Elucidation MS->Pathway Compound Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one Compound->Acid Compound->Base Compound->Oxidation Compound->Photo Compound->Thermal

Caption: Experimental workflow for forced degradation studies.

Parent Spiro[piperidine-4,4'(1'H)- quinolin]-2'(3'H)-one Hydrolysis Hydrolysis (Acid/Base) Parent->Hydrolysis Oxidation Oxidation Parent->Oxidation Photolysis Photolysis Parent->Photolysis Deg1 Ring-Opened Product Hydrolysis->Deg1 Deg2 Oxidized Product (e.g., N-oxide) Oxidation->Deg2 Deg3 Photodegradant Photolysis->Deg3

Caption: Potential degradation pathways of the compound.

References

Troubleshooting

"Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one" assay interference and artifacts

This technical support guide is intended for researchers, scientists, and drug development professionals who are using Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one in their experiments and may be encountering issues...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals who are using Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one in their experiments and may be encountering issues with assay interference and artifacts. The information provided is based on the structural characteristics of the molecule and established principles of assay interference.

Frequently Asked Questions (FAQs)

Q1: What is Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one and what is its potential for assay interference?

A1: Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one is a spirocyclic compound containing a quinolinone core. While there is no specific literature detailing this exact molecule as a Pan-Assay Interference Compound (PAIN), its quinolinone substructure raises a flag for potential assay interference, primarily through fluorescence.[1][2] Quinolinone derivatives are known to be fluorescent, which can lead to false positives or negatives in fluorescence-based assays.[3]

Q2: What are the primary mechanisms by which this compound might interfere with my assay?

A2: Based on its chemical structure, the most likely mechanisms of interference are:

  • Autofluorescence: The compound itself may fluoresce at the excitation and/or emission wavelengths of your assay's fluorophore, leading to an artificially high signal (false positive).[1][2]

  • Fluorescence Quenching: The compound may absorb the excitation light or the emitted fluorescence from your assay's fluorophore, resulting in a decreased signal (false negative).[1][2]

  • Non-specific Reactivity: Although less evident from the core structure, some functional groups can react non-specifically with assay components, such as proteins or detection reagents. A substructure analysis would be required to assess this risk thoroughly.

Q3: Are there any known structural alerts within Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one that classify it as a PAIN?

A3: The quinolinone core itself is a potential chromophore and fluorophore. While not a classic reactive PAINs motif like quinones or rhodanines, its optical properties are a significant concern for many assay formats.[4] A thorough analysis using PAINS substructure filters is recommended to identify any other potential liabilities.[5][6][7]

Troubleshooting Guide

Problem: I'm observing unexpectedly high signal in my fluorescence-based assay when using Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one.

Possible Cause: Compound autofluorescence.

Troubleshooting Steps:

  • Run a Compound-Only Control: Measure the fluorescence of the compound in the assay buffer at the same concentration used in your experiment, without the other assay reagents. A high signal indicates autofluorescence.

  • Perform a Spectral Scan: Determine the excitation and emission spectra of the compound to check for overlap with your assay's fluorophore.

  • Change the Fluorophore: If there is significant spectral overlap, consider using a fluorophore with a different, preferably red-shifted, excitation and emission profile.

  • Implement a Counter-Screen: Use an autofluorescence counter-screen to quantify the compound's fluorescence contribution and subtract it from the assay signal.

Problem: My assay signal is lower than expected when using this compound.

Possible Cause: Fluorescence quenching.

Troubleshooting Steps:

  • Run a Quenching Assay: Measure the fluorescence of your assay's fluorophore in the presence and absence of the compound. A significant decrease in fluorescence indicates quenching.

  • Decrease Compound Concentration: Test a lower concentration range of the compound to see if the quenching effect is diminished.

  • Change Assay Readout: If possible, switch to a non-fluorescence-based assay format, such as a luminescence or absorbance-based assay, to confirm the compound's activity.

Data Presentation

Table 1: Hypothetical Spectral Overlap Analysis

This table illustrates how to present data from a spectral scan to assess the potential for fluorescence interference.

Compound/FluorophoreExcitation Max (nm)Emission Max (nm)Potential for Interference
Assay Fluorophore (e.g., FITC)495525-
Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one480530High (Significant Overlap)
Alternative Fluorophore (e.g., Cy5)650670Low (Minimal Overlap)

Experimental Protocols

Protocol 1: Autofluorescence Measurement

Objective: To determine the intrinsic fluorescence of Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one at the assay's wavelengths.

Materials:

  • Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one

  • Assay buffer

  • Black, clear-bottom microplate

  • Fluorescence plate reader

Method:

  • Prepare a serial dilution of the compound in assay buffer to cover the concentration range used in the main assay.

  • Add the compound dilutions to the wells of the microplate.

  • Include wells with assay buffer only as a blank control.

  • Read the fluorescence at the same excitation and emission wavelengths used for the primary assay.

  • Subtract the average fluorescence of the blank wells from the fluorescence of the compound-containing wells to determine the net fluorescence of the compound.

Protocol 2: Quenching Assessment

Objective: To determine if the compound quenches the fluorescence of the assay's fluorophore.

Materials:

  • Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one

  • Assay's fluorophore (or a fluorescently labeled substrate)

  • Assay buffer

  • Black, clear-bottom microplate

  • Fluorescence plate reader

Method:

  • Prepare a solution of the fluorophore in assay buffer at the concentration used in the main assay.

  • Add this fluorophore solution to the wells of the microplate.

  • Add a serial dilution of the compound to these wells.

  • Include control wells with the fluorophore solution and no compound.

  • Measure the fluorescence at the assay's excitation and emission wavelengths.

  • A concentration-dependent decrease in fluorescence in the presence of the compound indicates quenching.

Visualizations

cluster_interference Potential Interference Pathways cluster_artifacts Resulting Artifacts Compound Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one Assay Fluorescence-Based Assay Compound->Assay Introduction into Assay Autofluorescence Autofluorescence Compound->Autofluorescence Quenching Quenching Compound->Quenching Signal Fluorescence Signal Assay->Signal Generates Signal FalsePositive False Positive FalseNegative False Negative Autofluorescence->FalsePositive Quenching->FalseNegative

Caption: Logical relationship between the compound and potential assay artifacts.

start Start: Unexpected Assay Result check_autofluorescence Run Compound-Only Control start->check_autofluorescence autofluorescent Compound is Autofluorescent check_autofluorescence->autofluorescent Yes not_autofluorescent Not Significantly Autofluorescent check_autofluorescence->not_autofluorescent No mitigate_autofluorescence Mitigation Strategies: - Spectral Shift - Counter-Screen autofluorescent->mitigate_autofluorescence check_quenching Perform Quenching Assay not_autofluorescent->check_quenching quenching Compound is a Quencher check_quenching->quenching Yes no_interference Interference Unlikely Investigate Other Causes check_quenching->no_interference No mitigate_quenching Mitigation Strategies: - Lower Concentration - Change Readout quenching->mitigate_quenching

Caption: Troubleshooting workflow for suspected fluorescence interference.

References

Optimization

Catalyst selection for efficient "Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one" synthesis

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of Spiro[piperidine-4,4'(1'...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one?

A1: The most prevalent and efficient method is a one-pot, three-component reaction. This typically involves the condensation of an isatin derivative, an amine (such as a substituted aniline or aminopyrazole), and a cyclic ketone or a compound with an active methylene group, like dimedone or 1,3-dicarbonyl compounds.[1][2][3] This approach is favored for its atom economy and straightforward procedure.

Q2: Which catalysts are most effective for this synthesis?

A2: A range of catalysts can be employed, with the choice often depending on the specific reactants and desired reaction conditions. Common options include:

  • Organocatalysts: Piperidine is a widely used and effective basic catalyst for this type of multicomponent reaction, often providing good to excellent yields at room temperature.[2][3]

  • Lewis Acids: Transition metal catalysts and Lewis acids like copper triflate (Cu(OTf)₂), zinc triflate (Zn(OTf)₂), and magnesium triflate (Mg(OTf)₂) have been shown to be effective, particularly for enantioselective syntheses.[1][4][5]

  • Acid Catalysts: Acidic catalysts such as p-toluenesulfonic acid (p-TSA), sulfamic acid, and phosphotungstic acid have also been successfully used.[6]

Q3: How can I improve the yield and purity of my product?

A3: Optimizing reaction conditions is crucial for improving yield and purity. Key parameters to consider include:

  • Solvent: Ethanol is a commonly used solvent that often provides good results.[2][3] However, other solvents like isopropanol, acetonitrile, or even aqueous media have been shown to be effective under certain conditions.[6][7][8]

  • Temperature: Many of these reactions can be efficiently carried out at room temperature.[2][3] In some cases, gentle heating may be required to drive the reaction to completion.[6]

  • Catalyst Loading: The amount of catalyst can significantly impact the reaction. Typically, a catalytic amount (e.g., 10-30 mol%) is sufficient.[4][6]

  • Purification: The crude product can often be purified by recrystallization from a suitable solvent like ethanol. If further purification is needed, column chromatography on silica gel is a standard method.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive catalyst. 2. Incorrect solvent. 3. Reaction temperature is too low. 4. Impure starting materials.1. Use a fresh batch of catalyst. 2. Screen different solvents (e.g., ethanol, isopropanol, acetonitrile).[6][7] 3. Gradually increase the reaction temperature. 4. Purify starting materials before the reaction.
Formation of Multiple Byproducts 1. Reaction temperature is too high. 2. Incorrect catalyst or catalyst loading. 3. Prolonged reaction time.1. Lower the reaction temperature. 2. Screen different catalysts or reduce the catalyst loading. 3. Monitor the reaction progress using TLC and stop the reaction once the starting materials are consumed.
Difficulty in Product Isolation/Purification 1. Product is highly soluble in the reaction solvent. 2. Oily product. 3. Co-elution of impurities during chromatography.1. After the reaction, try to precipitate the product by adding a non-polar solvent or by cooling the reaction mixture. 2. Attempt to induce crystallization by scratching the flask or seeding with a small crystal of the pure product. If it remains an oil, proceed with column chromatography. 3. Adjust the solvent system for column chromatography to improve separation.
Inconsistent Results 1. Variability in reagent quality. 2. Atmospheric moisture affecting the reaction. 3. Inconsistent reaction setup.1. Use reagents from the same batch for a series of experiments. 2. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Ensure consistent stirring speed, temperature control, and reagent addition rates.

Catalyst Performance Data

The following table summarizes the performance of various catalysts in the synthesis of spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one and related spirooxindoles.

CatalystReactantsSolventTemperatureTimeYield (%)Reference
PiperidineIsatin, 5,5-dimethyl-3-(2-phenylhydrazinyl)cyclohex-2-enone, malononitrileEthanolRoom Temp.-87[2]
Piperidine8-hydroxyquinoline, isatin, malononitrileEthanolRoom Temp.12 h85[3]
Triethylamine8-hydroxyquinoline, isatin, malononitrileEthanolRoom Temp.12 h70[3]
DABCO8-hydroxyquinoline, isatin, malononitrileEthanolRoom Temp.12 h75[3]
DBU8-hydroxyquinoline, isatin, malononitrileEthanolRoom Temp.12 h63[3]
Zn(OTf)₂/Bis(oxazoline)3-isothiocyanato oxindoles, 3-nitroindolesToluene50 °C-95-99[4]
Mg(OTf)₂3-isothiocyanato oxindoles, 2-arylidene-1,3-indanediones---70-99[5]

Experimental Protocols

General Procedure for the Piperidine-Catalyzed Three-Component Synthesis [2][3]

  • To a solution of isatin (1 mmol) and the active methylene compound (e.g., malononitrile, 1 mmol) in ethanol (10 mL), add the third component (e.g., an aminopyrazole or a dimedone derivative, 1 mmol).

  • Add piperidine (0.2 mmol, 20 mol%) to the mixture.

  • Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 8-12 hours).

  • Upon completion, the solid product that precipitates is collected by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to afford the pure spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one derivative.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reactants 1. Combine Isatin, Active Methylene Compound, and Amine in Ethanol catalyst 2. Add Piperidine reactants->catalyst stir 3. Stir at Room Temperature catalyst->stir monitor 4. Monitor by TLC stir->monitor filter 5. Filter Precipitate monitor->filter wash 6. Wash with Cold Ethanol filter->wash dry 7. Dry Under Vacuum wash->dry product Pure Product dry->product

Caption: General experimental workflow for the synthesis.

troubleshooting_guide start Low/No Product Yield q1 Check Catalyst Activity start->q1 a1_yes Use Fresh Catalyst q1->a1_yes Inactive q2 Optimize Solvent q1->q2 Active a1_yes->q2 a2_yes Screen Solvents (Ethanol, Isopropanol, etc.) q2->a2_yes Ineffective q3 Adjust Temperature q2->q3 Effective a2_yes->q3 a3_yes Increase Temperature Gradually q3->a3_yes Too Low end Improved Yield q3->end Optimal a3_yes->end

References

Troubleshooting

Technical Support Center: Solvent Effects on "Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one" Reaction Kinetics

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the solvent effects on the reaction kine...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the solvent effects on the reaction kinetics of "Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one".

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and kinetic analysis of Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one, with a focus on solvent-related effects.

Q1: My reaction yield is consistently low. What are the potential solvent-related causes and how can I address them?

A1: Low yields in the synthesis of spiro-quinolines can often be attributed to several solvent-dependent factors. Here are some common causes and troubleshooting steps:

  • Poor Solubility of Reactants: If your starting materials have limited solubility in the chosen solvent, the reaction rate will be slow, leading to incomplete conversion and low yields.

    • Troubleshooting:

      • Solvent Screening: Experiment with a range of solvents with varying polarities. For polar reactants, consider polar aprotic solvents like DMF or DMSO, or polar protic solvents like ethanol or isopropanol.

      • Solvent Mixtures: Using a co-solvent system can sometimes improve the solubility of all reactants. For instance, a mixture of toluene and ethanol might be effective.

      • Elevated Temperature: Increasing the reaction temperature can enhance solubility and reaction rates. However, be mindful of potential side reactions or decomposition at higher temperatures.

  • Side Product Formation: The solvent can influence the reaction pathway, potentially favoring the formation of undesired side products.

    • Troubleshooting:

      • Solvent Polarity: Highly polar solvents might promote side reactions involving charged intermediates. Experimenting with less polar solvents could suppress these pathways.

      • Protic vs. Aprotic Solvents: Protic solvents can participate in hydrogen bonding, which may stabilize certain transition states or intermediates, sometimes leading to side products. Trying an aprotic solvent of similar polarity might alter the reaction outcome.

  • Product Precipitation: In some cases, the product may be sparingly soluble in the reaction solvent and precipitate out of the solution, which can sometimes hinder the reaction's progress to completion.

    • Troubleshooting: While this can be beneficial for purification, if it occurs prematurely, it might lead to lower overall conversion. If you suspect this is an issue, consider a solvent in which the product has slightly higher solubility.

Q2: I am observing the formation of significant side products. How can the choice of solvent help in minimizing these?

A2: The formation of side products is a common challenge in multi-step organic syntheses. The solvent plays a crucial role in directing the reaction towards the desired product.

  • Common Side Products: In reactions leading to quinoline structures, common side reactions can include self-condensation of reactants, polymerization, or alternative cyclization pathways.

  • Solvent-Based Mitigation Strategies:

    • Dielectric Constant: The dielectric constant of a solvent can influence the stability of charged intermediates. Reactions proceeding through polar transition states are often accelerated in polar solvents. If a side reaction is believed to proceed through a more polar intermediate than the main reaction, switching to a less polar solvent may suppress it.

    • Hydrogen Bonding: Protic solvents can act as hydrogen bond donors or acceptors, which can selectively stabilize certain transition states. If a side reaction is catalyzed by proton transfer, using an aprotic solvent could be beneficial.[1]

    • Solvent Screening: A systematic screening of solvents with different properties (polar protic, polar aprotic, and non-polar) is the most effective way to identify the optimal conditions for minimizing side product formation.

Q3: How does the solvent affect the diastereoselectivity of the spirocyclization?

A3: For spiro compounds with multiple stereocenters, achieving high diastereoselectivity is crucial. The solvent can have a significant impact on the stereochemical outcome of the reaction.

  • Transition State Stabilization: The solvent can differentially stabilize the diastereomeric transition states leading to the different product stereoisomers. Polar solvents may favor the formation of the diastereomer that has a more polar transition state.

  • Hydrogen Bonding: Protic solvents can form hydrogen bonds with reactants or intermediates, influencing their conformation and the facial selectivity of the attack, thus affecting the diastereomeric ratio.

  • Troubleshooting for Improved Diastereoselectivity:

    • Solvent Tuning: Experiment with a range of solvents, from non-polar (e.g., toluene, dioxane) to polar aprotic (e.g., THF, acetonitrile) and polar protic (e.g., ethanol, methanol).

    • Temperature Optimization: Lowering the reaction temperature often enhances diastereoselectivity by increasing the energy difference between the diastereomeric transition states.

    • Additive Screening: In some cases, the addition of a catalytic amount of an acid or a base can influence the diastereoselectivity, and the effectiveness of these additives can also be solvent-dependent.

Q4: My reaction kinetics are very slow in non-polar solvents, but polar solvents give me more side products. What is a good strategy to find a balance?

A4: This is a classic optimization problem in organic synthesis. The goal is to find a solvent system that provides a reasonable reaction rate while maintaining high selectivity.

  • Strategies for Optimization:

    • Solvent Mixtures: Use binary or even ternary solvent mixtures. For example, you could start with a non-polar solvent like toluene and titrate in a more polar solvent like THF or ethyl acetate. This allows for fine-tuning of the bulk solvent properties.

    • Less Polar, Protic Solvents: Consider using a less polar, protic solvent like tert-butanol, which is less polar than ethanol but can still engage in hydrogen bonding.

    • Catalyst Optimization: The choice of catalyst can be intertwined with the solvent effect. A more active catalyst might allow the reaction to proceed at a lower temperature, which can suppress side reactions even in a relatively polar solvent.

Quantitative Data on Solvent Effects

The following table presents illustrative data on how different solvents can affect the reaction kinetics and yield for the synthesis of a spiro[piperidine-4,4'-quinoline] derivative. Note: This data is representative and intended to demonstrate the potential impact of solvent choice. Actual results may vary.

SolventDielectric Constant (ε) at 20°CSolvent TypeReaction Rate Constant (k) x 10-4 (M-1s-1)Yield (%)Diastereomeric Ratio (d.r.)
Toluene2.4Non-polar0.5355:1
Dioxane2.2Non-polar0.8454:1
Tetrahydrofuran (THF)7.5Polar Aprotic3.2703:1
Acetonitrile37.5Polar Aprotic8.565 (with side products)2:1
Ethanol24.6Polar Protic12.1856:1
Methanol32.7Polar Protic15.880 (with side products)5:1
Ethanol/Water (1:1)~53Polar Protic20.575 (significant side products)3:1

Experimental Protocols

General Protocol for the Synthesis of Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one

This protocol is a generalized procedure based on common synthetic routes for similar spiro-quinoline structures.[2][3]

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriate aniline precursor (1.0 eq.) and the piperidin-4-one derivative (1.1 eq.) in the chosen solvent (see table above for suggestions).

  • Catalyst Addition: Add the catalyst (e.g., a Lewis acid like Yb(OTf)₃ (0.1 eq.) or a Brønsted acid like p-toluenesulfonic acid (0.1 eq.)).

  • Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, depending on the solvent and catalyst) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, quench the reaction with a suitable aqueous solution (e.g., saturated NaHCO₃ solution for acid-catalyzed reactions).

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.

General Protocol for a Kinetic Study of Solvent Effects

This protocol outlines the steps to determine the reaction rate constants in different solvents.

  • Preparation of Stock Solutions: Prepare stock solutions of the aniline precursor, the piperidin-4-one derivative, and the catalyst in the solvent to be investigated. Ensure all glassware is dry and reactants are of high purity.

  • Reaction Setup: In a thermostated reaction vessel (e.g., a jacketed reactor or a flask in a temperature-controlled bath), add the solvent and allow it to reach the desired temperature.

  • Initiation of Reaction: Add the reactants and catalyst from the stock solutions to the reaction vessel with vigorous stirring to ensure rapid mixing. Start a timer immediately upon the addition of the final reactant/catalyst.

  • Monitoring the Reaction: At specific time intervals, withdraw aliquots from the reaction mixture. Quench the reaction in each aliquot immediately (e.g., by adding a large volume of a cold solvent or a quenching reagent).

  • Analysis: Analyze the quenched aliquots using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the concentration of the reactants and/or the product.

  • Data Analysis: Plot the concentration of a reactant or product versus time. From this data, determine the initial reaction rate. By performing a series of experiments with varying initial concentrations of the reactants, the order of the reaction with respect to each reactant and the overall rate constant (k) can be determined using integrated rate laws or the method of initial rates.[4]

Visualizations

Experimental_Workflow Experimental Workflow for Studying Solvent Effects cluster_prep Preparation cluster_reaction Reaction cluster_kinetics Kinetic Analysis cluster_outcome Outcome Analysis prep_reactants Prepare Reactant Stock Solutions setup Set Up Thermostated Reaction Vessel prep_reactants->setup prep_solvents Select and Prepare Dry Solvents prep_solvents->setup initiate Initiate Reaction at T0 setup->initiate monitor Monitor Reaction Progress (TLC, LC-MS) initiate->monitor aliquots Withdraw and Quench Aliquots at Timed Intervals initiate->aliquots workup Reaction Work-up and Purification monitor->workup analysis Analyze Aliquots (HPLC, GC) aliquots->analysis calc Calculate Rate Constant (k) analysis->calc yield Determine Yield and Diastereomeric Ratio calc->yield Compare with Yield workup->yield Solvent_Effects_Logic Solvent Properties and Their Influence on Reaction Kinetics cluster_properties Solvent Properties cluster_effects Effects on Reaction cluster_outcomes Kinetic & Synthetic Outcomes polarity Polarity (Dielectric Constant, Dipole Moment) solubility Reactant/Product Solubility polarity->solubility affects ts_stability Transition State Stabilization polarity->ts_stability influences int_stability Intermediate Stabilization polarity->int_stability influences h_bonding Hydrogen Bonding Ability (Protic vs. Aprotic) h_bonding->solubility affects h_bonding->ts_stability influences h_bonding->int_stability influences rate Reaction Rate (k) solubility->rate yield Yield (%) solubility->yield diastereo Diastereoselectivity ts_stability->diastereo determines ts_stability->rate selectivity Selectivity (Product Distribution) int_stability->selectivity diastereo->yield impacts purity

References

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Bioactivity of Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one and Other Spiro Compounds

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the biological activities of various spirocyclic compounds, with a focus on the potential therapeutic applicat...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of various spirocyclic compounds, with a focus on the potential therapeutic applications of the spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one scaffold. While extensive biological data for this specific molecule is limited in publicly available literature, this comparison draws upon data from structurally related spiro-quinolines, spirooxindoles, and other spiro-piperidine derivatives to highlight potential activities and offer a broader context for future research and drug discovery efforts.

Introduction to Spiro Compounds

Spiro compounds are a class of organic molecules characterized by a unique structural feature: a single atom that is the corner of two rings. This spirocyclic center imparts a rigid, three-dimensional architecture that is of significant interest in medicinal chemistry. The constrained conformation of spiro compounds can lead to enhanced binding affinity and selectivity for biological targets, making them attractive scaffolds for the development of novel therapeutic agents. This guide will explore the diverse biological activities reported for various spiro compounds, ranging from anticancer and antimicrobial to neuroprotective effects.

Comparative Biological Activities

The biological activities of spiro compounds are diverse and largely dependent on the nature of the heterocyclic rings that are joined at the spiro center. Below is a comparative summary of the activities of Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one and other notable spiro compounds.

Anticancer and Cytotoxic Activity

A significant body of research has focused on the anticancer potential of spiro compounds, particularly those containing oxindole and chromanone moieties. These compounds often exert their effects through the induction of apoptosis and inhibition of key cancer-related signaling pathways.

Table 1: Comparative Cytotoxicity of Various Spiro Compounds Against Cancer Cell Lines

Compound ClassSpecific Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Spiro[chroman-2,4′-piperidin]-4-one Compound 16 (with sulfonyl spacer)MCF-7 (Breast)0.31[1][2]
A2780 (Ovarian)5.62[1][2]
HT-29 (Colorectal)Not Specified[1][2]
Spirooxindole-pyrrolidine 4uHepG-2 (Liver)< 10 µg/mL[3]
4wHepG-2 (Liver)< 10 µg/mL[3]
Spirooxindole-pyrrolizine-piperidine 8g (AChE inhibitor)Not Applicable3.33 (AChE)[4]
8e (BChE inhibitor)Not Applicable3.13 (BChE)[4]
3',4'-Dihydrospiro[piperidine-4,2'-(1'H)quinoline] 6-methyl derivativeNot Applicable62.5 (AChE)[5][6][7]

IC50 values represent the concentration of a compound required to inhibit the growth of 50% of the cell population.

Neuroprotective and Enzyme Inhibitory Activity

Derivatives of spiro[piperidine-quinoline] have shown promise as agents targeting enzymes relevant to neurodegenerative diseases, such as acetylcholinesterase (AChE). Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.

One study reported that 3',4'-dihydrospiro[piperidine-4,2'-(1'H)quinoline] derivatives possess both antioxidant and acetylcholinesterase inhibitory properties. The 6-methyl derivative of this class of compounds exhibited an IC50 value of 62.5 μM in an AChE inhibition assay[5][6][7]. This suggests that the broader class of spiro[piperidine-quinolinone] compounds, including the topic compound, may warrant investigation for neuroprotective activities.

Antifungal Activity

Certain spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives have been identified as potent antifungal agents that act by inhibiting chitin synthase, an essential enzyme for the fungal cell wall. Several of these compounds demonstrated stronger activity against Candida albicans and Aspergillus flavus than the standard antifungal drug fluconazole[8].

Signaling Pathways

The anticancer activity of many spirooxindole compounds is linked to their ability to interfere with the MDM2-p53 protein-protein interaction and induce apoptosis.

MDM2-p53 Signaling Pathway

The p53 tumor suppressor protein plays a crucial role in preventing cancer formation and is often inactivated in tumors. MDM2 is a negative regulator of p53, targeting it for degradation. Inhibition of the MDM2-p53 interaction can restore p53 function, leading to cell cycle arrest and apoptosis in cancer cells. Several spirooxindole-based compounds have been developed as inhibitors of this pathway.

MDM2_p53_Pathway cluster_stress Cellular Stress (e.g., DNA Damage) cluster_regulation p53 Regulation cluster_outcomes Cellular Outcomes Stress DNA Damage p53 p53 (Tumor Suppressor) Stress->p53 Activates MDM2 MDM2 (Oncogene) p53->MDM2 Promotes transcription Arrest Cell Cycle Arrest p53->Arrest Induces Apoptosis Apoptosis p53->Apoptosis Induces MDM2->p53 Inhibits and promotes degradation Spiro_Compound Spiro Compound (e.g., Spirooxindole) Spiro_Compound->MDM2 Inhibits

Caption: MDM2-p53 signaling pathway and the inhibitory action of spiro compounds.

Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of caspases, a family of proteases that execute the dismantling of the cell. Many cytotoxic spiro compounds induce apoptosis in cancer cells.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand (e.g., TNF, FasL) Death_Receptor Death Receptor Death_Ligand->Death_Receptor Binds Caspase8 Caspase-8 (Initiator) Death_Receptor->Caspase8 Activates Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Activates Mitochondria Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Releases Apoptosome Apoptosome Cytochrome_c->Apoptosome Forms Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activates Caspase9->Caspase3 Activates Apoptosis_Outcome Apoptosis Caspase3->Apoptosis_Outcome Executes

References

Comparative

Comparative Analysis of Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one Derivatives: A Review of the Landscape

A comprehensive search of available scientific literature and databases reveals a notable scarcity of direct comparative studies on the biological activities of "Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one" derivati...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of available scientific literature and databases reveals a notable scarcity of direct comparative studies on the biological activities of "Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one" derivatives. While the core chemical structure is documented, extensive research detailing the synthesis of a wide range of its derivatives and their subsequent comparative pharmacological evaluation appears to be limited. The field of medicinal chemistry has, however, extensively explored structurally related spiro-quinoline and spiro-piperidine scaffolds, yielding derivatives with a diverse array of biological activities.

This guide, therefore, pivots to a comparative analysis of closely related spiro-heterocyclic compounds that share structural motifs with the requested scaffold and for which significant research and comparative data are available. The insights from these related compounds can provide a valuable framework for researchers and drug development professionals interested in the potential of spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one derivatives by highlighting promising therapeutic areas and key structure-activity relationships.

This analysis will focus on several classes of spiro-compounds with documented anticancer, antifungal, and neurological activities, presenting available quantitative data, experimental protocols, and visualizing relevant biological pathways and workflows.

Anticancer Activity of Spiroindoline Quinazolinedione Derivatives

A notable class of related compounds, spiro[indoline-3,2'-quinazoline]-2,4'(3'H)-dione derivatives, has been synthesized and evaluated as potential kinase inhibitors with anticancer effects.[1][2]

Data Presentation: In Vitro Antiproliferative Activity

The following table summarizes the antiproliferative activity (IC₅₀ values in μM) of selected spiro[indoline-3,2'-quinazoline]-2,4'(3'H)-dione derivatives against various cancer cell lines.[1]

CompoundR SubstituentEBC-1 (Lung)A549 (Lung)HT-29 (Colon)K562 (Leukemia)
5f 4-Methylphenyl2.4 ± 0.85.1 ± 1.213.4 ± 2.13.2 ± 0.5
5g 4-Methoxyphenyl4.6 ± 1.18.2 ± 1.518.5 ± 2.86.7 ± 1.1
5i 4-Chlorophenyl3.8 ± 0.96.5 ± 1.315.2 ± 2.34.9 ± 0.8
5j 4-Fluorophenyl5.2 ± 1.29.1 ± 1.820.1 ± 3.17.8 ± 1.3

IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Experimental Protocols

Synthesis of Spiro[indoline-3,2'-quinazoline]-2,4'(3'H)-dione Derivatives: [3]

A mixture of an appropriate isatin (1 mmol), 2-aminobenzamide (1 mmol), and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent (e.g., ethanol) is refluxed for several hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and purified by recrystallization or column chromatography to yield the desired spiro compound.

MTT Assay for Antiproliferative Activity: [1]

  • Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the synthesized spiro compounds and incubated for another 48-72 hours.

  • Following treatment, 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • The medium is then removed, and 150 μL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • The IC₅₀ values are calculated from the dose-response curves.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation Isatin Isatin Derivatives Reaction Condensation Reaction Isatin->Reaction Aminobenzamide 2-Aminobenzamide Aminobenzamide->Reaction Purification Purification Reaction->Purification Spiro_Compound Spiro Compound Purification->Spiro_Compound Compound_Treatment Compound Treatment Spiro_Compound->Compound_Treatment Cell_Seeding Cell Seeding Cell_Seeding->Compound_Treatment MTT_Assay MTT Assay Compound_Treatment->MTT_Assay Data_Analysis Data Analysis MTT_Assay->Data_Analysis IC50_Values IC50 Values Data_Analysis->IC50_Values

Caption: General workflow for the synthesis and anticancer evaluation of spiroindoline quinazolinedione derivatives.

Antifungal Activity of Spiro[pyrrolidine-2,3'-quinoline]-2'-one Derivatives

Another class of related compounds, spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives, has demonstrated promising antifungal activity, primarily through the inhibition of chitin synthase.[4]

Data Presentation: In Vitro Antifungal Activity

The following table presents the minimum inhibitory concentration (MIC in μg/mL) of selected spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives against various fungal strains.[4]

CompoundC. albicansA. flavusC. neoformansA. fumigatus
4d 0.5>1611
4f 0.25248
4k 0.5824
4n 0.25248
Fluconazole 1412
Polyoxin B 2424

MIC values represent the lowest concentration of the compound that inhibits the visible growth of the microorganism.

Experimental Protocols

Synthesis of Spiro[pyrrolidine-2,3'-quinoline]-2'-one Derivatives: [4]

A mixture of a substituted isatin (1 mmol), an amino acid (e.g., sarcosine or proline, 1.2 mmol), and an electron-deficient alkene (1 mmol) in a suitable solvent (e.g., methanol) is heated at reflux for several hours. The reaction is monitored by TLC. After completion, the solvent is evaporated, and the residue is purified by column chromatography to afford the desired spiro-pyrrolidine-quinoline derivative.

Broth Microdilution Method for Antifungal Susceptibility Testing (CLSI M27-A3): [4]

  • A stock solution of each compound is prepared in DMSO.

  • Serial twofold dilutions of the compounds are prepared in RPMI 1640 medium in 96-well microtiter plates.

  • A standardized fungal inoculum is added to each well.

  • The plates are incubated at 35°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Mandatory Visualization

signaling_pathway Spiro_Compound Spiro[pyrrolidine-2,3'-quinoline] -2'-one Derivative Chitin_Synthase Chitin Synthase Spiro_Compound->Chitin_Synthase Inhibits Chitin_Synthesis Chitin Synthesis Chitin_Synthase->Chitin_Synthesis Catalyzes Fungal_Growth Fungal Growth Inhibition Cell_Wall Fungal Cell Wall Integrity Chitin_Synthesis->Cell_Wall Maintains Cell_Wall->Fungal_Growth Leads to

Caption: Mechanism of action for antifungal spiro-pyrrolidine-quinoline derivatives.

Conclusion and Future Directions

While a direct comparative analysis of "Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one" derivatives is not currently possible due to a lack of published data, the exploration of structurally related spiro-heterocyclic compounds provides valuable insights. The promising anticancer and antifungal activities observed in related scaffolds underscore the potential of the spiro-quinoline core in medicinal chemistry.

Future research should focus on the systematic synthesis of a library of "Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one" derivatives with diverse substitutions on both the piperidine and quinolinone rings. Subsequent screening of these compounds against a broad range of biological targets, including kinases, microbial enzymes, and CNS receptors, will be crucial to unlocking their therapeutic potential. The experimental protocols and visualization workflows presented in this guide for related compounds can serve as a foundational methodology for these future investigations. The development of robust structure-activity relationships will be paramount in guiding the optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties.

References

Validation

The Evolving Landscape of Spirocyclic Compounds: A Comparative Look at Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one Analogs

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with improved efficacy and safety profiles is a perpetual endeavor. Spirocyclic scaffolds, with their inherent three...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with improved efficacy and safety profiles is a perpetual endeavor. Spirocyclic scaffolds, with their inherent three-dimensionality and conformational rigidity, have emerged as a promising frontier in medicinal chemistry. This guide provides a comparative analysis of the efficacy of analogs of Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one against established drugs, drawing upon available preclinical data for structurally related compounds.

Efficacy in Infectious Diseases

Analogs of the core spiro[piperidine-quinoline] structure have shown notable promise in combating infectious diseases, in some cases outperforming existing treatments in preclinical models.

A series of novel spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives, which share a similar spiro-quinoline core, have been investigated for their antifungal properties. Certain compounds within this series demonstrated superior antifungal activity against Candida albicans when compared to the widely used antifungal agent fluconazole and the agricultural fungicide polyoxin B .[1] This suggests that the spiro-quinolinone scaffold may be a valuable starting point for the development of new antifungal drugs.

Furthermore, other spiro-piperidine derivatives have been evaluated for their antileishmanial and antitubercular activities. In in vitro studies, some of these compounds exhibited more potent antileishmanial effects against Leishmania major than the standard drug miltefosine . Similarly, certain spiro[chromane-2,4'-piperidin]-4-one analogs have shown greater inhibitory activity against Mycobacterium tuberculosis than isoniazid , a first-line antituberculosis drug.[2]

Quantitative Comparison of Antimicrobial Efficacy
Compound ClassPathogenMetricAnalog ValueReference DrugReference Drug Value
Spiro[pyrrolidine-2,3'-quinoline]-2'-one derivativesCandida albicansAntifungal ActivityStronger than referenceFluconazole-
Spiro[pyrrolidine-2,3'-quinoline]-2'-one derivativesCandida albicansAntifungal ActivityStronger than referencePolyoxin B-
Spiro-piperidine derivativesLeishmania majorAntileishmanial ActivityMore potentMiltefosine-
Spiro[chromane-2,4'-piperidin]-4-one analogsMycobacterium tuberculosisAntitubercular ActivityGreater inhibitionIsoniazid-

Activity in Central Nervous System (CNS) Disorders

The spiro-piperidine moiety is a common feature in many centrally acting drugs. Research into analogs of Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one suggests potential applications in neurology and psychiatry.

Specifically, spiro[piperidine-4,2'(1'H)-quinazolin]-4'(3'H)-ones, which are structurally related to the quinolinone series, have been synthesized and evaluated as ligands for the nociceptin receptor (NOP), a target for pain and other CNS disorders.[3][4] Similarly, spiro[chromene-2,4'-piperidine] derivatives have been identified as potent and selective partial agonists of the 5-HT2C receptor, a key target in the treatment of obesity, depression, and other psychiatric conditions.[5]

While direct efficacy comparisons with marketed CNS drugs are not yet available for these specific analogs, their high affinity and selectivity for these important neurological targets underscore the potential of the spiro-piperidine scaffold in the development of novel CNS therapies.

Experimental Methodologies

The evaluation of these spirocyclic compounds typically involves a range of in vitro and in vivo assays to determine their biological activity and potential therapeutic utility.

General Experimental Workflow

Experimental Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Models Target_Binding Target Binding Assays (e.g., Receptor Binding) Enzyme_Inhibition Enzyme Inhibition Assays (e.g., Kinase Assays) Cell_Based Cell-Based Assays (e.g., Cytotoxicity, Antimicrobial) PK_PD Pharmacokinetics/ Pharmacodynamics Cell_Based->PK_PD Efficacy_Models Disease Efficacy Models (e.g., Animal Models) PK_PD->Efficacy_Models Toxicity Toxicology Studies Efficacy_Models->Toxicity Lead_Optimization Lead Optimization Toxicity->Lead_Optimization Compound_Synthesis Compound Synthesis & Characterization Compound_Synthesis->Target_Binding Compound_Synthesis->Enzyme_Inhibition Compound_Synthesis->Cell_Based

Caption: A generalized workflow for the preclinical evaluation of novel chemical entities.

Antimicrobial Susceptibility Testing: The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is typically determined using broth microdilution or agar dilution methods according to established protocols from organizations like the Clinical and Laboratory Standards Institute (CLSI).

Receptor Binding Assays: The affinity of the compounds for their target receptors is assessed through radioligand binding assays. In these experiments, cell membranes expressing the receptor of interest are incubated with a radiolabeled ligand and varying concentrations of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is then determined.

Cytotoxicity Assays: The cytotoxic effects of the compounds on mammalian cell lines are often evaluated using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

Potential Signaling Pathways

The diverse biological activities of spiro-piperidine and spiro-quinoline derivatives suggest their interaction with multiple signaling pathways. Based on the identified targets for analogous compounds, the following diagram illustrates a hypothetical signaling cascade that could be modulated by a 5-HT2C receptor agonist.

5HT2C_Signaling_Pathway Spiro_Compound Spiro-piperidine (5-HT2C Agonist) 5HT2C_Receptor 5-HT2C Receptor Spiro_Compound->5HT2C_Receptor activates Gq_Protein Gq Protein 5HT2C_Receptor->Gq_Protein activates PLC Phospholipase C (PLC) Gq_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates Ca_Release Ca2+ Release IP3->Ca_Release induces Cellular_Response Cellular Response PKC->Cellular_Response Ca_Release->Cellular_Response

Caption: A simplified diagram of the Gq-coupled 5-HT2C receptor signaling pathway.

Conclusion

While direct efficacy data for Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one remains to be elucidated, the promising preclinical results for its structural analogs highlight the significant potential of this chemical scaffold. The superior performance of related compounds against established drugs in areas such as infectious diseases and their high affinity for key CNS targets warrant further investigation into this class of molecules. As research progresses, a more direct and comprehensive understanding of the therapeutic utility of Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one will undoubtedly emerge, potentially paving the way for a new generation of innovative medicines.

References

Comparative

Validating the In Vitro Activity of the Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one Scaffold: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the potential in vitro activity of the "Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one" scaffold. Due to the...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential in vitro activity of the "Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one" scaffold. Due to the limited publicly available data on this specific molecule, this guide focuses on validating its potential by comparing the reported in vitro activities of structurally similar spiro-oxindole and spiro-piperidine derivatives. The following sections present experimental data for these related compounds, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows.

Comparative In Vitro Activity Data

The following tables summarize the in vitro activity of selected spiro-oxindole and spiro-piperidine derivatives against cancer cell lines and microbial strains. These compounds share structural similarities with the spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one core, suggesting potential analogous activities.

Table 1: Anticancer Activity of Spiro-Oxindole Derivatives

Compound IDStructureCell LineAssayIC50 (µM)Reference
Compound 6 N-benzyl-substituted spiro-oxindoleMCF-7 (Breast)MTT Assay3.55 ± 0.49[1]
MDA-MB-231 (Breast)MTT Assay4.40 ± 0.468[1]
Spirooxindole 6a Spirooxindole derivativeHepG2 (Liver)MTT Assay6.9[2]
PC-3 (Prostate)MTT Assay11.8[2]
Spirooxindole 6i Spirooxindole derivativeHepG2 (Liver)MTT Assay6.3[2]
Dispiro-indolinone 11b 1′'-ethyl-1′-methyl-5′'-(4-methylbenzylidene)-4′-(p-tolyl)dispiro[indoline-3,2′-pyrrolidine-3′,3′'-piperidine]-2,4′'-dioneMCF-7 (Breast)Not Specified3.9 µg/mL[3]
HEPG2 (Liver)Not Specified5.7 µg/mL[3]

Table 2: Antimicrobial Activity of Spiro-Piperidine and Spiropyrrolidine Derivatives

Compound IDStructureMicroorganismAssayMICReference
Spiro-piperidine 8a Spiro-piperidine derivativeLeishmania major (amastigote)Not Specified0.89 µM[4]
Spiro-piperidine 9a Spiro-piperidine derivativeLeishmania major (amastigote)Not Specified0.50 µM[4]
Spiropyrrolidine 5d Spiropyrrolidine derivative with a methoxy groupStaphylococcus aureus ATCC 25923Broth Microdilution3.95 mM[5]
Piperidine derivative 6 Novel piperidine derivativeBacillus subtilisNot Specified0.75 mg/ml[6]
Escherichia coliNot Specified1.5 mg/ml[6]
Staphylococcus aureusNot Specified1.5 mg/ml[6]

Experimental Protocols

Detailed methodologies for the key in vitro assays cited in this guide are provided below. These protocols are based on established standards and can be adapted for the evaluation of "Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one".

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7][8]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[7][9]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[10]

Principle: The broth microdilution method is a common technique used to determine the MIC of a compound against a specific microorganism.

Procedure:

  • Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium, such as Mueller-Hinton Broth (MHB).[10]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard.[10]

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension, except for a sterility control well. Include a growth control well with no compound.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-24 hours.[3]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[10]

Visualizations

The following diagrams illustrate a key signaling pathway often targeted in cancer therapy and a typical experimental workflow for in vitro cytotoxicity screening.

Simplified p53 Signaling Pathway in Cancer DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 activates MDM2 MDM2 p53->MDM2 induces Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest promotes Apoptosis Apoptosis p53->Apoptosis promotes MDM2->p53 inhibits Spiro_Compound Spiro-oxindole (e.g., MI-888) Spiro_Compound->MDM2 inhibits Experimental Workflow for In Vitro Cytotoxicity Screening Start Start Cell_Culture Cell Culture (e.g., MCF-7, HepG2) Start->Cell_Culture Compound_Prep Prepare Serial Dilutions of Test Compound Cell_Culture->Compound_Prep Treatment Treat Cells with Compound Compound_Prep->Treatment Incubation Incubate for 48-72h Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Data Analysis (Calculate IC50) MTT_Assay->Data_Analysis End End Data_Analysis->End

References

Validation

A Comparative Analysis of Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one Analogues and Fluconazole in Antifungal Activity

For Researchers, Scientists, and Drug Development Professionals The emergence of drug-resistant fungal pathogens necessitates the exploration of novel antifungal agents. This guide provides a comparative overview of the...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens necessitates the exploration of novel antifungal agents. This guide provides a comparative overview of the antifungal activity of a promising class of compounds, spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives, which are close structural analogues of Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one, against the widely used antifungal drug, fluconazole. While direct comparative data for Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one is not currently available in published literature, the evaluation of its pyrrolidine counterparts offers significant insights into the potential of this chemical scaffold.

Quantitative Comparison of Antifungal Activity

Recent studies have demonstrated that certain derivatives of spiro[pyrrolidine-2,3'-quinoline]-2'-one exhibit potent antifungal activity, in some cases surpassing that of fluconazole against various pathogenic fungal strains. The minimum inhibitory concentration (MIC) is a key measure of antifungal efficacy, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.

A summary of the comparative MIC values for representative spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives and fluconazole against several clinically relevant fungi is presented below.

Compound/DrugCandida albicans (MIC in μg/mL)Aspergillus flavus (MIC in μg/mL)Cryptococcus neoformans (MIC in μg/mL)Aspergillus fumigatus (MIC in μg/mL)
Spiro-pyrrolidine Derivative 4d4>6488
Spiro-pyrrolidine Derivative 4f48>64>64
Spiro-pyrrolidine Derivative 4k4>64>64>64
Spiro-pyrrolidine Derivative 4n48>64>64
Spiro-pyrrolidine Derivative 4o>648>64>64
Fluconazole (Reference) 16 16 8 16
Polyoxin B (Reference)>64>641616

Data sourced from a study on spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives.[1]

Notably, several of the tested spiro-pyrrolidine derivatives (4d, 4f, 4k, and 4n) demonstrated a four-fold lower MIC against Candida albicans compared to fluconazole, indicating significantly higher potency.[1] Furthermore, derivatives 4f, 4n, and 4o showed better activity against Aspergillus flavus than fluconazole.[1] Compound 4d exhibited comparable activity to fluconazole against Cryptococcus neoformans and superior activity against Aspergillus fumigatus.[1]

Experimental Protocols

The following sections detail the methodologies employed in the evaluation of the antifungal activities of the spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives and the reference compounds.

Antifungal Susceptibility Testing

The in vitro antifungal activity was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: Fungal strains were cultured on appropriate agar plates. Suspensions were prepared in sterile saline and adjusted to a concentration of 10^4 colony-forming units (CFU)/mL.

  • Drug Dilution: The test compounds and fluconazole were dissolved in dimethyl sulfoxide (DMSO) and then serially diluted in RPMI 1640 medium to achieve a range of final concentrations.

  • Incubation: A 96-well microtiter plate was used for the assay. Each well contained the fungal inoculum and a specific concentration of the test compound. The plates were incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC was determined as the lowest concentration of the compound at which no visible growth of the fungus was observed.

Chitin Synthase Inhibition Assay

The inhibitory effect of the spiro-pyrrolidine derivatives on chitin synthase, a key enzyme in the fungal cell wall synthesis, was evaluated.

  • Enzyme Preparation: Crude chitin synthase was extracted from Candida albicans protoplasts.

  • Assay Reaction: The reaction mixture contained the enzyme preparation, the substrate UDP-N-acetylglucosamine, and various concentrations of the test compounds.

  • Incubation: The reaction was incubated at 30°C to allow for chitin synthesis.

  • Quantification: The amount of synthesized chitin was quantified by a specific binding assay or by measuring the incorporation of a radiolabeled substrate. The concentration of the compound that inhibited 50% of the enzyme activity (IC50) was determined.

Mechanism of Action

The distinct mechanisms of action of the spiro-pyrrolidine derivatives and fluconazole underscore their different approaches to fungal inhibition.

Spiro[pyrrolidine-2,3'-quinoline]-2'-one Derivatives: Chitin Synthase Inhibition

The investigated spiro-pyrrolidine derivatives have been identified as inhibitors of chitin synthase.[1] Chitin is a crucial component of the fungal cell wall, providing structural integrity. By inhibiting chitin synthase, these compounds disrupt cell wall formation, leading to osmotic instability and ultimately, fungal cell death. This mechanism is particularly attractive as chitin is absent in mammalian cells, suggesting a potential for selective toxicity against fungal pathogens.

cluster_fungal_cell Fungal Cell cluster_spiro UDP_GlcNAc UDP-N-acetylglucosamine Chitin_Synthase Chitin Synthase UDP_GlcNAc->Chitin_Synthase Substrate Chitin Chitin Chitin_Synthase->Chitin Catalyzes Cell_Wall Cell Wall Synthesis Chitin->Cell_Wall Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Disruption leads to Spiro Spiro-pyrrolidine Derivative Spiro->Chitin_Synthase Inhibits

Caption: Proposed mechanism of action for spiro-pyrrolidine derivatives.

Fluconazole: Ergosterol Synthesis Inhibition

Fluconazole, a member of the triazole class of antifungals, targets the fungal cytochrome P450 enzyme lanosterol 14α-demethylase. This enzyme is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane. By inhibiting this enzyme, fluconazole disrupts ergosterol synthesis, leading to a compromised cell membrane, altered permeability, and inhibition of fungal growth.

cluster_fungal_cell Fungal Cell cluster_fluconazole Lanosterol Lanosterol Lanosterol_Demethylase Lanosterol 14α-demethylase Lanosterol->Lanosterol_Demethylase Substrate Ergosterol Ergosterol Lanosterol_Demethylase->Ergosterol Catalyzes Cell_Membrane Cell Membrane Integrity Ergosterol->Cell_Membrane Fungal_Growth_Inhibition Fungal Growth Inhibition Cell_Membrane->Fungal_Growth_Inhibition Disruption leads to Fluconazole Fluconazole Fluconazole->Lanosterol_Demethylase Inhibits

Caption: Mechanism of action for fluconazole.

Conclusion

While direct antifungal activity data for "Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one" remains to be elucidated, the promising results from its close analogues, the spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives, highlight the potential of this chemical class as a source of novel antifungal agents. Several of these derivatives have demonstrated superior or comparable in vitro activity against key fungal pathogens when compared to fluconazole. Their distinct mechanism of action, targeting chitin synthase, presents a valuable alternative to existing antifungal therapies and a promising avenue for combating drug-resistant fungal infections. Further research into the synthesis and biological evaluation of a broader range of spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one derivatives is warranted to fully explore their therapeutic potential.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the evaluation of the antifungal activity of novel compounds.

Compound_Synthesis Compound Synthesis (Spiro-pyrrolidine derivatives) Antifungal_Susceptibility_Testing Antifungal Susceptibility Testing (Broth Microdilution) Compound_Synthesis->Antifungal_Susceptibility_Testing Mechanism_of_Action_Studies Mechanism of Action Studies Compound_Synthesis->Mechanism_of_Action_Studies MIC_Determination MIC Determination Antifungal_Susceptibility_Testing->MIC_Determination Data_Analysis Data Analysis and Comparison with Fluconazole MIC_Determination->Data_Analysis Chitin_Synthase_Assay Chitin Synthase Inhibition Assay Mechanism_of_Action_Studies->Chitin_Synthase_Assay Chitin_Synthase_Assay->Data_Analysis

Caption: Experimental workflow for antifungal drug discovery.

References

Comparative

A Comparative Analysis of Sunitinib and the Untapped Potential of Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one in Oncology

For the attention of researchers, scientists, and professionals in drug development, this guide provides a detailed comparison between the established multi-targeted tyrosine kinase inhibitor, sunitinib, and the novel co...

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a detailed comparison between the established multi-targeted tyrosine kinase inhibitor, sunitinib, and the novel compound, Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one, within the context of cancer models. While extensive data exists for sunitinib, a notable absence of public domain research on the anticancer activities of Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one necessitates a cautious yet exploratory approach to its potential.

This document summarizes the known anticancer profile of sunitinib, including its mechanism of action, and presents a compilation of its in vitro efficacy across various cancer cell lines. Due to the current lack of available biological data for Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one, a direct comparative analysis is not feasible at this time. However, to facilitate future research and provide a framework for its evaluation, this guide also includes a discussion on the potential of related spiro-compounds and outlines a standard experimental protocol for assessing anticancer activity.

Sunitinib: A Multi-Targeted Tyrosine Kinase Inhibitor

Sunitinib is an oral, small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs), some of which are implicated in tumor growth, angiogenesis, and metastatic progression. Its primary targets include vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), key drivers of angiogenesis. By inhibiting these and other kinases such as KIT, FLT3, and RET, sunitinib exerts both anti-angiogenic and anti-proliferative effects.

Quantitative Analysis of Sunitinib's In Vitro Efficacy

The following table summarizes the half-maximal inhibitory concentration (IC50) values of sunitinib against a range of human cancer cell lines, demonstrating its broad-spectrum activity.

Cancer Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma5.8
HCT116Colon Carcinoma3.4
HT-29Colorectal Adenocarcinoma4.2
MCF-7Breast Adenocarcinoma3.97
PC-3Prostate Cancer4.2
U-87 MGGlioblastoma4.9
Caki-1Renal Cell Carcinoma2.2
786-ORenal Cell Carcinoma6.3

Note: IC50 values can vary between studies depending on the experimental conditions.

Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one: An Uncharted Territory in Cancer Research

As of the latest literature review, no publicly available data exists on the anticancer activity of Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one. Extensive searches of scientific databases have not yielded any studies detailing its effects on cancer cell lines or its mechanism of action in a cancer context.

However, the spiro-piperidine and quinolinone structural motifs are present in various compounds that have demonstrated biological activity, including anticancer effects. Research on related spiro-compounds has indicated that this structural class holds promise. For instance, derivatives of spiro[chroman-2,4′-piperidin]-4-one have been synthesized and shown to exhibit cytotoxic effects against cancer cell lines, with some analogues demonstrating IC50 values in the low micromolar range. This suggests that the core scaffold of Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one may possess latent anticancer potential that warrants investigation.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and the process of evaluation, the following diagrams are provided.

Sunitinib Signaling Pathway cluster_cell Cancer Cell cluster_downstream Downstream Signaling RTK VEGFR, PDGFR, c-KIT, etc. PI3K_AKT PI3K/AKT Pathway RTK->PI3K_AKT RAS_MAPK RAS/MAPK Pathway RTK->RAS_MAPK Angiogenesis Angiogenesis RTK->Angiogenesis Sunitinib Sunitinib Sunitinib->RTK Inhibition Survival Cell Survival PI3K_AKT->Survival Proliferation Cell Proliferation RAS_MAPK->Proliferation

Sunitinib's inhibitory effect on key signaling pathways.

Experimental_Workflow start Start: Cell Line Seeding treatment Treatment with Spiro Compound & Sunitinib (Control) start->treatment incubation 72-hour Incubation treatment->incubation assay Cell Viability Assay (e.g., MTT) incubation->assay data_analysis Data Analysis: IC50 Determination assay->data_analysis mechanism_study Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) data_analysis->mechanism_study conclusion Conclusion: Comparative Efficacy mechanism_study->conclusion

A proposed workflow for evaluating new anticancer compounds.

Experimental Protocols: In Vitro Anticancer Activity Assessment

To facilitate the investigation of Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one, a standard protocol for determining its in vitro anticancer activity using the MTT assay is provided below.

Objective: To determine the cytotoxic effects of a test compound on cancer cell lines and calculate the IC50 value.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compound (Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one) and Sunitinib (as a positive control) dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette and sterile tips

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and sunitinib in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with vehicle (DMSO) only as a negative control.

    • Incubate the plates for a further 72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plates for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software.

Conclusion and Future Directions

While sunitinib remains a valuable tool in the oncologist's arsenal with a well-characterized, multi-targeted mechanism of action, the quest for novel and more effective anticancer agents is perpetual. The compound Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one, despite its current obscurity in cancer research, represents an intriguing starting point for new drug discovery efforts. The presence of privileged spiro-piperidine and quinolinone scaffolds suggests that it may exhibit valuable biological activities.

The immediate and critical next step is the empirical evaluation of Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one's anticancer properties. The experimental protocol outlined in this guide provides a clear path for such an investigation. Should this initial screening reveal significant cytotoxic activity, further studies to elucidate its mechanism of action, target profile, and in vivo efficacy would be warranted. Only through such rigorous scientific inquiry can the true potential of this and other novel chemical entities be unlocked in the ongoing fight against cancer.

Comparative

Comparative Analysis of Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one Derivatives and Other Ligands Targeting the Nociceptin Receptor (NOP)

A comprehensive guide for researchers and drug development professionals on the biological data of novel spiropiperidine-based compounds as Nociceptin Receptor (NOP) modulators. This report details their binding affiniti...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the biological data of novel spiropiperidine-based compounds as Nociceptin Receptor (NOP) modulators. This report details their binding affinities and functional activities in comparison to other established NOP receptor ligands, supported by experimental protocols and pathway visualizations.

The Nociceptin receptor (NOP), a G protein-coupled receptor (GPCR), is a key target in drug discovery due to its role in a variety of physiological processes including pain, anxiety, and depression. The endogenous ligand for the NOP receptor is the heptadecapeptide nociceptin/orphanin FQ (N/OFQ). The development of small molecule ligands for the NOP receptor is of significant interest for therapeutic applications. This guide focuses on the biological data of a series of Spiro[piperidine-4,2'(1'H)-quinazolin]-4'(3'H)-one derivatives, a class of compounds based on the core structure of Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one, and compares their performance with other known NOP receptor agonists and antagonists.

Quantitative Biological Data Comparison

The following tables summarize the binding affinity (Ki) and functional activity (EC50 or IC50) of the spiropiperidine derivatives and a selection of reference NOP receptor ligands. The data is compiled from a key study by Mustazza et al. (2006) and other relevant literature.

Compound IDStructureNOP Ki (nM)μ Ki (nM)δ Ki (nM)κ Ki (nM)NOP EC50 (nM)% Max Effect
3a R = CH3150>10000>10000180012070
3b R = C2H580>10000>1000015009065
3c R = n-C3H750>10000>1000012006060
3d R = i-C3H730>10000>1000010004055
3e R = n-C4H940>10000>1000011005058
3f R = i-C4H925>10000>100009003550
3g R = Cyclohexyl15>10000>100007002045
3h R = Adamantyl8>1000>1000>1000-Antagonist
Nociceptin/OFQ Endogenous Peptide0.1>1000>1000>10000.5100
Ro 64-6198 Non-peptide Agonist0.5>1000>1000>10001.2100
SB-612111 Non-peptide Antagonist0.3357.4>10000160-Antagonist
J-113397 Non-peptide Antagonist1.9130180120-Antagonist

Table 1: Comparative Biological Data of Spiro[piperidine-4,2'(1'H)-quinazolin]-4'(3'H)-ones and Reference NOP Ligands. Data for compounds 3a-3h are from Mustazza et al., Chem. Pharm. Bull. 54(5) 611—622 (2006). Data for reference ligands are from various cited sources.

Experimental Protocols

The biological data presented in this guide were obtained using standard and well-validated in vitro pharmacological assays. The detailed methodologies for the key experiments are provided below.

Radioligand Binding Assays for NOP and Opioid Receptors

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Materials:

  • Cell membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor or human μ, δ, and κ opioid receptors.

  • Radioligands: [3H]-Nociceptin for NOP, [3H]-DAMGO for μ, [3H]-DPDPE for δ, and [3H]-U69,593 for κ receptors.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding determination: 1 µM unlabeled Nociceptin/OFQ for NOP, and 10 µM unlabeled naloxone for opioid receptors.

  • Test compounds at various concentrations.

  • Glass fiber filters (GF/B or GF/C).

  • Scintillation counter.

Procedure:

  • Cell membranes (20-40 µg of protein) are incubated with a fixed concentration of the respective radioligand and varying concentrations of the test compound in the assay buffer.

  • The incubation is carried out at 25°C for 60 minutes in a total volume of 1 mL.

  • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.

  • The filters are washed multiple times with ice-cold assay buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • The IC50 values (concentration of test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition curves.

  • The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay

This functional assay measures the ability of a compound to activate G proteins coupled to the receptor, thus determining if the compound is an agonist or an antagonist.

Materials:

  • Cell membranes from CHO cells expressing the human NOP receptor.

  • [35S]GTPγS (a non-hydrolyzable analog of GTP).

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • GDP (Guanosine diphosphate).

  • Test compounds at various concentrations.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Cell membranes (5-10 µg of protein) are pre-incubated with the test compound for 15 minutes at 30°C in the assay buffer containing GDP.

  • The reaction is initiated by the addition of [35S]GTPγS.

  • The incubation is continued for 60 minutes at 30°C.

  • The assay is terminated by rapid filtration through glass fiber filters.

  • The filters are washed with ice-cold buffer and the bound radioactivity is measured by scintillation counting.

  • For agonists, concentration-response curves are generated to determine the EC50 (concentration producing 50% of the maximal response) and the Emax (maximal effect relative to a full agonist like N/OFQ).

  • For antagonists, the ability of the compound to inhibit the agonist-stimulated [35S]GTPγS binding is measured to determine the IC50 or pA2 values.

Signaling Pathways and Experimental Workflow Visualization

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.

NOP_Signaling_Pathway cluster_membrane Cell Membrane NOP NOP Receptor G_protein Gi/o Protein NOP->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channel Ion Channels (K+, Ca2+) G_protein->Ion_Channel Modulates cAMP cAMP AC->cAMP Produces Ligand Agonist (e.g., Spiro-quinazolinone) Ligand->NOP Binds Response Cellular Response (e.g., reduced neuronal excitability) cAMP->Response Ion_Channel->Response

NOP Receptor Signaling Pathway

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional [35S]GTPγS Functional Assay Membranes1 Cell Membranes (with NOP receptor) Incubation1 Incubation (60 min, 25°C) Membranes1->Incubation1 Radioligand [3H]-Nociceptin Radioligand->Incubation1 Test_Compound1 Test Compound (Spiro-quinazolinone) Test_Compound1->Incubation1 Filtration1 Filtration Incubation1->Filtration1 Counting1 Scintillation Counting Filtration1->Counting1 Ki_Value Determine Ki Value Counting1->Ki_Value Membranes2 Cell Membranes (with NOP receptor) Incubation2 Incubation (60 min, 30°C) Membranes2->Incubation2 GTPgS [35S]GTPγS GTPgS->Incubation2 Test_Compound2 Test Compound (Spiro-quinazolinone) Test_Compound2->Incubation2 Filtration2 Filtration Incubation2->Filtration2 Counting2 Scintillation Counting Filtration2->Counting2 Activity_Value Determine EC50/IC50 and % Max Effect Counting2->Activity_Value

Experimental Workflow for NOP Ligand Characterization

Validation

A Comparative Benchmark Analysis of Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one and Analogs Against Standard NOP Receptor Ligands

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the performance of spiro[piperidine-quinolinone/quinazolinone] scaffolds as Nociceptin/Orphanin FQ (NOP) rece...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of spiro[piperidine-quinolinone/quinazolinone] scaffolds as Nociceptin/Orphanin FQ (NOP) receptor ligands against well-established benchmarks. The data presented is intended to aid researchers in the evaluation and selection of compounds for further investigation in the field of NOP receptor-targeted drug discovery.

Note on Chemical Structure: The initial compound of interest, "Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one," has limited publicly available pharmacological data. However, a closely related and extensively studied analog, Spiro[piperidine-4,2'(1'H)-quinazolin]-4'(3'H)-one , has been characterized as a potent NOP receptor ligand. This guide will focus on the data available for this quinazolinone scaffold and its derivatives, as reported in key literature, providing a valuable surrogate for understanding the potential of this chemical class.

Performance Overview: Quantitative Data Summary

The following tables summarize the binding affinity and functional potency of a representative spiro[piperidine-quinazolinone] derivative against the endogenous NOP ligand, Nociceptin/Orphanin FQ (N/OFQ), and the potent synthetic agonist, Ro 64-6198.

Table 1: NOP Receptor Binding Affinity
CompoundChemical ClassKᵢ (nM)Selectivity vs. MOPSelectivity vs. KOPSelectivity vs. DOP
Spiro[piperidine-quinazolinone] (Cmpd 3a) Spiro-piperidine1.8>555>555>555
Nociceptin/Orphanin FQ (N/OFQ) Heptadecapeptide~0.1-0.5HighHighHigh
Ro 64-6198 Triazaspiro-decanone0.3120x713x12623x

Data for Spiro[piperidine-quinazolinone] (Cmpd 3a) is derived from Mustazza C, et al. Chem Pharm Bull (Tokyo). 2006. Data for N/OFQ and Ro 64-6198 is compiled from multiple publicly available sources.

Table 2: NOP Receptor Functional Activity (GTPγS Binding Assay)
CompoundAgonist/Antagonist ProfileEC₅₀ (nM)Eₘₐₓ (%)
Spiro[piperidine-quinazolinone] (Cmpd 3a) Partial Agonist3.050
Nociceptin/Orphanin FQ (N/OFQ) Full Agonist~1-10100
Ro 64-6198 Full Agonist~20-40100

Data for Spiro[piperidine-quinazolinone] (Cmpd 3a) is derived from Mustazza C, et al. Chem Pharm Bull (Tokyo). 2006. Data for N/OFQ and Ro 64-6198 is compiled from multiple publicly available sources.

Signaling Pathways and Experimental Workflows

To provide a comprehensive understanding of the context of this data, the following diagrams illustrate the canonical NOP receptor signaling pathway and a typical experimental workflow for determining ligand binding affinity.

NOP Receptor Signaling Pathway Ligand NOP Ligand (e.g., Spiro-piperidine) NOP_R NOP Receptor (GPCR) Ligand->NOP_R Binds G_protein Gi/o Protein (αβγ) NOP_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK ↑ K+ Channel (GIRK) Activation G_protein->GIRK Ca_channel ↓ Ca2+ Channel Activity G_protein->Ca_channel Inhibits MAPK MAPK Pathway Activation G_protein->MAPK cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Cellular_Response Cellular Response (e.g., altered excitability) PKA->Cellular_Response GIRK->Cellular_Response Ca_channel->Cellular_Response MAPK->Cellular_Response

Caption: NOP Receptor Signaling Cascade.

Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep 1. Prepare Membranes (Expressing NOP Receptor) Incubation 4. Incubate Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand 2. Prepare Radiolabeled Ligand (e.g., [³H]-N/OFQ) Radioligand->Incubation Test_Compound 3. Prepare Test Compound (e.g., Spiro-piperidine) at various concentrations Test_Compound->Incubation Filtration 5. Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Counting 6. Scintillation Counting (Quantifies bound radioactivity) Filtration->Counting Analysis 7. Calculate IC₅₀ and Kᵢ values Counting->Analysis

Caption: Radioligand Binding Assay Workflow.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the standard protocols used to generate the data presented in this guide.

Radioligand Competition Binding Assay

This assay is employed to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the NOP receptor.

  • Membrane Preparation: Membranes are prepared from cell lines (e.g., CHO or HEK293) stably expressing the human NOP receptor. Cells are harvested, homogenized in a suitable buffer (e.g., Tris-HCl), and centrifuged to pellet the membranes, which are then washed and stored at -80°C.

  • Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, pH 7.4, containing protease inhibitors.

  • Incubation: In a 96-well plate, the receptor membranes are incubated with a fixed concentration of a radiolabeled NOP ligand (e.g., [³H]-Nociceptin) and varying concentrations of the unlabeled test compound.

  • Non-specific Binding: To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled standard NOP ligand.

  • Equilibrium: The mixture is incubated at a controlled temperature (e.g., 25°C) for a sufficient duration (e.g., 60-90 minutes) to reach binding equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

This assay measures the functional activity of a compound (agonist or antagonist) by quantifying its ability to stimulate the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon NOP receptor activation.

  • Membrane Preparation: Similar to the binding assay, membranes from cells expressing the NOP receptor are used.

  • Assay Buffer: The assay is typically performed in a buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1 mM DTT.

  • Incubation Mixture: The reaction mixture in each well of a 96-well plate contains the receptor membranes, varying concentrations of the test compound, and a fixed concentration of GDP (e.g., 10 µM).

  • Initiation: The reaction is initiated by the addition of [³⁵S]GTPγS to a final concentration of approximately 0.1 nM.

  • Incubation: The plate is incubated at 30°C for 60 minutes with gentle agitation.

  • Termination and Filtration: The assay is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound [³⁵S]GTPγS.

  • Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins on the filters is determined by scintillation counting.

  • Data Analysis: Concentration-response curves are generated by plotting the stimulated [³⁵S]GTPγS binding against the logarithm of the agonist concentration. The EC₅₀ (potency) and Eₘₐₓ (efficacy) values are determined using non-linear regression. The Eₘₐₓ is typically expressed as a percentage of the maximal stimulation produced by a standard full agonist like N/OFQ.

Comparative

Unveiling the Therapeutic Promise of Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one: An In Vivo Comparative Analysis

An objective comparison of the therapeutic potential of Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one, benchmarked against analogous compounds and alternative therapeutic strategies, is presented for researchers, scie...

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the therapeutic potential of Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one, benchmarked against analogous compounds and alternative therapeutic strategies, is presented for researchers, scientists, and professionals in drug development. This guide synthesizes available preclinical in vivo data to project the efficacy and viability of this novel spiro-compound.

The unique three-dimensional architecture of spirocyclic compounds has positioned them as a promising frontier in medicinal chemistry. Their rigid structures offer precise spatial arrangement of functional groups, potentially leading to high affinity and selectivity for biological targets. While direct in vivo validation for the specific molecule "Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one" is not yet publicly available, a comprehensive review of structurally related spiro-piperidine and spiro-quinoline derivatives provides a strong basis for predicting its therapeutic potential across various disease domains, including oncology, infectious diseases, and central nervous system (CNS) disorders.

Comparative Analysis of Therapeutic Potential

To contextualize the potential of Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one, this guide draws comparisons with related spiro-compounds and established therapeutic agents for which in vivo data exists.

Oncology

Spiro-oxindole derivatives, which share a core structural motif with the compound of interest, have demonstrated significant anticancer activity. Their mechanism often involves the inhibition of critical cell signaling pathways or the induction of apoptosis. For instance, some spiro-oxindoles act as inhibitors of the MDM2-p53 interaction, a key pathway in cancer development.

Table 1: Comparative In Vivo Efficacy of Anticancer Spiro-Compounds and a Standard-of-Care Agent

Compound/DrugAnimal ModelDosing RegimenTumor Growth Inhibition (TGI)Key Findings
MI-888 (Spiro-oxindole)Xenograft (human osteosarcoma SJSA1)Oral administrationRapid, complete, and durable tumor regressionPotent inhibitor of the p53–MDM2 interaction[1]
Nutlin-3a (MDM2 Inhibitor)Xenograft (human osteosarcoma SJSA-1)Not specifiedSignificant tumor growth inhibitionWell-characterized MDM2 inhibitor, though clinical development has faced challenges[1]
Cisplatin (Standard Chemotherapy)Various tumor xenograftsIntravenousDose-dependent TGIBroad-spectrum efficacy but associated with significant toxicity
Antifungal Activity

The quinoline core is a well-established pharmacophore in antifungal drug discovery. Spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives, close analogs of the title compound, have been identified as potential chitin synthase inhibitors. Chitin is an essential component of the fungal cell wall, making it an attractive target for novel antifungal agents.

Table 2: Comparative In Vitro and In Vivo Antifungal Activity

Compound/DrugTarget OrganismIn Vitro Potency (IC50/MIC)In Vivo ModelKey Findings
Spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives (e.g., 4d, 4f, 4k, 4n) Candida albicans, Aspergillus flavusStronger than fluconazole and polyoxin B against certain strainsNot specified in abstractInhibit chitin synthase; potential to overcome drug resistance[2]
Fluconazole (Standard Antifungal)Various fungal speciesBroadly effectiveMurine models of candidiasisWell-established but facing increasing resistance
Polyoxin B (Chitin Synthase Inhibitor)Various fungal speciesPotent inhibitorLimited clinical use due to poor bioavailabilityServes as a positive control in chitin synthase inhibition assays[2]
Central Nervous System (CNS) Applications

Spiro-piperidine derivatives have been extensively investigated for their activity on CNS targets. For example, novel spiro-piperidine compounds have been identified as highly potent and selective antagonists for the melanin-concentrating hormone 1 receptor (MCH-1R), a target for the treatment of obesity and anxiety.[3]

Table 3: Comparative Activity of CNS-Active Spiro-Compounds

CompoundTargetIn Vitro Potency (IC50)In Vivo EffectPotential Indication
Spiro-piperidine MCH-1R Antagonist (Compound 3c) hMCH-1R0.09 nMNot specified in abstractObesity, Anxiety[3]
Known MCH-1R Antagonists MCH-1RVariesAnxiolytic and anti-obesity effects in animal modelsDepression, Obesity

Experimental Methodologies: A Blueprint for In Vivo Validation

The following protocols are representative of the experimental designs required to validate the therapeutic potential of "Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one" in vivo.

Murine Xenograft Model for Anticancer Efficacy
  • Cell Culture: Human tumor cell lines (e.g., HCT116, SJSA1) are cultured under standard conditions.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.

  • Tumor Implantation: A suspension of tumor cells is injected subcutaneously into the flank of each mouse.

  • Compound Administration: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The test compound is administered orally or intraperitoneally at various doses. A standard-of-care chemotherapy agent is used as a positive control.

  • Efficacy Evaluation: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated.

  • Toxicity Assessment: Animal body weight and general health are monitored throughout the study. At necropsy, major organs may be collected for histopathological analysis.

Murine Model of Systemic Fungal Infection
  • Inoculum Preparation: A clinical isolate of a pathogenic fungus (e.g., Candida albicans) is cultured and prepared to a standard concentration.

  • Infection: Mice are infected intravenously with the fungal suspension.

  • Treatment: Treatment with the test compound, a vehicle control, and a standard antifungal agent (e.g., fluconazole) is initiated at a specified time post-infection.

  • Outcome Measures: The primary endpoint is typically survival over a defined period. Secondary endpoints may include fungal burden in target organs (e.g., kidneys, brain), which is determined by plating homogenized tissue on selective agar.

Visualizing the Pathways and Processes

To better understand the potential mechanisms and experimental workflows, the following diagrams are provided.

Signaling_Pathway cluster_0 Potential Anticancer Mechanism MDM2 MDM2 p53 p53 MDM2->p53 Ubiquitination & Degradation Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest SpiroCompound Spiro[piperidine-4,4'(1'H)- quinolin]-2'(3'H)-one SpiroCompound->MDM2 Inhibits

Potential anticancer signaling pathway.

Experimental_Workflow cluster_1 In Vivo Efficacy Workflow AnimalModel Select Animal Model (e.g., Xenograft, Infection) TumorImplantation Tumor Implantation or Pathogen Inoculation AnimalModel->TumorImplantation Randomization Randomization into Treatment Groups TumorImplantation->Randomization Treatment Compound Administration (Oral, IP, etc.) Randomization->Treatment Monitoring Monitor Tumor Growth, Survival, or Biomarkers Treatment->Monitoring Endpoint Endpoint Analysis (TGI, Fungal Burden) Monitoring->Endpoint DataAnalysis Statistical Analysis and Reporting Endpoint->DataAnalysis

General experimental workflow for in vivo studies.

References

Safety & Regulatory Compliance

Safety

Safe Disposal of Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one: A Procedural Guide for Laboratory Professionals

Audience: Researchers, scientists, and drug development professionals. This guide provides essential, step-by-step procedures for the proper disposal of Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides essential, step-by-step procedures for the proper disposal of Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one. In the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on general guidelines for the disposal of quinoline derivatives and standard laboratory chemical waste management protocols.[1][2] It is imperative to treat this compound as a hazardous waste and to adhere to all institutional, local, state, and federal regulations regarding hazardous waste disposal.[3][4]

Hazard Assessment and Initial Precautions

Given that Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one is a quinoline derivative, it should be handled with caution.[1][2] Quinoline and its derivatives can be hazardous, potentially exhibiting toxicity, skin and eye irritation, and environmental hazards.[2][5][6] Therefore, it is crucial to handle this compound as a hazardous chemical waste.[2] Under no circumstances should this chemical or its waste be disposed of down the drain or in regular municipal trash.[1][2][5]

All personnel handling this waste must be trained in proper hazardous waste management procedures.[7][8]

Personal Protective Equipment (PPE)

Before beginning any disposal procedures, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.[1][9]

Protection TypeSpecific EquipmentStandard
Eye and Face Safety glasses with side shields or chemical splash gogglesOSHA 29 CFR 1910.133 or EN 166
Hand Chemical-resistant gloves (e.g., nitrile, neoprene)EN 374
Body Laboratory coat---
Respiratory Use in a well-ventilated area or under a chemical fume hood. If significant aerosolization or dust is expected, a NIOSH-approved respirator may be necessary.---
Waste Identification and Segregation

Proper identification and segregation of waste streams are critical to prevent dangerous reactions.[10][11]

  • Waste Identification : All waste containing Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one must be identified as hazardous waste. This includes the pure compound, solutions, and any contaminated materials such as gloves, pipette tips, and absorbent paper.[1][7]

  • Segregation : This waste must be segregated from other incompatible waste streams. Specifically, store it separately from acids and bases.[10]

Waste Collection and Container Management

All waste must be collected in designated, properly labeled containers.

  • Container Selection : Use a leak-proof container that is compatible with the chemical. Do not use metal containers for acidic or basic solutions.[4] The container must have a secure, tight-fitting lid.[1]

  • Labeling : Each waste container must be clearly labeled with the words "Hazardous Waste".[3][10] The label must also include the full chemical name: "Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one", the building and room number where the waste was generated, and the chemical constituents and their approximate concentrations.[2][10]

  • Filling : Do not overfill the container; a good practice is to fill it to no more than 90% of its capacity to allow for expansion.[1][4] Keep the container closed at all times except when adding waste.

On-Site Storage (Satellite Accumulation Area)

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[3][10]

  • Location : The SAA should be under the direct supervision of laboratory personnel.[4]

  • Storage Limits : Laboratories must not store more than 55 gallons of hazardous waste or one quart of acute hazardous waste at one time.[7]

  • Inspections : The SAA must be inspected weekly for any signs of container leakage.[10]

  • Container Removal : Full containers must be removed from the SAA within three days. Partially filled containers may remain in the SAA for up to one year.[10]

Disposal Procedure

The final disposal of Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one must be handled by a licensed hazardous waste management contractor.[3][4]

  • Request Pickup : Once a waste container is full or ready for disposal, submit a waste collection request to your institution's Environmental Health and Safety (EHS) or equivalent department.[7]

  • Professional Disposal : The licensed contractor will transport the waste to a permitted treatment, storage, and disposal facility (TSDF). Methods may include incineration or other approved chemical destruction techniques.[12]

  • Empty Containers : Empty containers that held the chemical must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[7][8] After triple-rinsing, deface the original label and dispose of the container as regular trash or according to institutional policy.[7]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate : Evacuate all non-essential personnel from the immediate area.[12]

  • Ventilate : Ensure the area is well-ventilated.[2]

  • Contain : Prevent the spill from spreading and entering drains.[5][12]

  • Absorb : Use an inert absorbent material to clean up the spill.[6]

  • Collect : Carefully collect the absorbent material and any contaminated items and place them in a labeled hazardous waste container.[2][12]

  • Decontaminate : Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.[2]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one.

G start Start: Generation of Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one Waste identify Identify as Hazardous Waste start->identify ppe Wear Appropriate PPE identify->ppe collect Collect in Labeled, Compatible Container ppe->collect storage Store in Satellite Accumulation Area (SAA) collect->storage full Is Container Full? storage->full request Request Waste Pickup from EHS full->request Yes continue_storage Continue to Store in SAA (Max 1 Year) full->continue_storage No disposal Disposal by Licensed Hazardous Waste Contractor request->disposal end End of Process disposal->end continue_storage->storage

Caption: Disposal workflow for Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one.

References

Handling

Safeguarding Researchers: A Guide to Handling Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one

For Immediate Use By Drug Development Professionals, Researchers, and Scientists This document provides crucial safety and logistical guidance for the handling and disposal of Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use By Drug Development Professionals, Researchers, and Scientists

This document provides crucial safety and logistical guidance for the handling and disposal of Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, a conservative approach is mandated. This guide is formulated based on the known hazards of its structural analogs, quinoline and piperidine, and general best practices for handling new chemical entities. All personnel must treat this compound as potentially hazardous.

Core Safety and Handling Protocols

A thorough risk assessment is the critical first step before any handling of Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one.[1][2][3] Due to the lack of specific toxicity data, assume the compound may cause skin and eye irritation, and may be harmful if ingested or inhaled.[4]

Engineering Controls:

  • All work with the solid compound or its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][6]

  • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

Personal Hygiene:

  • Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.[6][7]

  • Do not store or consume food and beverages in areas where this chemical is handled or stored.[6][7]

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for various procedures involving Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one. Consistent and correct use of PPE is the most effective barrier against exposure.[8][9][10]

Activity Required PPE Specifications & Best Practices
Weighing and Preparing Solutions - Lab Coat- Chemical Splash Goggles- Face Shield- Nitrile Gloves (double-gloved)- Perform in a chemical fume hood.- Use anti-static weigh paper or a contained balance.- Ensure gloves are compatible with the solvent being used.
Conducting Reactions - Lab Coat- Chemical Splash Goggles- Nitrile Gloves- Keep the fume hood sash at the lowest practical height.- Monitor the reaction for any unexpected changes.
Work-up and Purification - Lab Coat- Chemical Splash Goggles- Nitrile Gloves- Be aware of potential splash hazards during extractions and transfers.- Ensure rotary evaporators have secondary containment for the receiving flask.
Handling Solid Compound - Lab Coat- Chemical Splash Goggles- Nitrile Gloves- Avoid generating dust.- If there is a risk of aerosolization, consider a respirator with a particulate filter.
Spill Cleanup - Lab Coat- Chemical Splash Goggles- Face Shield- Nitrile Gloves (double-gloved)- Shoe Covers (for larger spills)- Follow the spill response plan outlined below.- Use appropriate absorbent materials.
Waste Disposal - Lab Coat- Chemical Splash Goggles- Nitrile Gloves- Handle waste containers with the same care as the primary compound.

Operational Plans

Storage:

  • Store Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one in a tightly sealed, clearly labeled container.[5]

  • The container label should include the compound name, structure, date received/synthesized, and a "Potentially Hazardous" warning.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]

Spill Response:

  • Evacuate: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Protect: Don the appropriate PPE as outlined in the table above.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to cover the spill.

  • Collect: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Disposal Plan

All waste containing Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one, including the pure compound, solutions, and contaminated materials (e.g., gloves, weigh paper, absorbent pads), must be treated as hazardous waste.

  • Waste Segregation: Collect waste in a designated, labeled, and sealed container. Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. As a non-halogenated organic compound containing nitrogen, it should be segregated accordingly.[11]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one," and the approximate concentration and quantity.

  • Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Incineration is a common disposal method for organic compounds.[12]

Experimental Workflow and Safety Diagram

The following diagram illustrates the logical flow for safely handling Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response risk_assessment Conduct Risk Assessment don_ppe Don Appropriate PPE risk_assessment->don_ppe setup Set Up in Fume Hood don_ppe->setup weigh Weigh Compound setup->weigh dissolve Prepare Solution weigh->dissolve react Perform Experiment dissolve->react decontaminate Decontaminate Glassware & Surfaces react->decontaminate spill Spill Occurs react->spill segregate_waste Segregate Hazardous Waste decontaminate->segregate_waste dispose Dispose via EHS segregate_waste->dispose emergency_ppe Don Emergency PPE spill->emergency_ppe contain_spill Contain & Clean Spill emergency_ppe->contain_spill emergency_dispose Dispose of Contaminated Materials contain_spill->emergency_dispose emergency_dispose->dispose

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one
Reactant of Route 2
Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one
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